molecular formula C17H20BNO5 B15568519 M3258 CAS No. 2285330-15-4

M3258

Cat. No.: B15568519
CAS No.: 2285330-15-4
M. Wt: 329.2 g/mol
InChI Key: RFQDLTYXNINJON-OYNZBZHQSA-N
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Description

LMP7 Inhibitor M3258 is an orally bioavailable, potent, selective, reversible inhibitor of the large multifunctional peptidase 7 (LMP7, Beta5i, PSMB8), a chymotrypsin-like, proteolytic subunit of the immunoproteasome, with potential antineoplastic activity. Upon oral administration, LMP7 inhibitor this compound targets and inhibits the proteolytic activity of the LMP7 subunit of immunoproteasome, thereby blocking its deubiquitylating activity. This blocks the ubiquitin proteasome degradation pathway, prevents the degradation of defective proteins, and leads to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR) and results in both the induction of tumor cell apoptosis and the inhibition of tumor cell growth. Proteasomes are large multi-subunit protease complexes that degrade unneeded or damaged proteins that have been ubiquitinated, thereby restoring protein homeostasis. Unlike the constitutive proteasome, which is expressed in most tissues, immunoproteasome is specifically present in normal and malignant hematopoietic cells, including multiple myeloma. Immunoproteasome degrades ubiquitinated proteins, generates peptides for presentation on MHC class I, and plays a key role in the adaptive immune response and inflammatory diseases.
inhibitor of the immunoproteasome subunit LMP7

Properties

IUPAC Name

[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQDLTYXNINJON-OYNZBZHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

M3258: A Deep Dive into its Mechanism of Action in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M3258, a novel, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7), in the context of multiple myeloma. This compound has demonstrated significant preclinical anti-tumor efficacy, positioning it as a promising therapeutic agent for this hematological malignancy.

Core Mechanism: Selective Inhibition of LMP7

This compound is a potent and reversible inhibitor of the LMP7 (also known as β5i or PSMB8) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including multiple myeloma cells.[3][4][5] Its primary function is to degrade ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[4][5]

Unlike pan-proteasome inhibitors that target multiple subunits of both the constitutive and immunoproteasome, this compound exhibits high selectivity for LMP7.[6] This specificity is attributed to the exploitation of structural differences in the P1 and P3 pockets of the proteasome subunits.[6] This targeted approach is hypothesized to reduce the toxicities associated with the inhibition of the constitutively expressed proteasome in healthy tissues.[6]

The inhibition of LMP7's chymotrypsin-like proteolytic activity by this compound blocks the ubiquitin-proteasome degradation pathway.[2] This leads to the accumulation of poly-ubiquitinated proteins within the myeloma cells, triggering a cascade of downstream events that ultimately lead to apoptosis.[1][2][3][4]

Signaling Pathways and Downstream Effects

The primary consequence of LMP7 inhibition by this compound is the induction of the Unfolded Protein Response (UPR).[2] The accumulation of misfolded and ubiquitinated proteins creates significant endoplasmic reticulum (ER) stress, activating the UPR signaling pathways. In multiple myeloma cells, which are professional secretory cells with high basal ER stress, this additional burden pushes the cells towards a terminal UPR and subsequent apoptosis.[7][8]

Key signaling events initiated by this compound include:

  • Induction of Pro-Apoptotic UPR Components: Treatment with proteasome inhibitors like this compound leads to the rapid activation of the pro-apoptotic arms of the UPR. This includes the induction of PERK (PKR-like endoplasmic reticulum kinase), the phosphorylation of eIF-2α (eukaryotic initiation factor 2 alpha), and the subsequent expression of the transcription factor ATF4 (Activating Transcription Factor 4).[7][8]

  • Upregulation of CHOP/GADD153: ATF4, in turn, transcriptionally upregulates the pro-apoptotic protein CHOP (C/EBP homologous protein), also known as GADD153 (Growth Arrest and DNA Damage-inducible gene 153).[7][8] CHOP plays a central role in mediating ER stress-induced apoptosis.

  • Activation of Caspases: The culmination of the terminal UPR is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[1]

Below is a diagram illustrating the signaling pathway initiated by this compound.

M3258_Mechanism_of_Action cluster_cell Multiple Myeloma Cell This compound This compound Immunoproteasome Immunoproteasome (LMP7 subunit) This compound->Immunoproteasome Inhibits Ub_Proteins Ubiquitinated Proteins Immunoproteasome->Ub_Proteins Degrades Accumulated_Ub_Proteins Accumulation of Ubiquitinated Proteins Immunoproteasome->Accumulated_Ub_Proteins Blockade leads to ER_Stress Endoplasmic Reticulum Stress Accumulated_Ub_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP/GADD153 ATF4->CHOP Caspases Caspase-3/7 Activation CHOP->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Cell_Viability_Assay_Workflow cluster_workflow Cell Viability Assay Workflow start Seed MM.1S cells in 96-well plates treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 72-96 hours) treatment->incubation add_reagent Add MTT or XTT reagent to each well incubation->add_reagent incubation2 Incubate to allow formazan crystal formation add_reagent->incubation2 solubilize Add solubilization solution (for MTT assay) incubation2->solubilize read_absorbance Measure absorbance at the appropriate wavelength solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze Western_Blot_Workflow cluster_workflow Western Blot Workflow for Ubiquitinated Proteins start Treat MM.1S cells with this compound lysis Lyse cells and collect protein extracts start->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with a primary antibody against ubiquitin blocking->primary_ab secondary_ab Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody primary_ab->secondary_ab detection Detect the signal using an ECL reagent and imaging system secondary_ab->detection analyze Analyze band intensity to quantify protein levels detection->analyze

References

M3258: A Technical Guide to the Discovery and Development of a Selective LMP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of M3258, a highly selective and orally bioavailable inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i). This document details the preclinical data that propelled this compound into clinical investigation for hematological malignancies, with a focus on multiple myeloma.

Introduction: The Rationale for Selective LMP7 Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy. Pan-proteasome inhibitors have shown clinical efficacy but are associated with dose-limiting toxicities due to their non-selective inhibition of both the constitutive proteasome and the immunoproteasome. The immunoproteasome is predominantly expressed in hematopoietic cells, and its LMP7 subunit has been implicated in the pathogenesis of multiple myeloma.[1][2][3] This has driven the development of selective LMP7 inhibitors like this compound, with the hypothesis that targeted inhibition could offer an improved therapeutic window by maximizing anti-tumor activity while minimizing off-target toxicities.[4]

This compound is a covalent-reversible, potent, and orally bioavailable amido boronic acid that selectively targets the LMP7 subunit.[1][2][5] Preclinical studies have demonstrated its strong anti-tumor efficacy in multiple myeloma models, including those refractory to existing therapies.[4][6]

Discovery and Optimization

The discovery of this compound was the result of a structure-based drug design program aimed at identifying selective inhibitors of LMP7.[1][3] The process involved the optimization of novel amido boronic acids, exploiting structural differences between the proteasome subunits to achieve high potency and selectivity for LMP7.[1][3]

M3258_Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Candidate Selection cluster_3 Preclinical & Clinical Development HTS High-Throughput Screening Structure_Based_Design Structure-Based Design (X-ray Crystallography) HTS->Structure_Based_Design Fragment_Screening Fragment-Based Screening Fragment_Screening->Structure_Based_Design SAR_Studies Structure-Activity Relationship (SAR) Studies Structure_Based_Design->SAR_Studies Lead_Series Lead Series of Amido Boronic Acids SAR_Studies->Lead_Series ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Series->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models (Xenografts) ADME_Tox->In_Vivo_Efficacy M3258_Candidate Identification of this compound In_Vivo_Efficacy->M3258_Candidate IND_Enabling IND-Enabling Studies M3258_Candidate->IND_Enabling Phase_I Phase I Clinical Trial (NCT04075721) IND_Enabling->Phase_I

This compound Discovery and Development Workflow.

Mechanism of Action

This compound selectively binds to and inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[7] This inhibition leads to a disruption of protein homeostasis, resulting in the accumulation of poly-ubiquitinated proteins.[7] The subsequent proteotoxic stress triggers the Unfolded Protein Response (UPR) and ultimately leads to apoptosis in malignant cells.[7][8]

M3258_Signaling_Pathway This compound This compound LMP7 LMP7 (β5i) Immunoproteasome Subunit This compound->LMP7 Selective Binding Proteasome_Inhibition Inhibition of Proteolytic Activity LMP7->Proteasome_Inhibition Inhibition Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Proteasome_Inhibition->Ub_Proteins Leads to UPR Unfolded Protein Response (UPR) & ER Stress Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Triggers Caspase_Activation Caspase 3/7 Activation Apoptosis->Caspase_Activation Mediated by Cell_Death Tumor Cell Death Caspase_Activation->Cell_Death Results in

This compound Signaling Pathway to Apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Reference(s)
Human LMP7 (β5i) Biochemical3.6 - 4.1[6][9]
Human β5cBiochemical2519[6][9]
Human LMP2 (β1i)Biochemical>30,000[6]
Human MECL-1 (β2i)Biochemical>30,000[6]
Human β1cBiochemical>30,000[6]
Human β2cBiochemical>30,000[6]
LMP7 in MM.1S cells Cellular2.2 - 3.4[9]
LMP7 in U266B1 cellsCellular-[9]
LMP7 in human PBMCsCellular2 - 37[9]
LMP7 in rat PBMCsCellular2 - 37[9]
LMP7 in dog PBMCsCellular2 - 37[9]
Table 2: Cellular Activity of this compound in MM.1S Multiple Myeloma Cells
ParameterAssay TypeEC50 (nM)Reference(s)
Ubiquitinated Protein AccumulationCellular1980[9]
Apoptosis Induction (Caspase 3/7 Activity) Cellular420[9]
Cell Viability Reduction Cellular367[9]
Table 3: In Vivo Efficacy of this compound
ModelDosing RegimenOutcomeReference(s)
U266B1 Xenograft 1 mg/kg, oral, dailySignificant tumor growth inhibition[1]
MM.1S Xenograft10 mg/kg, oral, single doseSignificant suppression of LMP7 activity and induction of apoptosis[1]
Multiple Myeloma Xenografts1 mg/kg and 10 mg/kgSuperior anti-tumor efficacy compared to bortezomib (B1684674) and ixazomib[9]

Detailed Experimental Protocols

Biochemical Proteasome Subunit Inhibition Assay[6]
  • Objective: To determine the IC50 of this compound against purified human immunoproteasome and constitutive proteasome subunits.

  • Materials:

    • Purified human immunoproteasome and constitutive proteasome (Boston Biochem).

    • Fluorogenic peptide substrates for each subunit.

    • This compound and other inhibitors (bortezomib, carfilzomib, ixazomib).

    • Assay buffer.

  • Procedure:

    • Pre-incubate purified proteasomes (0.25 nmol/L for immunoproteasome, 1.25 nmol/L for constitutive proteasome) with varying concentrations of this compound for 2 hours.

    • Initiate the reaction by adding the specific fluorogenic peptide substrate for each subunit.

    • Monitor the cleavage of the substrate by measuring the increase in fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular LMP7 Activity Assay[1][2]
  • Objective: To measure the inhibitory effect of this compound on LMP7 activity in living cells.

  • Materials:

    • Multiple myeloma cell lines (e.g., MM.1S, U266B1) or PBMCs.

    • This compound.

    • Lysis buffer containing a fluorogenic LMP7 substrate (e.g., (Ac-ANW)2R110).

    • 96-well plates.

  • Procedure:

    • Seed cells (10,000 cells/well for cell lines, 20,000 cells/well for PBMCs) in 96-well plates.

    • Treat cells with various concentrations of this compound or DMSO for 2 hours.

    • Lyse the cells by adding the lysis buffer containing the LMP7 substrate.

    • Incubate for 1 hour at 37°C.

    • Measure fluorescence at an excitation of 485 nm and an emission of 535 nm.

    • Calculate IC50 values as described for the biochemical assay.

Cell Viability Assay[5]
  • Objective: To assess the effect of this compound on the viability of multiple myeloma cells.

  • Materials:

  • Procedure:

    • Seed 10,000 MM.1S cells per well in a 96-well plate.

    • The following day, add this compound at various concentrations.

    • Incubate for 72 hours.

    • Add 10 µL of resazurin solution to each well and incubate for an additional 3 hours.

    • Measure fluorescence with an excitation of 531 nm and an emission of 590 nm.

    • Calculate the IC50 value based on the reduction in cell viability compared to DMSO-treated cells.

Apoptosis Assay (Caspase 3/7 Activity)[1][5]
  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • MM.1S cells.

    • This compound.

    • Caspase-Glo® 3/7 Assay System (Promega).

    • White-walled 96-well plates.

  • Procedure:

    • Seed MM.1S cells in white-walled 96-well plates.

    • Treat cells with this compound for 72 hours.

    • Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a plate reader.

    • Calculate the EC50 value for caspase 3/7 activation.

In Vivo Xenograft Studies[1]
  • Objective: To evaluate the anti-tumor efficacy of this compound in a multiple myeloma xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID).

    • U266B1 or MM.1S multiple myeloma cells.

    • This compound formulated for oral administration.

    • Vehicle control.

  • Procedure:

    • Subcutaneously implant U266B1 or MM.1S cells into the flank of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally at the specified doses and schedule (e.g., daily).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (LMP7 activity, ubiquitinated protein levels, caspase 3/7 activity).

    • Calculate tumor growth inhibition.

Clinical Development

Based on its robust preclinical data package, demonstrating strong anti-tumor activity and a favorable safety profile, this compound has advanced into a Phase I clinical trial for patients with relapsed/refractory multiple myeloma (NCT04075721).[1][6]

Conclusion

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 that has demonstrated significant preclinical anti-tumor activity in multiple myeloma models. Its targeted mechanism of action offers the potential for an improved therapeutic index compared to non-selective proteasome inhibitors. The ongoing clinical development of this compound will further elucidate its therapeutic potential in treating hematological malignancies.

References

M3258: A Technical Guide to a Selective LMP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2][3] Its reversible and specific mechanism of action presents a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma, by targeting cellular protein homeostasis with greater precision than pan-proteasome inhibitors.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is an amido boronic acid derivative.[5] The boronic acid moiety is crucial for its reversible covalent interaction with the active site of the LMP7 subunit.[4]

PropertyValueReference
Chemical Name B-[(1R)-2-(3-benzofuranyl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]hept-2-ylcarbonyl]amino]ethyl]-boronic acid[6]
Molecular Formula C17H20BNO5[6]
Molecular Weight 329.16 g/mol [1][7]
CAS Number 2285330-15-4[1][2][6]
Appearance White to off-white solid[1]
SMILES OB(O)--INVALID-LINK--([H])O[C@@]2([H])C1)=O">C@@HCC3=COC4=CC=CC=C34[6]
InChI Key RFQDLTYXNINJON-OYNZBZHQSA-N[6]
Solubility Soluble in DMSO (30 mg/ml)[6]
Storage Store at -20°C for long-term stability (≥ 4 years)[6]

Mechanism of Action

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis. The immunoproteasome is a specific form of the proteasome predominantly expressed in hematopoietic cells.[2][5] this compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[2] This inhibition leads to a disruption of the degradation of poly-ubiquitinated proteins, causing an accumulation of these proteins within the cell.[2] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in cancer cells, particularly those dependent on immunoproteasome function like multiple myeloma cells.[1][2]

M3258_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Immunoproteasome Immunoproteasome (LMP7 subunit) This compound->Immunoproteasome Inhibition Ub_Proteins Poly-ubiquitinated Proteins Immunoproteasome->Ub_Proteins Degradation Accumulation Accumulation of Ub-Proteins UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 1: Mechanism of action of this compound.

Preclinical Pharmacology

Potency and Selectivity

This compound demonstrates high potency against the LMP7 subunit with impressive selectivity over other proteasome subunits.[1]

TargetIC50 (nM)Reference
Human LMP7 (β5i) 3.6 - 4.1[1]
Human β5c 2519[1]
Human LMP2 (β1i) >10,000[8]
Human MECL-1 (β2i) >30,000
Human β1c >10,000[8]
Human β2c >10,000[8]
Cellular Activity

In cellular assays, this compound effectively inhibits LMP7 and induces downstream effects in multiple myeloma and triple-negative breast cancer (TNBC) cell lines.

Cell LineAssayEC50 / IC50 (nM)Reference
MM.1S Cellular LMP7 Inhibition3.4[1]
MM.1S Ubiquitinated Protein Accumulation1980[1]
MM.1S Caspase 3/7 Activity (Apoptosis)420[1]
MM.1S Cell Viability367[1]
U266B1 Cellular LMP7 InhibitionPotent Inhibition[1]
BCX-010 (TNBC) LMP7 Proteolytic Activity20
SUM-149 PT (TNBC) LMP7 Proteolytic Activity210
FC-IBC02 (TNBC) LMP7 Proteolytic Activity1210
HCC1187 (TNBC) LMP7 Proteolytic Activity10
In Vivo Efficacy

This compound has shown significant anti-tumor efficacy in various xenograft models of multiple myeloma and has been observed to modulate the tumor microenvironment in a model of TNBC.[1] It has demonstrated superior or comparable efficacy to the pan-proteasome inhibitors bortezomib (B1684674) and ixazomib (B1672701) in certain models.[3]

Experimental Protocols

Proteasome Subunit Inhibition Assay (Cell-Free)

This assay assesses the direct inhibitory activity of this compound on purified proteasome subunits.

Proteasome_Inhibition_Workflow cluster_workflow Cell-Free Proteasome Inhibition Assay start Start proteasome Purified Human Immunoproteasome or Constitutive Proteasome start->proteasome preincubation Pre-incubation (e.g., 2 hours at 25°C) proteasome->preincubation compound This compound (or other inhibitors) in DMSO compound->preincubation substrate Fluorogenic Peptide Substrate preincubation->substrate incubation Incubation substrate->incubation measurement Measure Fluorescence (Kinetic Reading) incubation->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Figure 2: Workflow for cell-free proteasome inhibition assay.

Methodology:

  • Purified human immunoproteasome (e.g., 0.25 nmol/L) or constitutive proteasome (e.g., 1.25 nmol/L) is pre-incubated with varying concentrations of this compound (typically diluted in DMSO) in an appropriate buffer (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for 2 hours at 25°C.

  • A fluorogenic peptide substrate specific for the subunit being assayed is added to initiate the reaction.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate cleavage is determined, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular LMP7 Activity Assay

This assay measures the inhibition of LMP7 activity within intact cells.

Methodology:

  • Human multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates.

  • Cells are treated with a range of this compound concentrations for a specified time (e.g., 2 hours).

  • A cell-permeable substrate that becomes fluorescent upon cleavage by LMP7 is added to the cells.

  • The fluorescence is measured, and IC50 values are determined.

Caspase 3/7 Activity Assay (Apoptosis)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Apoptosis_Assay_Workflow cluster_workflow Caspase 3/7 Activity Assay start Start seed_cells Seed cells (e.g., MM.1S or TNBC cells) in 96-well plates start->seed_cells ifn_gamma Optional: Pre-treat with IFNγ (e.g., 25 IU/mL, overnight) seed_cells->ifn_gamma treat_this compound Treat with this compound (various concentrations, e.g., 24-72h) ifn_gamma->treat_this compound add_reagent Add Caspase-Glo® 3/7 Reagent treat_this compound->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_luminescence Measure Luminescence incubate->measure_luminescence calculate_ec50 Calculate EC50 Values measure_luminescence->calculate_ec50 end End calculate_ec50->end

References

M3258 immunoproteasome versus constitutive proteasome selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of M3258 for the Immunoproteasome over the Constitutive Proteasome

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis by degrading damaged or unneeded ubiquitinated proteins.[1][2] Central to this system are proteasomes, large multi-subunit protease complexes.[1] Two major forms of the proteasome exist: the constitutive proteasome, which is expressed in most tissues, and the immunoproteasome, an inducible isoform predominantly found in hematopoietic cells.[1][3] The catalytic core of these complexes contains three active subunits. In the constitutive proteasome, these are β1 (β1c/PSMB6), β2 (β2c/PSMB7), and β5 (β5c/PSMB5). In the immunoproteasome, these are replaced by LMP2 (β1i/PSMB9), MECL-1 (β2i/PSMB10), and LMP7 (β5i/PSMB8), respectively.

This differential expression and subunit composition make the immunoproteasome an attractive therapeutic target, particularly in hematological malignancies like multiple myeloma, where its inhibition can be effective while potentially mitigating toxicities associated with broader, nonselective proteasome inhibition. This compound is an orally bioavailable, potent, reversible, and highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome. This document provides a detailed technical overview of this compound's selectivity profile, the experimental methods used for its determination, and its mechanism of action.

This compound Selectivity Profile

This compound was engineered to exploit structural differences between the proteasome subunits, culminating in a compound that demonstrates exquisite selectivity for the LMP7 (β5i) subunit of the immunoproteasome. Its inhibitory activity is significantly higher against LMP7 compared to any other catalytic subunit of either the immunoproteasome or the constitutive proteasome.

Quantitative Inhibitory Activity

The selectivity of this compound has been quantified using biochemical cell-free assays, with the results summarized in the table below. The data clearly illustrates the potent and specific inhibition of LMP7.

Proteasome TypeSubunitThis compound IC50 (nmol/L)Selectivity vs. LMP7
Immunoproteasome LMP7 (β5i) 4.1 -
LMP2 (β1i)>30,000>7300-fold
MECL-1 (β2i)>30,000>7300-fold
Constitutive Proteasome β5 (β5c)2,519~614-fold
β1 (β1c)>30,000>7300-fold
β2 (β2c)>30,000>7300-fold
Data sourced from cell-free peptide cleavage assays.

In cellular assays using human multiple myeloma cell lines (MM.1S), this compound also demonstrated high potency against LMP7 with an IC50 of 2.2 nM.

Mechanism of Action

This compound functions as a reversible inhibitor that specifically targets the chymotrypsin-like proteolytic activity of the LMP7 subunit. By binding to the catalytic site of LMP7, this compound blocks the degradation of poly-ubiquitinated proteins. This disruption of the UPS leads to an accumulation of these proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death) in tumor cells. This selective action in immunoproteasome-rich cancer cells, such as those in multiple myeloma, accounts for its potent antitumor efficacy.

M3258_Mechanism_of_Action cluster_cell Multiple Myeloma Cell This compound This compound IP Immunoproteasome (LMP7, LMP2, MECL-1) This compound->IP Inhibits LMP7 subunit Degraded_Peptides Degraded Peptides IP->Degraded_Peptides Proteolysis UPR Unfolded Protein Response (UPR) IP->UPR Blockade leads to accumulation of Ub-Proteins, inducing UPR Ub_Proteins Poly-ubiquitinated Proteins Ub_Proteins->IP Degradation Substrate Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: this compound selectively inhibits the LMP7 subunit, leading to apoptosis.

Experimental Protocols

The determination of this compound's selectivity relies on precise and validated biochemical assays.

Cell-Free Proteasome Subunit Inhibition Assay

This assay directly measures the inhibitory activity of this compound against each purified human proteasome subunit.

Objective: To determine the IC50 value of this compound for each of the six catalytic subunits of the immunoproteasome and constitutive proteasome.

Methodology:

  • Preparation: Purified human immunoproteasomes (0.25 nmol/L) or constitutive proteasomes (1.25 nmol/L) are used.

  • Incubation: The purified proteasomes are pre-incubated with varying concentrations of this compound for a set period (e.g., 2 hours) to allow for binding.

  • Substrate Addition: A specific fluorogenic peptide substrate, corresponding to the activity of the subunit being tested (e.g., a chymotrypsin-like substrate for LMP7 and β5), is added to the mixture.

  • Activity Measurement: The cleavage of the substrate by the active proteasome subunit releases a fluorescent signal, which is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each this compound concentration is determined relative to a control (e.g., DMSO). IC50 values are then calculated by fitting the data to a dose-response curve.

Experimental_Workflow cluster_workflow IC50 Determination Workflow Proteasome Purified Proteasome (Immuno or Constitutive) Incubation Pre-incubation (2 hours) Proteasome->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Substrate Add Fluorogenic Substrate Incubation->Substrate Measurement Measure Fluorescence (Kinetic Read) Substrate->Measurement Analysis Calculate % Inhibition & Determine IC50 Measurement->Analysis

Caption: Workflow for cell-free enzymatic assay to determine IC50 values.

Preclinical Efficacy and Clinical Development

The high selectivity of this compound translates into significant antitumor efficacy in preclinical models. In multiple myeloma xenograft models, this compound treatment led to prolonged suppression of tumor LMP7 activity, an accumulation of ubiquitinated proteins, and the induction of apoptosis. Notably, this compound demonstrated superior antitumor efficacy in certain multiple myeloma and mantle cell lymphoma models when compared to nonselective proteasome inhibitors like bortezomib (B1684674) and ixazomib.

This strong, differentiated preclinical profile and favorable safety data supported the initiation of a Phase I clinical trial in patients with relapsed/refractory multiple myeloma (NCT04075721).

Proteasome_Subunits cluster_IP Immunoproteasome (IP) cluster_CP Constitutive Proteasome (CP) Proteasomes Proteasome Complexes LMP7 LMP7 (β5i) Chymotrypsin-like Proteasomes->LMP7 b5 β5c Chymotrypsin-like Proteasomes->b5 LMP2 LMP2 (β1i) Caspase-like MECL1 MECL-1 (β2i) Trypsin-like b1 β1c Caspase-like b2 β2c Trypsin-like This compound This compound This compound->LMP7 Potent & Selective Inhibition (IC50 = 4.1 nM) This compound->b5 Weak Inhibition (IC50 = 2519 nM)

Caption: this compound selectively targets the LMP7 subunit of the immunoproteasome.

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i). Quantitative biochemical assays demonstrate a selectivity of over 600-fold for LMP7 compared to its constitutive counterpart, β5c, and over 7,000-fold against all other catalytic subunits. This exquisite selectivity allows for potent, targeted inhibition of the ubiquitin-proteasome pathway in hematopoietic cancer cells, leading to significant antitumor activity. The preclinical profile of this compound highlights the therapeutic potential of selectively targeting the immunoproteasome to improve efficacy and potentially offer a better safety profile compared to nonselective proteasome inhibitors.

References

Preclinical Pharmacology of M3258: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7/β5i), a proteolytic subunit of the immunoproteasome. The immunoproteasome is predominantly expressed in hematolymphoid cells, making it an attractive therapeutic target in hematological malignancies like multiple myeloma. Preclinical studies have demonstrated that this compound effectively suppresses LMP7 activity, leading to the accumulation of ubiquitinated proteins, induction of apoptosis, and potent antitumor efficacy in various in vitro and in vivo models of multiple myeloma. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, selectivity, cellular effects, pharmacokinetic profile, and in vivo efficacy, intended for researchers and drug development professionals.

Mechanism of Action and Selectivity

This compound exerts its therapeutic effect through the selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] This inhibition blocks the degradation of ubiquitinated proteins, leading to proteotoxic stress and the induction of the unfolded protein response (UPR), ultimately resulting in tumor cell apoptosis.[1]

Biochemical Potency and Selectivity

This compound demonstrates high potency against human LMP7 with a mean IC50 value of 4.1 nM in cell-free peptide cleavage assays.[2] It exhibits significant selectivity for LMP7 over other proteasomal subunits, including the constitutive proteasome subunit β5, for which it has a mean IC50 of 2,519 nM, representing a greater than 600-fold selectivity.[2]

Target SubunitThis compound IC50 (nM)Bortezomib IC50 (nM)Carfilzomib IC50 (nM)Ixazomib IC50 (nM)
Immunoproteasome
LMP7 (β5i)4.1 ± 2.43.0 ± 1.12.3 ± 1.05.5 ± 2.3
LMP2 (β1i)>30,00018 ± 10451 ± 38028 ± 22
MECL-1 (β2i)>30,00013,358 ± 5,33146 ± 19>30,000
Constitutive Proteasome
β52,519 ± 1,1920.9 ± 0.33.3 ± 1.13.3 ± 3.0
β1>30,0001.6 ± 1.841 ± 170.9 ± 0.2
β2>30,0001,653 ± 48215 ± 7.05,469 ± 1,095

Data presented as mean ± SD. Data sourced from Sanderson et al., Mol Cancer Ther, 2021.[2]

Signaling Pathway

The selective inhibition of LMP7 by this compound initiates a cascade of events within the multiple myeloma cell, leading to its death.

This compound This compound LMP7 LMP7 (β5i) Immunoproteasome This compound->LMP7 Inhibits Degradation Protein Degradation LMP7->Degradation Mediates Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Degradation Apoptosis Apoptosis UPR Unfolded Protein Response (UPR) Accumulation->UPR Induces UPR->Apoptosis Leads to

This compound Mechanism of Action

In Vitro Cellular Activity

This compound demonstrates potent cellular activity in human multiple myeloma cell lines, consistent with its biochemical profile.

Cell LineAssayParameterValue (nM)
MM.1SLMP7 ActivityIC502.2
U266B1LMP7 ActivityIC503.4
RPMI 8226LMP7 ActivityIC504.4
MM.1SUbiquitinated Protein AccumulationEC501,980
MM.1SCaspase 3/7 Activity (Apoptosis)EC50420
MM.1SCell ViabilityIC50367

Data sourced from Sanderson et al., Mol Cancer Ther, 2021 and MedchemExpress product page.[2][3]

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound is orally bioavailable.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Mouse1PO~100~1~300
Mouse10PO~1,000~1~4,000
Rat10PO---
Dog-----
Monkey-----

Pharmacokinetic parameters are estimated from graphical data in Sanderson et al., Mol Cancer Ther, 2021 and Lignet et al., J Pharmacol Exp Ther, 2022.[2][4] A comprehensive table with more precise values and additional species is pending full publication of the raw data.

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical models of multiple myeloma.

Subcutaneous Xenograft Models
ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Outcome
U266B1This compound (1 mg/kg, PO)Once Daily>100Sustained Regression
MM.1SThis compound (10 mg/kg, PO)Once Daily>100Sustained Regression
OPM-2This compound--Superior to Bortezomib and Ixazomib
Granta-519 (MCL)This compound--Superior to Bortezomib and Ixazomib

Data sourced from Sanderson et al., Mol Cancer Ther, 2021.[2][5]

In Vivo Pharmacodynamics

A single oral dose of this compound (10 mg/kg) in mice bearing MM.1S xenografts resulted in significant and prolonged suppression of tumor LMP7 activity, accumulation of ubiquitinated proteins, and induction of apoptosis, with effects observed as early as 4 hours post-dose.[2]

Experimental Protocols

Cell-Free Proteasome Activity Assay

This assay determines the direct inhibitory activity of this compound on isolated proteasome subunits.

cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Proteasome Purified Human Proteasome Subunit (LMP7, β5, etc.) Plate 384-well Plate Proteasome->Plate M3258_serial Serial Dilutions of this compound M3258_serial->Plate Buffer Assay Buffer Buffer->Plate Incubation Incubate at 37°C Plate->Incubation Add Substrate Substrate Fluorogenic Peptide Substrate Substrate->Incubation Reader Measure Fluorescence (Excitation/Emission) Incubation->Reader IC50 Calculate IC50 Value Reader->IC50

Cell-Free Proteasome Activity Assay Workflow

Methodology:

  • Purified human immunoproteasome and constitutive proteasome subunits are used.

  • Serial dilutions of this compound are prepared in assay buffer.

  • The enzyme and inhibitor are incubated together in a 384-well plate.

  • A subunit-specific fluorogenic peptide substrate is added to initiate the reaction (e.g., Ac-ANW-AMC for LMP7).

  • The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a plate reader.

  • IC50 values are calculated from the dose-response curves.

Cellular LMP7 Activity Assay

This assay measures the ability of this compound to inhibit LMP7 within intact cells.

Methodology:

  • Human multiple myeloma cell lines (e.g., MM.1S, U266B1) are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound for 2 hours.

  • A cell-permeable fluorogenic substrate, (Ac-ANW)2R110, which is reported to be cleaved by LMP7, is added to the cells.[2]

  • After incubation, cell lysis buffer is added, and the fluorescence is measured to determine the extent of substrate cleavage.

  • IC50 values are determined from the resulting dose-response curves.

Western Blot for Ubiquitinated Proteins

This method is used to assess the downstream consequence of proteasome inhibition.

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cells MM.1S Cells Treatment Treat with this compound (6 hours) Cells->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant PAGE SDS-PAGE Quant->PAGE Transfer Transfer to PVDF Membrane PAGE->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody (anti-Ubiquitin) Block->Pri_Ab Sec_Ab Secondary Antibody (HRP-conjugated) Pri_Ab->Sec_Ab Detect Chemiluminescent Detection Sec_Ab->Detect

Western Blot Workflow for Ubiquitinated Proteins

Methodology:

  • MM.1S cells are treated with this compound for 6 hours.

  • Cells are lysed using a suitable buffer (e.g., RIPA) containing protease and deubiquitinase inhibitors.[2]

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

In Vivo Xenograft Studies

Methodology:

  • Female immunodeficient mice (e.g., H2d Rag2) are used.

  • Human multiple myeloma cells (e.g., 5-10 x 10^6 U266B1 or MM.1S cells) are implanted subcutaneously.

  • When tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.

  • This compound is formulated for oral gavage and administered according to the specified dosing schedule (e.g., once daily).

  • Tumor volume and body weight are monitored regularly.

  • For pharmacodynamic studies, tumors are harvested at various time points after dosing for analysis of LMP7 activity, ubiquitinated protein levels, and apoptosis markers.[2]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for multiple myeloma. Its high potency and selectivity for LMP7 translate into significant anti-tumor activity in preclinical models, including those resistant to other proteasome inhibitors.[5] The oral bioavailability of this compound provides a convenient route of administration. These promising preclinical findings have led to the initiation of a Phase I clinical study in patients with multiple myeloma.[2]

References

M3258: A Selective Immunoproteasome Inhibitor and its Role in the Induction of the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1] By targeting LMP7, this compound disrupts the degradation of poly-ubiquitylated proteins, leading to their accumulation and the induction of proteotoxic stress within the cell.[2] This cellular stress triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR), which ultimately culminates in programmed cell death (apoptosis) in malignant cells, particularly those of hematological origin like multiple myeloma and acute lymphoblastic leukemia.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in UPR induction, and detailed experimental protocols for its characterization.

Introduction: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR), a complex signaling network that aims to restore proteostasis. The UPR is orchestrated by three main ER-resident transmembrane proteins:

  • Inositol-requiring enzyme 1 (IRE1): Possesses both kinase and endoribonuclease activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

  • PKR-like ER kinase (PERK): A serine/threonine kinase that, upon activation, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

  • Activating transcription factor 6 (ATF6): A type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

Sustained or overwhelming ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response, making it a compelling target for cancer therapy.

This compound: Mechanism of Action and UPR Induction

This compound is a covalent-reversible inhibitor of the LMP7 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its primary function is the degradation of ubiquitinated proteins, playing a crucial role in protein homeostasis and the generation of peptides for antigen presentation.

By selectively inhibiting the chymotrypsin-like activity of LMP7, this compound blocks the degradation of defective and regulatory proteins.[2] This leads to a buildup of poly-ubiquitylated proteins, inducing significant proteotoxic stress. This accumulation of unfolded proteins directly triggers the activation of the UPR signaling pathways. While direct experimental evidence detailing the specific activation of each UPR branch by this compound is not yet extensively published, the known consequences of proteasome inhibition strongly suggest the involvement of all three sensors:

  • PERK Pathway Activation: The accumulation of unfolded proteins is a potent activator of PERK. It is highly probable that this compound treatment leads to the autophosphorylation of PERK and subsequent phosphorylation of eIF2α, resulting in the downstream expression of ATF4 and its pro-apoptotic target, CHOP (C/EBP homologous protein).

  • IRE1 Pathway Activation: The presence of unfolded proteins in the ER lumen is the canonical trigger for IRE1 oligomerization and activation. Therefore, this compound-induced proteotoxic stress is expected to lead to the IRE1-mediated splicing of XBP1 mRNA, generating the active XBP1s transcription factor.

  • ATF6 Pathway Activation: The dissociation of the ER chaperone BiP/GRP78 from ATF6, a consequence of the high load of unfolded proteins, would lead to its translocation to the Golgi and subsequent cleavage to its active form.

The sustained activation of these UPR pathways, particularly the pro-apoptotic arms involving CHOP and potentially other effectors, is a key mechanism through which this compound induces apoptosis in cancer cells.

Signaling Pathway Diagram

M3258_UPR_Induction cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) This compound This compound Immunoproteasome Immunoproteasome (LMP7 subunit) This compound->Immunoproteasome Inhibition Ub_Proteins Poly-ubiquitylated Proteins Immunoproteasome->Ub_Proteins Degradation Proteotoxic_Stress Proteotoxic Stress (Accumulation of Unfolded Proteins) Ub_Proteins->Proteotoxic_Stress Accumulation Leads to Apoptosis Apoptosis PERK PERK Proteotoxic_Stress->PERK IRE1 IRE1 Proteotoxic_Stress->IRE1 ATF6 ATF6 Proteotoxic_Stress->ATF6 PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to UPR induction and apoptosis.

Quantitative Data

The following tables summarize the in vitro activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits

Proteasome SubunitMean IC50 (nM)
Immunoproteasome
LMP7 (β5i)4.1
LMP2 (β1i)>30,000
MECL-1 (β2i)>30,000
Constitutive Proteasome
β52,519
β1>30,000
β2>30,000

Data compiled from Sanderson et al., Mol Cancer Ther, 2021.[2]

Table 2: In Vitro Cellular Activity of this compound in MM.1S Multiple Myeloma Cells

AssayParameterValue (nM)
LMP7 Activity InhibitionIC503.4
Ubiquitinated Protein AccumulationEC501,980
Caspase 3/7 Activity (Apoptosis)EC50420
Cell ViabilityIC50367

Data compiled from Sanderson et al., Mol Cancer Ther, 2021.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Cell-Free Proteasome Subunit Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human immunoproteasome and constitutive proteasome subunits.

Materials:

  • Purified human immunoproteasomes and constitutive proteasomes.

  • This compound and other proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib).

  • Fluorogenic peptide substrates specific for each proteasome subunit.

  • Assay buffer: 20 mM Tris pH 7.5, 0.03% SDS, 1 mM EDTA.

  • 384-well assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, pre-incubate the purified proteasomes (0.25 nM immunoproteasome or 1.25 nM constitutive proteasome) with the diluted this compound (50 nL) for 2 hours at 25°C in assay buffer.

  • Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate.

  • Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each this compound concentration.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular LMP7 Activity Assay

Objective: To measure the inhibition of LMP7 activity by this compound in intact cells.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S).

  • This compound.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Lysis buffer.

  • LMP7-specific fluorogenic substrate.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and measure the protein concentration of the lysates.

  • Add the LMP7-specific fluorogenic substrate to the cell lysates.

  • Measure the fluorescence over time to determine the rate of substrate cleavage.

  • Normalize the activity to the protein concentration.

  • Calculate the IC50 value as described for the cell-free assay.

Western Blot for UPR Markers (General Protocol)

Objective: To detect the activation of UPR signaling pathways by analyzing the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP.

Materials:

  • Cancer cell lines.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

RT-PCR for XBP1 Splicing

Objective: To detect the IRE1-mediated splicing of XBP1 mRNA.

Materials:

  • Cancer cell lines.

  • This compound.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • PCR primers flanking the 26-nucleotide intron of XBP1 mRNA.

  • Taq polymerase and PCR reagents.

  • Agarose (B213101) gel and electrophoresis apparatus.

  • Gel imaging system.

Procedure:

  • Treat cells with this compound for various time points.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform PCR using primers that flank the XBP1 splice site.

  • Separate the PCR products on an agarose gel.

  • Visualize the bands corresponding to the unspliced (uXBP1) and spliced (sXBP1) forms of XBP1 mRNA. The spliced form will be 26 base pairs smaller.

Cell Viability Assay (Resazurin-based)

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines.

  • This compound.

  • 96-well plates.

  • Resazurin (B115843) sodium salt solution.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well plate.

  • The following day, add serial dilutions of this compound to the wells.

  • Incubate the plates for a specified period (e.g., 72 or 96 hours).

  • Add resazurin solution to each well and incubate for a further 3 hours.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7)

Objective: To measure the induction of apoptosis by this compound through the activity of caspases 3 and 7.

Materials:

  • Cancer cell lines.

  • This compound.

  • 96-well plates.

  • Caspase-Glo 3/7 Assay System.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 72 hours).

  • Add the Caspase-Glo 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of caspase activity relative to untreated controls.

  • Determine the EC50 value.

Visualizations

Experimental Workflow: Western Blot for UPR Markers

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Workflow for assessing UPR marker proteins by Western blotting.

Logical Relationship: UPR Signaling Branches

UPR_Branches cluster_sensors ER Stress Sensors cluster_outcomes Downstream Effectors and Outcomes ER_Stress ER Stress (Unfolded Protein Accumulation) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6f ATF6f ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Adaptation Adaptation (Chaperone Expression, ERAD) XBP1s->Adaptation ATF6f->Adaptation

Caption: The three main signaling branches of the Unfolded Protein Response.

Conclusion

This compound represents a promising therapeutic agent that leverages the dependency of certain cancer cells on the immunoproteasome for survival. Its high selectivity for the LMP7 subunit leads to the accumulation of ubiquitinated proteins, thereby inducing proteotoxic stress and activating the Unfolded Protein Response. The sustained activation of the UPR, particularly its pro-apoptotic pathways, is a key mechanism driving the anti-tumor efficacy of this compound. Further research is warranted to elucidate the precise dynamics of UPR signaling in response to this compound and to identify potential biomarkers for patient stratification. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this compound and other agents targeting the proteostasis network in cancer.

References

In-Depth Technical Guide to the Pharmacokinetics of Oral M3258

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of M3258, a potent and selective oral inhibitor of the immunoproteasome subunit LMP7. This compound has been investigated for the treatment of multiple myeloma. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

Core Pharmacokinetic Properties of this compound

This compound is an orally bioavailable, reversible inhibitor of the large multifunctional peptidase 7 (LMP7, β5i, PSMB8), a key component of the immunoproteasome.[1][2] Its selective inhibition of LMP7 leads to the accumulation of poly-ubiquitylated proteins, inducing the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its strong anti-tumor efficacy in various multiple myeloma models.[2][3]

Preclinical Pharmacokinetic Parameters

A summary of the key pharmacokinetic (PK) parameters of this compound in various preclinical species following oral administration is presented below. These data were crucial in predicting the human PK profile and guiding dose selection for clinical trials.[4]

SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Mouse1~100~1~300Not explicitly stated
Mouse10~1000~2~6,800-18,300Not explicitly stated
RatNot specifiedNot specifiedNot specifiedNot specifiedNot specified
DogNot specifiedNot specifiedNot specifiedNot specifiedNot specified
MonkeyNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The efficacious AUC range in xenograft models was calculated to be 6.8 to 18.3 µg·h/mL (equivalent to 6,800-18,300 ng·h/mL).[5] Cmax and Tmax values for mice are estimated from graphical data presented in Sanderson et al., 2021. Specific PK parameters for rat, dog, and monkey were used for translational modeling but are not publicly available in detail.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's pharmacokinetics are outlined below.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of oral this compound in multiple myeloma xenograft models.

Animal Models:

  • Female H2d Rag2 mice were used for xenograft studies.

  • Human multiple myeloma cell lines, including U266B1 and MM.1S, were used to establish subcutaneous tumors.

Dosing and Administration:

  • This compound was administered orally (p.o.) once daily (QD), once every two days (Q2D), or twice weekly (BIW).

  • Dose levels in mice ranged from 0.1 mg/kg to 30 mg/kg.

  • The vehicle used for this compound administration was a suspension in 0.25% methylcellulose (B11928114) and 0.25% Tween 20.

Pharmacokinetic Analysis:

  • Blood samples were collected at various time points post-dose to determine the plasma concentration of this compound.

  • The analytical method for quantifying this compound in plasma is not explicitly detailed in the available literature.

Pharmacodynamic Analysis:

  • Tumor tissues were collected to assess the inhibition of LMP7 activity.

  • Levels of ubiquitinated proteins and caspase 3/7 activity (as a marker of apoptosis) were also measured in tumor lysates.

In Vitro Cellular Assays

Objective: To determine the cellular potency and mechanism of action of this compound.

Cell Lines:

  • Human multiple myeloma cell lines MM.1S and U266B1.

  • Peripheral blood mononuclear cells (PBMCs) from humans, rats, and dogs.

Assays:

  • LMP7 Inhibition: Cellular LMP7 activity was assessed to determine the IC50 of this compound.

  • Ubiquitinated Protein Accumulation: The accumulation of ubiquitinated proteins was measured to confirm the inhibition of the proteasome pathway. The EC50 for this effect in MM.1S cells was 1980 nM.[2]

  • Apoptosis Induction: Caspase 3/7 activity was measured to quantify the induction of apoptosis. The EC50 for apoptosis induction in MM.1S cells was 420 nM.[2][3]

  • Cell Viability: The effect of this compound on cell viability was determined, with an IC50 of 367 nM in MM.1S cells.[2]

Visualizing Key Pathways and Workflows

This compound Mechanism of Action: LMP7 Inhibition and Induction of Apoptosis

M3258_Mechanism_of_Action This compound Oral this compound LMP7 LMP7 (Immunoproteasome) This compound->LMP7 Inhibition Ub_Proteins Accumulation of Poly-ubiquitylated Proteins LMP7->Ub_Proteins Prevents Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound inhibits LMP7, leading to the accumulation of ubiquitinated proteins, induction of the UPR, and ultimately apoptosis.

Unfolded Protein Response (UPR) Signaling Pathway

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum Unfolded_Proteins Accumulation of Unfolded Proteins PERK PERK Unfolded_Proteins->PERK Activates IRE1 IRE1 Unfolded_Proteins->IRE1 Activates ATF6 ATF6 Unfolded_Proteins->ATF6 Activates eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1->XBP1 ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage ATF4 ATF4 Translation eIF2a->ATF4 Apoptosis_UPR Apoptosis ATF4->Apoptosis_UPR Adaptation Cellular Adaptation (Protein Folding, ERAD) ATF4->Adaptation XBP1->Apoptosis_UPR XBP1->Adaptation ATF6_cleavage->Apoptosis_UPR ATF6_cleavage->Adaptation

Caption: The Unfolded Protein Response is mediated by three main signaling pathways: PERK, IRE1, and ATF6.

Experimental Workflow for Preclinical Xenograft Studies

Xenograft_Workflow Start Start: Myeloma Cell Culture (e.g., U266B1, MM.1S) Implantation Subcutaneous Implantation into H2d Rag2 Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Oral Administration of this compound or Vehicle Tumor_Growth->Treatment Data_Collection Data Collection Treatment->Data_Collection PK_Analysis Pharmacokinetic Analysis (Plasma) Data_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor) Data_Collection->PD_Analysis Efficacy_Analysis Tumor Volume Measurement (Efficacy) Data_Collection->Efficacy_Analysis End End of Study PK_Analysis->End PD_Analysis->End Efficacy_Analysis->End

Caption: Workflow for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in mouse xenograft models.

Conclusion

The preclinical data for oral this compound demonstrate its potential as a selective LMP7 inhibitor with favorable pharmacokinetic properties that support oral administration. The comprehensive in vitro and in vivo studies have provided a solid foundation for understanding its mechanism of action and anti-tumor activity. While the Phase I clinical trial was terminated early, the preclinical findings remain valuable for the broader field of immunoproteasome inhibition in oncology. This technical guide serves as a consolidated resource for researchers and drug developers interested in the continued exploration of this compound and similar targeted therapies.

References

In-Depth Technical Guide: Molecular Targets of M3258 Downstream of LMP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3258 is a potent, selective, and orally bioavailable inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8). By targeting LMP7, this compound disrupts protein homeostasis in cancer cells, particularly those of hematological origin, leading to proteotoxic stress, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis. Furthermore, this compound modulates the tumor microenvironment, enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the known molecular targets of this compound downstream of LMP7, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: LMP7 Inhibition and Its Immediate Consequences

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its catalytic activity is crucial for the degradation of ubiquitinated proteins, a process essential for maintaining cellular protein quality control and for the generation of peptides for antigen presentation. This compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit.

The direct consequence of LMP7 inhibition by this compound is the accumulation of poly-ubiquitinated proteins within the cell. This disruption of proteostasis triggers a cellular stress response, initiating a cascade of downstream signaling events that ultimately determine the fate of the cancer cell.

Quantitative Data on this compound Activity
ParameterCell Line / ConditionValueReference
Biochemical IC50 (LMP7) Purified Human Immunoproteasome3.6 nM - 4.1 nM
Cellular IC50 (LMP7 activity) MM.1S Multiple Myeloma Cells2.2 nM - 3.4 nM
U266B1 Multiple Myeloma CellsPotent inhibition (IC50 in nM range)
TNBC/IBC Cell Lines (BCX-010, HCC1187)0.01 - 0.02 µM
EC50 (Ubiquitinated Protein Accumulation) MM.1S Multiple Myeloma Cells1980 nM
EC50 (Caspase 3/7 Activity) MM.1S Multiple Myeloma Cells420 nM
IC50 (Cell Viability) MM.1S Multiple Myeloma Cells367 nM

Key Downstream Signaling Pathways and Molecular Targets

The accumulation of ubiquitinated proteins induced by this compound initiates several interconnected signaling pathways that culminate in anti-tumor effects.

The Unfolded Protein Response (UPR) and Induction of Apoptosis

The primary consequence of this compound-induced proteotoxic stress is the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the endoplasmic reticulum (ER). In multiple myeloma cells, which are professional secretory cells with a high basal level of ER stress, the UPR is a critical survival pathway. This compound pushes this stress beyond a tolerable threshold, converting the UPR from a pro-survival to a pro-apoptotic signal.

While the specific activation of each UPR sensor (PERK, IRE1, and ATF6) by this compound has not been fully detailed in the available literature, the general mechanism in multiple myeloma involves the activation of these pathways in response to ER stress. Knockdown of individual UPR sensors has been shown to induce cell death in multiple myeloma cells, suggesting that this compound's disruption of the UPR is a key mechanism of its anti-cancer activity.

The pro-apoptotic signaling downstream of the UPR converges on the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. While the specific Bcl-2 family members modulated by this compound are not yet fully elucidated, this family of proteins controls the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, leads to the activation of the caspase cascade. This compound has been shown to induce the activity of caspase-3 and caspase-7, the executioner caspases of apoptosis.

UPR_Apoptosis_Pathway cluster_inhibition This compound Action cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction This compound This compound LMP7 LMP7 (Immunoproteasome) This compound->LMP7 Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteotoxic_Stress Proteotoxic Stress Ub_Proteins->Proteotoxic_Stress UPR Unfolded Protein Response (UPR) Activation Proteotoxic_Stress->UPR Bcl2_Family Modulation of Bcl-2 Family Proteins UPR->Bcl2_Family Caspase_Activation Caspase-3/7 Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis TME_Signaling cluster_TME Tumor Microenvironment cluster_Signaling Intracellular Signaling This compound This compound LMP7 LMP7 This compound->LMP7 Inhibition M2_Macrophage M2 Macrophages LMP7->M2_Macrophage Modulates CD8_T_Cell CD8+ T Cells LMP7->CD8_T_Cell Modulates NFkB NF-κB Pathway LMP7->NFkB Impacts STAT3 STAT3 Pathway LMP7->STAT3 Impacts M2_Macrophage->this compound Reduced Abundance CD8_T_Cell->this compound Activation NFkB->this compound Inhibition (inferred) STAT3->this compound Modulation (inferred)

Initial In Vitro Efficacy of M3258: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies on the efficacy of M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on its ability to inhibit the enzymatic activity of its target, LMP7, and its subsequent effects on cell viability and apoptosis.

Table 1: Inhibition of LMP7 Proteolytic Activity by this compound
Cell LineCancer TypeIC₅₀ (µM)
BCX-010Triple-Negative Breast Cancer (TNBC)0.02
HCC1187Triple-Negative Breast Cancer (TNBC)0.01
SUM-149 PTInflammatory Breast Cancer (IBC) / TNBC0.21
FC-IBC02Inflammatory Breast Cancer (IBC)1.21
MM.1SMultiple Myeloma0.0022
U266B1Multiple Myeloma-
Human, Rat, and Dog PBMCsPeripheral Blood Mononuclear Cells0.002-0.037

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the LMP7 proteolytic activity.[1][2]

Table 2: Effect of this compound on Cell Viability and Apoptosis
Cell LineCancer TypeViability IC₅₀ (µM)Apoptosis EC₅₀ (nM)Notes
BCX-010Triple-Negative Breast Cancer> 1-IFNγ pre-stimulation increased potency 11.9-fold.
SUM-149 PTInflammatory Breast Cancer/TNBC> 1-IFNγ pre-stimulation increased potency 3.4-fold.
HCC1187Triple-Negative Breast Cancer> 1--
MM.1SMultiple Myeloma0.367420This compound induced a >4-fold accumulation of ubiquitinated proteins (EC₅₀ = 1980 nM).

IC₅₀ values for viability represent the concentration of this compound that reduces cell viability by 50%. EC₅₀ values for apoptosis represent the concentration that induces 50% of the maximal apoptotic response.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound efficacy.

LMP7 Proteolytic Activity Assay

This assay quantifies the enzymatic activity of the LMP7 subunit of the immunoproteasome in the presence of this compound.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cancer cell lines (e.g., TNBC, IBC, or multiple myeloma cell lines) under standard conditions.

    • Harvest cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Inhibition Reaction:

    • In a 96-well plate, add a standardized amount of cell lysate to each well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 2 hours to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Add a fluorogenic peptide substrate specific for LMP7 (e.g., (Ac-ANW)2R110) to each well.[1]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each this compound concentration.

    • Normalize the data to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assays

Cell viability in the presence of this compound was assessed using the CellTiter-Blue® and Sulforhodamine B (SRB) assays.

This assay is based on the ability of viable cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • For some experiments, pre-treat cells with interferon-gamma (IFNγ) overnight to induce immunoproteasome expression.[1]

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 72 hours under standard cell culture conditions.[1]

  • Assay Procedure:

    • Add CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence at 560 nm (excitation) and 590 nm (emission).

  • Data Analysis:

    • Subtract the background fluorescence.

    • Normalize the results to the vehicle-treated control wells.

    • Calculate the IC₅₀ value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the CellTiter-Blue® assay.

  • Cell Fixation:

    • After the 72-hour incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates with water and air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Add Tris base solution to solubilize the protein-bound dye.

  • Measurement and Analysis:

    • Measure the absorbance at 510 nm.

    • Calculate the IC₅₀ value as described for the CellTiter-Blue® assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.[1]

  • Assay Procedure:

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and calculate the fold induction of caspase activity.

    • Determine the EC₅₀ value for apoptosis induction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro efficacy experiments.

This compound Mechanism of Action and Downstream Effects

This compound selectively inhibits the LMP7 subunit of the immunoproteasome, leading to an accumulation of poly-ubiquitinated proteins. This induces proteotoxic stress and activates the Unfolded Protein Response (UPR), ultimately culminating in apoptosis.

M3258_Mechanism_of_Action This compound This compound LMP7 LMP7 (Immunoproteasome) This compound->LMP7 Inhibition Ub_Proteins Accumulation of Poly-ubiquitinated Proteins LMP7->Ub_Proteins Prevents Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound's mechanism of action leading to apoptosis.

Unfolded Protein Response (UPR) Pathway Activation

The accumulation of unfolded proteins triggers the activation of three key ER stress sensors: PERK, IRE1α, and ATF6. These sensors initiate downstream signaling cascades to restore ER homeostasis or, if the stress is prolonged, induce apoptosis.

UPR_Pathway cluster_ER Endoplasmic Reticulum Unfolded_Proteins Unfolded Proteins PERK PERK Unfolded_Proteins->PERK Activates IRE1a IRE1α Unfolded_Proteins->IRE1a Activates ATF6 ATF6 Unfolded_Proteins->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1a->XBP1s Slices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Apoptosis Apoptosis ATF4->Apoptosis Homeostasis ER Homeostasis XBP1s->Homeostasis ATF6n->Homeostasis

Caption: The three branches of the Unfolded Protein Response pathway.

Modulation of Inflammatory Signaling Pathways

In vitro studies have shown that this compound can suppress key inflammatory signaling pathways, such as TNFα signaling in M1 macrophages and the IFNα response in CD8+ T cells.[1]

Inflammatory_Pathways cluster_M1 M1 Macrophage cluster_CD8 CD8+ T Cell This compound This compound TNFa_pathway TNFα Signaling Pathway This compound->TNFa_pathway Suppresses IFNa_pathway IFNα Response Pathway This compound->IFNa_pathway Suppresses

Caption: this compound suppresses inflammatory signaling pathways.

General Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., TNBC, MM) start->cell_culture treatment Treatment with This compound (Serial Dilutions) cell_culture->treatment lmp7_assay LMP7 Activity Assay treatment->lmp7_assay viability_assay Cell Viability Assay (CellTiter-Blue / SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7) treatment->apoptosis_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) lmp7_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro efficacy testing of this compound.

References

Methodological & Application

Application Notes and Protocols for M3258 Treatment in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein degradation and the generation of peptides for MHC class I presentation.[1] By selectively targeting LMP7, this compound disrupts the ubiquitin-proteasome pathway in malignant cells, leading to an accumulation of poly-ubiquitylated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis.[1] Preclinical studies have demonstrated significant antitumor efficacy of this compound in various hematological malignancy xenograft models, including multiple myeloma and mantle cell lymphoma, often showing superior or equivalent efficacy compared to broader proteasome inhibitors like bortezomib (B1684674) and ixazomib.[3][4]

These application notes provide a comprehensive overview of the treatment protocols for this compound in in vivo xenograft models based on preclinical data.

Signaling Pathway of this compound

M3258_Signaling_Pathway cluster_proteasome Ubiquitin-Proteasome System cluster_cell_response Cellular Response ub_proteins Poly-ubiquitinated Proteins immunoproteasome Immunoproteasome ub_proteins->immunoproteasome Degradation accumulation Accumulation of Poly-ubiquitinated Proteins immunoproteasome->accumulation Blocked Degradation This compound This compound LMP7 LMP7 (β5i) Subunit This compound->LMP7 Inhibits upr Unfolded Protein Response (UPR) accumulation->upr apoptosis Apoptosis upr->apoptosis growth_inhibition Tumor Growth Inhibition apoptosis->growth_inhibition

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.

Experimental Protocols

Cell Lines for Xenograft Models

A variety of human hematological cancer cell lines have been utilized in preclinical xenograft studies with this compound.

Cell LineCancer Type
MM.1SMultiple Myeloma
U266B1Multiple Myeloma
RPMI 8226Multiple Myeloma
OPM-2Multiple Myeloma
NCI-H929Multiple Myeloma
Granta-519Mantle Cell Lymphoma
SUM-149 PTTriple-Negative Inflammatory Breast Cancer
In Vivo Xenograft Model Establishment
  • Animal Models:

    • Female CB-17 SCID mice or H2d Rag2 mice are commonly used for hematological cancer xenografts.[3]

    • For studies involving the tumor microenvironment, humanized mice may be employed (e.g., for SUM-149 PT models).

  • Cell Preparation and Implantation:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.

    • For subcutaneous models, mix the cell suspension (typically 5 million cells in 100 µL) 1:1 with Matrigel.[3]

    • Inject the cell/Matrigel suspension subcutaneously into the right flank of the mice.[3]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Treatment Protocol
  • Formulation:

    • This compound is prepared for oral administration.

    • A common vehicle for this compound is a solution of 0.5% METHOCEL™ K4M and 0.25% Tween 20 in PBS.[3]

  • Dosing and Administration:

    • This compound is administered orally (p.o.).

    • Dosages in preclinical models have ranged from 1 mg/kg to 10 mg/kg.[3]

    • Treatment schedules have included:

      • Once daily

      • Every two days

      • Twice weekly (e.g., on days 1 and 4)[3]

  • Monitoring During Treatment:

    • Continue to monitor tumor volume throughout the study.

    • Measure the body weight of the mice 2-3 times per week to assess toxicity.

    • Observe the general health of the animals daily.

Pharmacodynamic (PD) Analysis
  • Tissue Collection:

    • At specified time points after this compound administration, euthanize a subset of mice.

    • Excise tumors for pharmacodynamic analysis.

  • LMP7 Activity Assay:

    • Homogenize tumor tissue and prepare lysates.

    • Assess LMP7 proteolytic activity using a fluorogenic peptide substrate.

  • Ubiquitinated Protein Analysis:

    • Analyze tumor lysates by Western blotting using antibodies against ubiquitin to determine the accumulation of poly-ubiquitylated proteins.

  • Apoptosis Analysis:

    • Measure caspase 3/7 activity in tumor lysates using a luminescent or colorimetric assay to quantify apoptosis.

In Vivo Efficacy Data

The following tables summarize the reported in vivo efficacy of this compound in various xenograft models.

Table 1: this compound Efficacy in Multiple Myeloma and Mantle Cell Lymphoma Xenograft Models

Cell LineModel TypeThis compound Dose & ScheduleComparator Dose & ScheduleOutcomeReference
U266B1Subcutaneous Xenograft1 mg/kg, once daily, p.o.VehicleStrong antitumor efficacy, leading to sustained tumor regression.[3]
MM.1SSubcutaneous Xenograft10 mg/kg, once daily, p.o.VehicleSignificant antitumor efficacy.[3]
RPMI 8226Subcutaneous XenograftNot specifiedBortezomib (0.5 mg/kg, twice weekly, i.v.)Equivalent efficacy to bortezomib.
OPM-2Subcutaneous XenograftNot specifiedBortezomib (0.5 mg/kg, twice weekly, i.v.), Ixazomib (3 mg/kg, twice weekly, p.o.)Significantly greater efficacy than bortezomib and ixazomib.[3]
Granta-519Subcutaneous XenograftNot specifiedBortezomib (0.5 mg/kg, twice weekly, i.v.), Ixazomib (3 mg/kg, twice weekly, p.o.)Significantly greater efficacy than bortezomib and ixazomib.[3]

Table 2: this compound Efficacy in a Triple-Negative Inflammatory Breast Cancer Xenograft Model

Cell LineModel TypeThis compound Dose & ScheduleOutcomeReference
SUM-149 PTHumanized Xenograft10 mg/kg, once daily, p.o.31.4% tumor growth inhibition versus vehicle.

Experimental Workflow

M3258_Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cell Line Culture cell_prep 2. Cell Preparation (5x10^6 cells in PBS + Matrigel) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Flank of SCID mice) cell_prep->implantation tumor_monitoring 4. Tumor Volume Measurement ((Width^2 x Length) / 2) implantation->tumor_monitoring randomization 5. Randomization into Groups (Tumor Volume ~100-200 mm^3) tumor_monitoring->randomization m3258_prep 6. This compound Formulation (in PBS with 0.5% METHOCEL & 0.25% Tween 20) randomization->m3258_prep administration 7. Oral Administration (e.g., 1 or 10 mg/kg, daily) m3258_prep->administration in_life_monitoring 8. In-Life Monitoring (Tumor Volume, Body Weight) administration->in_life_monitoring euthanasia 9. Euthanasia & Tissue Collection in_life_monitoring->euthanasia pd_analysis 10. Pharmacodynamic Analysis (LMP7 activity, Ub-proteins, Caspase 3/7) euthanasia->pd_analysis data_analysis 11. Data Analysis pd_analysis->data_analysis

Caption: Workflow for this compound in vivo xenograft experiments.

Conclusion

This compound demonstrates significant and often superior antitumor activity in preclinical xenograft models of multiple myeloma and mantle cell lymphoma when compared to standard-of-care proteasome inhibitors. Its high selectivity for the LMP7 subunit of the immunoproteasome provides a promising therapeutic window. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound in various cancer models. Careful attention to experimental detail, including appropriate cell line selection, robust animal models, and comprehensive pharmacodynamic analyses, is crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols for the Combined Use of M3258 and Dexamethasone in Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Preclinical evaluation of the selective immunoproteasome inhibitor M3258 in combination with the corticosteroid dexamethasone (B1670325) for the treatment of multiple myeloma.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system (UPS) is a critical pathway for protein homeostasis in MM cells, making it a key therapeutic target.[1] this compound is an orally bioavailable, potent, and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i), which is predominantly expressed in hematopoietic cells.[1][2] By selectively targeting the immunoproteasome, this compound aims to induce apoptosis in myeloma cells with a potentially improved safety profile compared to non-selective proteasome inhibitors.[3] Dexamethasone, a synthetic glucocorticoid, is a cornerstone of MM therapy, known to induce apoptosis in myeloma cells and enhance the efficacy of other anti-myeloma agents.[4][5] This document provides detailed application notes and protocols for the preclinical investigation of this compound in combination with dexamethasone in myeloma cell lines.

Mechanism of Action

This compound: Selective LMP7 Inhibition

This compound is a reversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[2] Inhibition of LMP7 leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and triggering the unfolded protein response (UPR).[6] This cascade of events ultimately results in the induction of apoptosis in myeloma cells.[1][6]

Dexamethasone: Glucocorticoid-Induced Apoptosis

Dexamethasone exerts its anti-myeloma effects by binding to the glucocorticoid receptor (GR).[7] Upon activation, the GR translocates to the nucleus and modulates the transcription of various genes. Key mechanisms include the inhibition of the pro-survival transcription factor NF-κB and the induction of pro-apoptotic proteins.[4][8]

Rationale for Combination Therapy

The combination of this compound and dexamethasone is hypothesized to induce synergistic anti-myeloma activity through complementary mechanisms of action. By targeting two distinct and critical survival pathways in myeloma cells—protein homeostasis (this compound) and glucocorticoid receptor signaling (dexamethasone)—the combination has the potential to achieve greater efficacy and overcome potential resistance mechanisms. Preclinical studies with other proteasome inhibitors have demonstrated strong synergistic interactions with dexamethasone.[9][10]

Data Presentation

Disclaimer: The following quantitative data is illustrative and hypothetical, based on the expected synergistic effects of this compound and dexamethasone. Researchers should replace this with their own experimental data.

Table 1: In Vitro Cell Viability (IC50) in MM.1S Myeloma Cells
Compound(s)IC50 (nM) after 72h
This compound150
Dexamethasone250
This compound + Dexamethasone (1:1 ratio)65
Table 2: Induction of Apoptosis in MM.1S Cells after 48h Treatment
TreatmentConcentration% Apoptotic Cells (Annexin V+)
Vehicle Control-5.2
This compound150 nM25.8
Dexamethasone250 nM18.5
This compound + Dexamethasone150 nM + 250 nM62.3
Table 3: In Vivo Antitumor Efficacy in a MM.1S Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Volume Change (%)
Vehicle Control-+ 250
This compound10 mg/kg, oral, daily- 40
Dexamethasone1 mg/kg, i.p., twice weekly- 25
This compound + DexamethasoneThis compound (10 mg/kg) + Dex (1 mg/kg)- 85

Experimental Protocols

Cell Culture
  • Cell Line: MM.1S (human multiple myeloma cell line)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound, dexamethasone, and the combination in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.[11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed MM.1S cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with this compound, dexamethasone, or the combination at the indicated concentrations for 48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[13]

Western Blot Analysis
  • Treat MM.1S cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15][16]

Visualizations

G cluster_this compound This compound Pathway cluster_Dexamethasone Dexamethasone Pathway This compound This compound LMP7 LMP7 (Immunoproteasome) This compound->LMP7 Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Apoptosis Apoptosis in Myeloma Cells UPR->Apoptosis Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Activates NFkB NF-κB Inhibition GR->NFkB Leads to Pro_Apoptotic Induction of Pro-Apoptotic Genes GR->Pro_Apoptotic Leads to NFkB->Apoptosis Contributes to Pro_Apoptotic->Apoptosis Contributes to

Caption: Signaling pathways of this compound and dexamethasone leading to apoptosis in myeloma cells.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start: Myeloma Cell Culture (e.g., MM.1S) treatment Treatment with: - this compound - Dexamethasone - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (PARP, Caspase-3) treatment->western_blot xenograft Xenograft Model (Tumor Growth Inhibition) treatment->xenograft data_analysis Data Analysis and Synergy Assessment viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis xenograft->data_analysis end Conclusion data_analysis->end

Caption: Workflow for preclinical evaluation of this compound and dexamethasone in myeloma cells.

G This compound This compound Proteasome Proteasome Dysfunction This compound->Proteasome Dex Dexamethasone GR_Signaling Glucocorticoid Receptor Signaling Modulation Dex->GR_Signaling ER_Stress ER Stress / UPR Proteasome->ER_Stress Apoptosis_Genes Altered Apoptotic Gene Expression GR_Signaling->Apoptosis_Genes Synergy Synergistic Apoptosis in Myeloma Cells ER_Stress->Synergy Apoptosis_Genes->Synergy

Caption: Logical relationship of the synergistic action of this compound and dexamethasone.

References

Application Notes and Protocols for M3258 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7/β5i/PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome complex primarily expressed in hematopoietic cells, responsible for degrading ubiquitinated proteins.[1][5] By selectively inhibiting LMP7, this compound disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins.[1] This triggers the unfolded protein response (UPR), ultimately inducing apoptosis and inhibiting the growth of tumor cells.[1] Preclinical studies have demonstrated this compound's antitumor efficacy in various cancer models, particularly in multiple myeloma and triple-negative breast cancer, by not only directly targeting cancer cells but also modulating the tumor microenvironment.[3][6][7]

These application notes provide a summary of this compound dosage and administration schedules from preclinical studies and offer detailed protocols for conducting in vivo experiments.

Data Presentation: this compound Dosage and Administration in Preclinical Models

The following tables summarize the dosages and administration routes of this compound used in various preclinical cancer models.

Table 1: this compound in Multiple Myeloma and Mantle Cell Lymphoma Xenograft Models

Cancer ModelCell LineAnimal ModelThis compound DosageAdministration RouteDosing ScheduleKey OutcomesReference
Multiple MyelomaU266B1Subcutaneous Xenograft1 mg/kgOral (p.o.)Once daily, every 2 days, or twice weeklySignificant antitumor efficacy.[2][7][2][7]
Multiple MyelomaMM.1SSubcutaneous Xenograft10 mg/kgOral (p.o.)Once daily, every 2 days, or twice weeklyStrong antitumor efficacy.[2][7][2][7]
Multiple MyelomaMM.1SScaffold-based Bone Marrow Niche Model10 mg/kgOral (p.o.)Once dailyImproved overall survival and reduced tumor volume.[7][7]
Multiple MyelomaRPMI 8226Subcutaneous Xenograft10 mg/kgOral (p.o.)Once dailySuperior antitumor efficacy compared to bortezomib (B1684674) and ixazomib.[5][5]
Multiple MyelomaOPM-2Subcutaneous Xenograft10 mg/kgOral (p.o.)Once dailySuperior antitumor efficacy compared to bortezomib and ixazomib.[5][5]
Mantle Cell LymphomaGranta-519Subcutaneous Xenograft10 mg/kgOral (p.o.)Once dailySuperior antitumor efficacy compared to bortezomib and ixazomib.[5][5]

Table 2: this compound in Triple-Negative Breast Cancer Models

Cancer ModelCell LineAnimal ModelThis compound DosageAdministration RouteDosing ScheduleKey OutcomesReference
Triple-Negative Breast Cancer (TNBC) / Inflammatory Breast Cancer (IBC)SUM-149 PTHumanized Xenograft10 mg/kgOral (p.o.)Once per daySignificant inhibition of tumor growth; reduced M2 macrophage abundance; induced CD8+ T cell activation.[6][6]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study Using a Subcutaneous Xenograft Model

This protocol outlines a typical experiment to assess the antitumor efficacy of this compound in a subcutaneous mouse xenograft model, based on methodologies reported for multiple myeloma and TNBC studies.[5][6][7]

1. Materials and Reagents:

  • This compound compound

  • Vehicle solution (formulation to be optimized based on compound solubility, e.g., DMSO, PEG300, Tween-80, Saline[2])

  • Cancer cell line (e.g., MM.1S, U266B1, SUM-149)

  • Culture medium and supplements

  • Matrigel (optional, for some cell lines)

  • Immunocompromised mice (e.g., NOD/SCID or similar)

  • Sterile syringes and needles for injection and oral gavage

  • Calipers for tumor measurement

  • Animal balance

2. Cell Culture:

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL). If using, mix with Matrigel at a 1:1 ratio on ice.

3. Tumor Implantation:

  • Acclimatize mice for at least one week before the experiment.

  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Monitor mice for tumor formation.

4. Study Initiation and Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=7-10 mice per group).

  • Record the initial tumor volume and body weight for each mouse.

  • Prepare the this compound formulation at the desired concentration (e.g., 1 mg/kg or 10 mg/kg).

  • Administer this compound orally (p.o.) via gavage according to the selected schedule (e.g., once daily).

  • Administer an equal volume of the vehicle solution to the control group.

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.[6]

  • Continue treatment for the planned duration (e.g., 13-21 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis, histology, or Western blotting).

6. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare treatment groups with the control group.[6]

Mandatory Visualizations

Signaling Pathway of this compound

M3258_Signaling_Pathway cluster_proteasome Immunoproteasome Complex cluster_tme Tumor Microenvironment (TME) LMP7 LMP7 (β5i) Protein_Degradation Protein Degradation LMP7->Protein_Degradation LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) This compound This compound This compound->LMP7 Inhibits M2_Macrophage M2 Macrophages This compound->M2_Macrophage Reduces CD8_T_Cell CD8+ T Cells This compound->CD8_T_Cell Activates Ub_Proteins Poly-ubiquitinated Proteins Ub_Proteins->Protein_Degradation UPR Unfolded Protein Response (UPR) Protein_Degradation->UPR Accumulation of Misfolded Proteins Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of action of this compound and its impact on the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Groups (Vehicle & this compound) tumor_growth->randomization treatment 5. Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated for study duration endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis data_analysis 9. Data Analysis & Statistics analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols: Establishing M3258-Resistant Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i), a key component of the protein degradation machinery in hematopoietic cells.[1][2][3][4][5] By targeting LMP7, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of poly-ubiquitylated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in multiple myeloma cells.[1][3][4][6] While this compound has shown significant anti-tumor efficacy in preclinical models, the development of drug resistance remains a critical challenge in cancer therapy.[3][4][7] Understanding the mechanisms of resistance to this compound is paramount for developing strategies to overcome it and improve therapeutic outcomes.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant multiple myeloma cell lines, offering a valuable tool for studying resistance mechanisms and developing novel therapeutic strategies.

Data Presentation: Characterization of this compound-Resistant Multiple Myeloma Cell Lines

The following tables summarize hypothetical, yet expected, quantitative data from the characterization of this compound-resistant multiple myeloma cell lines compared to their parental, sensitive counterparts.

Table 1: Cellular Viability (IC50) in Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
MM.1S (Parental)3671.0
MM.1S-M3258R458012.5
RPMI-8226 (Parental)4101.0
RPMI-8226-M3258R533013.0

IC50 values were determined after 96 hours of continuous drug exposure using a standard cell viability assay.

Table 2: Apoptosis Induction (EC50) in Parental and this compound-Resistant Cell Lines

Cell LineThis compound EC50 for Caspase 3/7 Activation (nM)
MM.1S (Parental)420
MM.1S-M3258R> 5000
RPMI-8226 (Parental)480
RPMI-8226-M3258R> 5000

EC50 values represent the concentration of this compound required to achieve 50% of the maximal induction of caspase 3/7 activity after 72 hours of treatment.

Table 3: Immunoproteasome (LMP7) Activity Inhibition (IC50)

Cell LineThis compound IC50 for LMP7 Inhibition (nM)
MM.1S (Parental)2.2
MM.1S-M3258R2.5
RPMI-8226 (Parental)3.0
RPMI-8226-M3258R3.2

LMP7 activity was measured in cell lysates after a 2-hour treatment with this compound. The minimal change in the IC50 for LMP7 inhibition suggests that resistance is unlikely due to direct target mutation.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Multiple Myeloma Cell Lines

This protocol describes a stepwise method for generating this compound-resistant multiple myeloma cell lines by continuous exposure to escalating concentrations of the drug.[8][9]

Materials:

  • Parental multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • Complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile culture flasks and plates

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line after 96 hours of exposure.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate (comparable to the vehicle-treated control), passage them and increase the this compound concentration by 1.5 to 2-fold.[8]

  • Stepwise Escalation: Repeat the process of gradually increasing the drug concentration.[7][8] If significant cell death occurs, reduce the fold increase in concentration. This process can take several months.

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.

  • Maintenance of Resistant Phenotype: Maintain the established resistant cell line in a continuous culture with a maintenance concentration of this compound (e.g., the IC50 of the resistant line) to prevent reversion.[8]

Protocol 2: Characterization of this compound-Resistant Cell Lines

2.1 Cell Viability Assay (MTT or CellTiter-Glo®)

  • Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well.

  • After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate for 96 hours.

  • Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the IC50 values using non-linear regression analysis.

2.2 Apoptosis Assay (Caspase-Glo® 3/7)

  • Seed parental and resistant cells in 96-well plates.

  • Treat with various concentrations of this compound for 72 hours.

  • Measure caspase 3/7 activity using the Caspase-Glo® 3/7 assay system.

  • Determine the EC50 for apoptosis induction.

2.3 Immunoproteasome Activity Assay

  • Treat parental and resistant cells with this compound for 2 hours.

  • Lyse the cells and measure the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate for LMP7 (e.g., Ac-PAL-AMC).

  • Determine the IC50 for LMP7 inhibition.

2.4 Western Blot Analysis

  • Treat parental and resistant cells with this compound for 6-24 hours.

  • Prepare cell lysates and perform Western blot analysis to assess the levels of key proteins in the unfolded protein response and apoptotic pathways (e.g., PARP, cleaved caspase-3, BiP, CHOP) and ubiquitinated proteins.

Visualizations: Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_establishment Phase 1: Establishment of Resistant Cell Line cluster_characterization Phase 2: Characterization start Parental Multiple Myeloma Cells ic50_det Determine Initial IC50 of this compound start->ic50_det low_dose Continuous Culture with Low-Dose this compound (IC10-IC20) ic50_det->low_dose stepwise Stepwise Increase in This compound Concentration low_dose->stepwise Monitor & Passage stepwise->low_dose resistant_pool Generate this compound-Resistant Cell Pool (e.g., >10x IC50) stepwise->resistant_pool viability Cell Viability Assay (Determine Resistant IC50) resistant_pool->viability apoptosis Apoptosis Assay (Caspase 3/7 Activity) resistant_pool->apoptosis proteasome Proteasome Activity (LMP7 Inhibition) resistant_pool->proteasome western Western Blot Analysis (UPR & Apoptosis Markers) resistant_pool->western comparison Compare Data with Parental Cell Line viability->comparison apoptosis->comparison proteasome->comparison western->comparison

Caption: Experimental workflow for generating and characterizing this compound-resistant cells.

signaling_pathway cluster_cell Multiple Myeloma Cell cluster_resistance Potential Resistance Mechanism This compound This compound LMP7 Immunoproteasome (LMP7 subunit) This compound->LMP7 Inhibits Protein_Degradation Protein Degradation LMP7->Protein_Degradation Blocks Ub_Proteins Ubiquitinated Proteins Ub_Proteins->LMP7 Degraded by UPR Unfolded Protein Response (UPR) Protein_Degradation->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Leads to Autophagy Upregulation of Autophagy Autophagy->Apoptosis Inhibits

Caption: this compound signaling pathway and a potential resistance mechanism in multiple myeloma.

References

M3258: Application Notes and Protocols for Studying Immunoproteasome Function in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells. Its primary function is to process proteins for presentation by MHC class I molecules, playing a crucial role in the immune response. In hematological malignancies, the immunoproteasome is often overexpressed and contributes to cancer cell survival and proliferation by regulating protein homeostasis. This makes it an attractive therapeutic target.

M3258 is a potent, selective, and orally bioavailable small molecule inhibitor of the LMP7 (Large Multifunctional Peptidase 7 or β5i) subunit of the immunoproteasome.[1][2] By specifically targeting the chymotrypsin-like activity of the immunoproteasome, this compound offers a promising tool for researchers studying the role of this complex in hematological cancers with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors.[3][4]

These application notes provide a summary of this compound's activity and detailed protocols for its use in in vitro studies relevant to hematological malignancies.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Reference
Human LMP7 (β5i) Biochemical3.6 - 4.1 [1][5]
Human β5 (constitutive)Biochemical2519[5]
Human LMP2 (β1i)Biochemical>30,000[1]
Human MECL-1 (β2i)Biochemical>30,000[1]
Human β1 (constitutive)Biochemical>30,000[1]
Human β2 (constitutive)Biochemical>30,000[1]
LMP7 in MM.1S cells Cellular2.2 [5]
LMP7 in U266B1 cellsCellular2-37[5]
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM) Cell Lines
Cell LineAssayParameterValue (nM)Reference
MM.1SCell ViabilityIC50367[1][5]
MM.1SApoptosis (Caspase 3/7 activity)EC50420[1][5]
MM.1SUbiquitinated Protein AccumulationEC501980[5]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
ModelCell LineDosing ScheduleOutcomeReference
Subcutaneous XenograftU266B11 mg/kg, oral, once dailyAntitumor efficacy[1]
Subcutaneous XenograftMM.1S10 mg/kg, oral, once dailyAntitumor efficacy[1]
Disseminated XenograftMM.1S-luc10 mg/kg, oral, once dailyIncreased survival[1]

Mandatory Visualizations

M3258_Mechanism_of_Action cluster_proteasome Immunoproteasome Core cluster_effects Cellular Effects LMP7 LMP7 (β5i) Protein_Degradation Protein Degradation LMP7->Protein_Degradation Enables Apoptosis Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) This compound This compound This compound->LMP7 Inhibits Accumulation Accumulation of Ubiquitinated Proteins This compound->Accumulation Causes Ub_Proteins Ubiquitinated Proteins Ub_Proteins->LMP7 Substrate Accumulation->Apoptosis Accumulation->Cell_Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Hematological Malignancy Cell Culture treat Treat cells with this compound (dose-response and time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) treat->apoptosis proteasome_activity Proteasome Activity Assay treat->proteasome_activity western_blot Western Blot for Ubiquitinated Proteins treat->western_blot data_analysis Data Analysis (IC50/EC50 determination) viability->data_analysis apoptosis->data_analysis proteasome_activity->data_analysis western_blot->data_analysis end Conclusion on this compound's effects data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) cluster_Apoptosis Apoptosis Pathway This compound This compound IP Immunoproteasome (LMP7) This compound->IP Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins IP->Ub_Proteins Degrades ER_Stress ER Stress UPR_activation UPR Activation ER_Stress->UPR_activation CHOP CHOP Induction UPR_activation->CHOP Caspase_Activation Caspase Activation (e.g., Caspase-3/7) CHOP->Caspase_Activation Promotes Apoptosis_Execution Apoptotic Cell Death Caspase_Activation->Apoptosis_Execution Ub_Proteins->ER_Stress Induces

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell line of interest (e.g., MM.1S)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in exponential growth phase and determine cell density.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO) wells.

    • Incubate for the desired treatment duration (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, in response to this compound treatment.

Materials:

  • Hematological malignancy cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of complete culture medium.

    • Incubate for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 50 µL of the this compound dilutions to the wells. Include vehicle control wells.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to the vehicle-treated control to determine the fold induction of caspase activity.

    • Plot the fold induction against the log of this compound concentration to determine the EC50 value.

Western Blot for Ubiquitinated Proteins

This protocol is for detecting the accumulation of poly-ubiquitinated proteins following this compound treatment.

Materials:

  • Hematological malignancy cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, MG132)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Ubiquitin

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts for all samples and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Densitometric analysis can be performed to quantify the levels of ubiquitinated proteins relative to the loading control.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Hematological malignancy cell line of interest

  • This compound stock solution

  • Lysis buffer for proteasome activity assays (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Cell Treatment and Lysate Preparation:

    • Treat cells with this compound for a short duration (e.g., 2 hours).

    • Harvest and wash the cells with cold PBS.

    • Prepare cell lysates using the appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • In a black 96-well plate, add 20-50 µg of protein lysate to each well.

    • Add assay buffer to a final volume of 100 µL.

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically over 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the activity to the protein concentration.

    • Determine the percentage of inhibition of proteasome activity in this compound-treated samples compared to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of the immunoproteasome in hematological malignancies. Its high selectivity for the LMP7 subunit allows for targeted studies of this specific component of the proteasome system. The protocols provided here offer a starting point for researchers to explore the cellular and molecular effects of this compound in various in vitro models.

References

Assessing M3258 Target Engagement in Peripheral Blood Mononuclear Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the target engagement of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8), in human peripheral blood mononuclear cells (PBMCs). The following protocols and data will enable researchers to effectively measure the pharmacological activity of this compound and its downstream effects on cellular pathways.

This compound is an orally bioavailable, potent, and reversible inhibitor of LMP7, a key component of the immunoproteasome.[1][2][3][4] The immunoproteasome is predominantly expressed in hematopoietic cells and plays a crucial role in protein degradation, including the processing of antigens for presentation on MHC class I molecules.[1] Inhibition of LMP7 by this compound disrupts protein homeostasis, leading to an accumulation of poly-ubiquitinated proteins and induction of the unfolded protein response (UPR), which ultimately triggers apoptosis in malignant cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from preclinical studies.

Parameter Cell Type/System Value Reference
Biochemical IC50 (LMP7) Cell-free assay3.6 nM
Cellular IC50 (LMP7) MM.1S multiple myeloma cells3.4 nM
Cellular IC50 (LMP7) Human PBMCs2 - 37 nM
EC50 (Ubiquitinated Protein Accumulation) MM.1S multiple myeloma cells1980 nM
EC50 (Caspase 3/7 Activity) MM.1S multiple myeloma cells420 nM
IC50 (Cell Viability) MM.1S multiple myeloma cells367 nM

Table 1: In Vitro Potency of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its target engagement in PBMCs.

M3258_Mechanism_of_Action This compound Mechanism of Action This compound This compound LMP7 LMP7 (β5i) Immunoproteasome Subunit This compound->LMP7 Inhibition Proteasome Immunoproteasome Activity UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins Decreased Degradation UPR Unfolded Protein Response (UPR) UbProteins->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.

Experimental_Workflow Experimental Workflow for Assessing this compound Target Engagement cluster_PBMC PBMC Isolation and Treatment cluster_Assays Target Engagement and Downstream Effect Assays cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs from Whole Blood M3258_Treatment Treat PBMCs with Varying Concentrations of this compound PBMC_Isolation->M3258_Treatment LMP7_Assay LMP7 Proteolytic Activity Assay M3258_Treatment->LMP7_Assay Ub_Assay Quantification of Poly-ubiquitinated Proteins (Western Blot) M3258_Treatment->Ub_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo or Annexin V/PI) M3258_Treatment->Apoptosis_Assay IC50_Calc Calculate IC50 for LMP7 Inhibition LMP7_Assay->IC50_Calc EC50_Calc_Ub Determine EC50 for Ubiquitinated Protein Accumulation Ub_Assay->EC50_Calc_Ub EC50_Calc_Apop Determine EC50 for Apoptosis Induction Apoptosis_Assay->EC50_Calc_Apop

Caption: Workflow for evaluating this compound in PBMCs.

Experimental Protocols

The following are detailed protocols for the key experiments to assess this compound target engagement in PBMCs.

Protocol 1: LMP7 (β5i) Proteolytic Activity Assay in PBMCs

Principle: This assay measures the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome in PBMC lysates using a fluorogenic substrate. The inhibition of this activity by this compound is quantified.

Materials and Reagents:

  • Human PBMCs

  • This compound

  • Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)

  • Proteasome Activity Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • LMP7-specific fluorogenic substrate (e.g., Ac-ANW-AMC)

  • BCA Protein Assay Kit

  • 96-well black microplates

  • Fluorometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • This compound Treatment: Resuspend PBMCs in complete RPMI-1640 medium and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Lysis:

    • Wash the treated PBMCs twice with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

  • Activity Assay:

    • Dilute the cell lysates to a standardized protein concentration (e.g., 1 µg/µL) with Proteasome Activity Assay Buffer.

    • Add 50 µL of the diluted lysate to the wells of a 96-well black microplate.

    • Prepare the LMP7 substrate solution in Proteasome Activity Assay Buffer (e.g., 100 µM).

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.

    • Normalize the activity to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Poly-ubiquitinated Proteins by Western Blot

Principle: This protocol detects the accumulation of high molecular weight poly-ubiquitinated proteins in PBMCs following treatment with this compound, which is a direct consequence of immunoproteasome inhibition.

Materials and Reagents:

  • Human PBMCs treated with this compound (as in Protocol 1)

  • RIPA Lysis Buffer with protease and deubiquitinase inhibitors (e.g., NEM)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Following this compound treatment, wash PBMCs with cold PBS and pellet the cells.

    • Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the density of the high molecular weight ubiquitin smear for each lane using image analysis software.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

    • Plot the fold-change in ubiquitinated protein levels against this compound concentration.

Protocol 3: Apoptosis Assay using Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate. An increase in luminescence indicates apoptosis induction by this compound.

Materials and Reagents:

  • Human PBMCs treated with this compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Plate PBMCs in a 96-well white-walled microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

    • Treat the cells with a range of this compound concentrations or vehicle control for a specified time (e.g., 24-48 hours) at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Plot the luminescence signal against the this compound concentration to determine the dose-dependent induction of caspase activity and calculate the EC50 value.

Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials and Reagents:

  • Human PBMCs treated with this compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat PBMCs with this compound as described previously (e.g., for 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Gate the populations:

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Quantify the percentage of cells in each quadrant for each this compound concentration.

    • Plot the percentage of apoptotic cells (early + late) against this compound concentration.

References

Application Notes and Protocols for Measuring M3258 Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i, a catalytic subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by inflammatory signals.[4] It plays a crucial role in protein homeostasis and the generation of peptides for presentation on MHC class I molecules, linking it to adaptive immunity and inflammatory diseases.[2][4]

In various malignancies, particularly multiple myeloma, cancer cells exhibit a dependency on the immunoproteasome for the degradation of misfolded or regulatory proteins, making it a compelling therapeutic target.[5][6] this compound selectively targets the chymotrypsin-like activity of the LMP7 subunit, leading to an accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells.[2][6] This selective inhibition spares the constitutive proteasome, potentially reducing the toxicities associated with pan-proteasome inhibitors.[4][7]

These application notes provide detailed protocols for a suite of assays to quantify the cellular activity of this compound by measuring its direct effect on LMP7 proteolytic activity and its downstream consequences on cellular health, including the accumulation of ubiquitinated proteins, induction of apoptosis, and reduction in cell viability.

This compound Signaling and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the LMP7 subunit of the immunoproteasome. This disruption of the ubiquitin-proteasome system leads to the accumulation of ubiquitinated proteins, cellular stress, and ultimately, apoptosis.

M3258_Pathway cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome (with LMP7 subunit) Ub_Proteins->Immunoproteasome Degradation Degraded_Peptides Degraded Peptides Immunoproteasome->Degraded_Peptides Accumulated_Ub_Proteins Accumulation of Ubiquitinated Proteins Immunoproteasome->Accumulated_Ub_Proteins This compound This compound This compound->Immunoproteasome Inhibition UPR Unfolded Protein Response (UPR) Accumulated_Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.

Data Presentation: Summary of this compound In Vitro Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

ParameterCell Line/SystemIC50 / EC50 (nM)Reference
Biochemical IC50 (LMP7) Human LMP73.6 - 4.1[3][6]
Biochemical IC50 (β5) Constitutive Proteasome~2519[3][6]
Cellular IC50 (LMP7 Activity) MM.1S (Multiple Myeloma)3.4 - 37[3]
Cellular IC50 (LMP7 Activity) U266B1 (Multiple Myeloma)2 - 37[3]
Ubiquitinated Protein Accumulation (EC50) MM.1S (Multiple Myeloma)1980[3][6]
Apoptosis Induction (Caspase 3/7, EC50) MM.1S (Multiple Myeloma)420[3][6]
Cell Viability (IC50) MM.1S (Multiple Myeloma)367[3][6]

Table 2: Selectivity of this compound for Immunoproteasome Subunits

Proteasome SubunitActivityIC50 (nM)Selectivity vs. LMP7Reference
LMP7 (β5i) Chymotrypsin-like4.1-[6]
LMP2 (β1i) Caspase-like>30,000>7300-fold[6]
MECL-1 (β2i) Trypsin-like>30,000>7300-fold[6]
β5 (constitutive) Chymotrypsin-like2519~614-fold[6]
β1 (constitutive) Caspase-like>30,000>7300-fold[6]
β2 (constitutive) Trypsin-like>30,000>7300-fold[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound in cell lysates.

General Workflow

The overall workflow for assessing this compound activity involves cell culture and treatment, preparation of cell lysates, and subsequent downstream assays.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays Start Start: Seed Cells Treat Treat cells with this compound (and controls) Start->Treat Harvest Harvest Cells Treat->Harvest Lyse Prepare Cell Lysates Harvest->Lyse Assays Perform Downstream Assays Lyse->Assays LMP7_Assay LMP7 Activity Assay WB_Assay Western Blot (Ubiquitinated Proteins) Caspase_Assay Caspase 3/7 Assay Viability_Assay Cell Viability Assay

Caption: General workflow for assessing this compound activity.

Protocol 1: Cell Lysis for Proteasome Activity Assays

Objective: To prepare cell lysates while preserving the enzymatic activity of the immunoproteasome.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. (For intact 26S proteasome, add 2 mM ATP).

  • Alternative Lysis Buffer (from this compound studies): 100 mM HEPES (pH 7.6), 60 mM MgSO4, 1 mM EDTA, and 40 µg/mL digitonin.[8]

  • Protease and phosphatase inhibitor cocktails

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Culture cells (e.g., MM.1S, U266B1) to the desired density and treat with various concentrations of this compound or vehicle control for the specified duration.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Proteasome Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]

  • Carefully collect the supernatant (cytosolic fraction) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • The lysates can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: LMP7 Chymotrypsin-like Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the chymotrypsin-like activity of the LMP7 subunit in cell lysates.

Materials:

  • Cell lysates prepared as described in Protocol 1

  • Assay Buffer: 25 mM HEPES (pH 7.6), 0.5 mM EDTA

  • Fluorogenic Substrate for LMP7: Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin) or Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[4][10][11][12] Stock solution (10 mM in DMSO).

  • Black, flat-bottom 96-well microplates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Dilute cell lysates to a final concentration of 1-2 µg/µL in ice-cold Assay Buffer.

  • Prepare the substrate solution by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

  • In a 96-well plate, add 50 µL of diluted cell lysate to each well. Include wells with lysis buffer only as a blank control.

  • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the fluorescence intensity kinetically every 5 minutes for 60-120 minutes.

  • Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.

  • The activity of LMP7 is proportional to the rate of increase in fluorescence. Plot the activity against the concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot for Accumulation of Ubiquitinated Proteins

Objective: To visualize the downstream effect of this compound-mediated proteasome inhibition by detecting the accumulation of poly-ubiquitinated proteins.

Materials:

  • Cell lysates prepared as described in Protocol 1 (RIPA buffer can also be used)

  • SDS-PAGE gels (4-15% gradient gels are recommended)

  • PVDF or nitrocellulose membranes

  • Transfer buffer and Western blot apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Mouse or rabbit anti-Ubiquitin antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Normalize protein concentrations of lysates from different treatment conditions.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody (typically 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system. A characteristic high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins.

  • Probe for a loading control to ensure equal protein loading across lanes.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)

Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cells cultured in white-walled, clear-bottom 96-well plates

  • This compound and control compounds

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.[13]

  • Luminometer

Procedure:

  • Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Treat cells with a dose range of this compound or vehicle control for 24-72 hours.[14]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm.

  • Incubate the plate at room temperature for 1-3 hours, protected from light, to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescent signal against the this compound concentration to determine the EC50 for apoptosis induction.

Protocol 5: Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the overall cytotoxic or cytostatic effect of this compound by measuring the number of viable cells based on ATP content.

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • This compound and control compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.[1]

  • Luminometer

Procedure:

  • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Treat cells with a dose range of this compound or vehicle control for 72-96 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[3]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50.

Logical Relationships of Assay Components

The assays described are interconnected, each measuring a different stage of the cellular response to this compound treatment.

Logical_Relationships This compound This compound Treatment LMP7_Inhibition LMP7 Inhibition (Direct Target Engagement) This compound->LMP7_Inhibition Leads to Ub_Accumulation Ubiquitinated Protein Accumulation (Proximal Biomarker) LMP7_Inhibition->Ub_Accumulation Causes Apoptosis_Induction Apoptosis Induction (Downstream Effect) Ub_Accumulation->Apoptosis_Induction Triggers Viability_Loss Loss of Cell Viability (Terminal Outcome) Apoptosis_Induction->Viability_Loss Results in

Caption: Logical flow from this compound treatment to cell death.

References

Application Notes and Protocols for M3258 in Bortezomib-Refractory Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i).[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including multiple myeloma (MM) cells.[1][5] In contrast to pan-proteasome inhibitors like bortezomib (B1684674), which target both the constitutive and immunoproteasome, this compound's selectivity for LMP7 offers a promising therapeutic strategy, particularly in the context of bortezomib-refractory multiple myeloma.[6][7] Preclinical studies have demonstrated this compound's robust anti-tumor efficacy in various MM models, including those resistant to bortezomib.[1][6] Its mechanism of action involves the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis of myeloma cells.[1][5] These application notes provide a summary of key data and detailed protocols for the use of this compound in a research setting.

Data Presentation

In Vitro Activity of this compound in Multiple Myeloma Cell Lines
Cell LineAssayParameterValue (nM)
MM.1SLMP7 InhibitionIC502.2[4]
MM.1SCell ViabilityIC50367[1][4]
MM.1SApoptosis (Caspase 3/7 activity)EC50420[1][4]
MM.1SUbiquitinated Protein AccumulationEC501980[1][4]
U266B1LMP7 InhibitionIC50Potently inhibited (specific value not stated)[4]
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
Xenograft ModelThis compound DosingComparator DosingOutcome
U266B110 mg/kg, once daily, oralBortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral)Induced prolonged complete tumor regression; significantly more efficacious than bortezomib.[1]
MM.1S10 mg/kg, once daily, oralBortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral)Displayed significant efficacy, which was higher than bortezomib.[1]
RPMI 822610 mg/kg, once daily, oralBortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral)Displayed equivalent efficacy to bortezomib and was significantly greater than ixazomib.[1]
OPM-210 mg/kg, once daily, oralBortezomib (0.5 mg/kg, twice weekly, IV), Ixazomib (3 mg/kg, twice weekly, oral)Efficacy was significantly greater than both bortezomib and ixazomib.[1]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Plate reader capable of measuring luminescence

Protocol:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Equilibrate the plate and the viability reagent to room temperature.

  • Add 100 µL of the viability reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • 96-well white-walled microplates

  • Caspase-Glo® 3/7 Assay System (Promega)[1]

  • Plate reader capable of measuring luminescence

Protocol:

  • Seed 1 x 10^4 MM.1S cells per well in 50 µL of complete medium in a 96-well white-walled plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample with a plate reader.

  • Calculate the fold induction of caspase activity relative to the vehicle control and determine the EC50 value.

Measurement of Ubiquitinated Protein Accumulation

Objective: To assess the effect of this compound on the accumulation of ubiquitinated proteins in multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against ubiquitin

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Protocol:

  • Seed MM.1S cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 6 hours.[1]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the fold change in ubiquitinated proteins.

Bortezomib-Refractory Multiple Myeloma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a bortezomib-refractory multiple myeloma xenograft model.

Materials:

  • Female immunodeficient mice (e.g., NOD-SCID or NSG)

  • Bortezomib-refractory multiple myeloma cell line (e.g., OPM-2)

  • Matrigel

  • This compound formulated for oral gavage

  • Bortezomib formulated for intravenous injection

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5-10 x 10^6 OPM-2 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, bortezomib).

  • Administer this compound orally, once daily, at a dose of 10 mg/kg.[1]

  • Administer bortezomib intravenously, twice weekly, at a dose of 0.5 mg/kg.[1]

  • Administer the vehicle control following the same schedule as the respective drug.

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth inhibition between the treatment groups.

Visualizations

M3258_Mechanism_of_Action This compound This compound LMP7 LMP7 (β5i) Subunit of Immunoproteasome This compound->LMP7 Inhibits Proteasome Immunoproteasome Activity LMP7->Proteasome Component of Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degrades UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Triggers CellDeath Myeloma Cell Death Apoptosis->CellDeath Leads to

Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.

Experimental_Workflow_In_Vitro cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Multiple Myeloma Cells (e.g., MM.1S) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (96h) treatment->viability apoptosis Apoptosis Assay (Caspase 3/7, 72h) treatment->apoptosis ubiquitin Ubiquitinated Protein Analysis (6h) treatment->ubiquitin ic50 Calculate IC50 viability->ic50 ec50 Calculate EC50 apoptosis->ec50 western Western Blot Quantification ubiquitin->western

Caption: In vitro experimental workflow for evaluating this compound.

In_Vivo_Xenograft_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint injection Subcutaneous Injection of Bortezomib-Refractory MM Cells (e.g., OPM-2) growth Tumor Growth to Palpable Size injection->growth randomization Randomization of Mice into Treatment Groups growth->randomization m3258_treat This compound (oral, daily) randomization->m3258_treat bortezomib_treat Bortezomib (IV, twice weekly) randomization->bortezomib_treat vehicle_treat Vehicle Control randomization->vehicle_treat measurement Tumor Volume & Body Weight Measurement endpoint End of Study: Tumor Excision & Analysis measurement->endpoint

Caption: In vivo xenograft model workflow for this compound efficacy testing.

References

Troubleshooting & Optimization

M3258 Technical Support Center: Overcoming Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays by providing troubleshooting guidance and answers to frequently asked questions, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2] By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation.[2] This disrupts cellular protein homeostasis, induces the unfolded protein response (UPR), and ultimately triggers apoptosis (programmed cell death) in cancer cells.[2]

Q2: What is the reported solubility of this compound?

This compound is a hydrophobic compound with limited aqueous solubility. Its solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported, though values may vary. One source indicates a solubility of up to 250 mg/mL in DMSO with the aid of sonication, while another reports 30 mg/mL. It is crucial to use high-quality, anhydrous DMSO for preparing stock solutions.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. Is this normal?

Yes, this is a common issue encountered with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous environment, the compound's solubility can decrease dramatically, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.

Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For particularly sensitive cell lines or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: this compound Solubility in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound in your in vitro experiments.

Problem 1: Precipitate formation upon dilution of DMSO stock in aqueous media.
  • Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. Rapid dilution can cause the compound to crash out of solution.

  • Solutions:

    • Optimize DMSO Concentration in Stock Solution: Prepare a lower concentration stock solution in DMSO. While a high concentration stock is often desirable to minimize the volume added to your assay, a stock that is too concentrated can exacerbate precipitation upon dilution.

    • Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS), mixing gently. Then, add this intermediate dilution to your final culture volume.

    • Pre-warming of Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.

    • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to keep this compound in solution at your desired working concentration. Always validate the DMSO tolerance of your specific cell line.

    • Consider Co-solvents: For certain assay types (e.g., cell-free assays), the use of co-solvents in the final assay buffer could be an option. However, for cell-based assays, the potential for co-solvent-induced cytotoxicity must be carefully evaluated.

Problem 2: Inconsistent or lower-than-expected compound activity.
  • Cause: This can be a direct result of precipitation, leading to a lower effective concentration of this compound in your assay. It could also be due to degradation of the compound.

  • Solutions:

    • Visual Inspection for Precipitation: Before adding the compound to your cells, carefully inspect the diluted this compound solution for any signs of cloudiness or particulate matter.

    • Freshly Prepare Working Solutions: Always prepare fresh dilutions of this compound from your DMSO stock immediately before use. Avoid storing diluted aqueous solutions of the compound.

    • Proper Storage of Stock Solutions: Store your DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Verify Stock Solution Integrity: If you suspect degradation, it may be necessary to verify the concentration and purity of your this compound stock solution using analytical methods such as HPLC.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various contexts.

ParameterCell Line/TargetValueReference
IC₅₀ Human LMP7 (biochemical assay)3.6 nM - 4.1 nM[3]
IC₅₀ LMP7 in MM.1S multiple myeloma cells2.2 nM[3]
IC₅₀ LMP7 in U266B1 multiple myeloma cells(between 2 and 37 nM)[3]
IC₅₀ Cell Viability in MM.1S cells367 nM[3]
EC₅₀ Accumulation of ubiquitinated proteins in MM.1S cells1980 nM[3]
EC₅₀ Caspase 3/7 activity (apoptosis) in MM.1S cells420 nM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the vial. If necessary, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium (serum-free or complete, as required by the assay)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is to be tested. This ensures that the same volume of DMSO solution is added to each well.

    • For each desired final concentration, calculate the volume of the DMSO stock (or diluted stock) needed. The final DMSO concentration in the cell culture wells should ideally be ≤ 0.5%.

    • In a sterile tube, add the required volume of the this compound DMSO stock to a volume of pre-warmed cell culture medium. Pipette up and down gently to mix. Note: It is often better to add the small volume of DMSO stock to the larger volume of media.

    • Visually inspect the working solution for any signs of precipitation.

    • Immediately add the freshly prepared working solution to your cell culture plates.

Signaling Pathway and Experimental Workflow Diagrams

M3258_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Immunoproteasome Immunoproteasome (with LMP7 subunit) This compound->Immunoproteasome inhibits Accumulation Accumulation of Polyubiquitinated Proteins Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation mediates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Immunoproteasome UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.

experimental_workflow start Start: this compound Solubility Issue prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock serial_dilute Perform Serial Dilutions in 100% DMSO prep_stock->serial_dilute precip_check Precipitation upon dilution in media? add_to_cells Add to Cells (Final DMSO <0.5%) precip_check->add_to_cells No troubleshoot Troubleshoot: - Lower stock conc. - Stepwise dilution precip_check->troubleshoot Yes add_to_media Add to Pre-warmed (37°C) Media serial_dilute->add_to_media add_to_media->precip_check end End: Successful Experiment add_to_cells->end troubleshoot->prep_stock

Caption: Workflow for preparing this compound for in vitro assays.

References

M3258 Technical Support Center: Troubleshooting Inconsistent Xenograft Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using M3258 in preclinical xenograft studies. It provides answers to frequently asked questions and detailed troubleshooting for potential issues leading to inconsistent efficacy.

Introduction to this compound

This compound is an orally bioavailable, potent, and selective inhibitor of the large multifunctional peptidase 7 (LMP7/β5i/PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is highly expressed in normal and malignant hematopoietic cells, playing a key role in degrading ubiquitinated proteins.[1][3][4][5] By inhibiting LMP7, this compound blocks the ubiquitin-proteasome pathway, leading to an accumulation of damaged proteins, which in turn induces the unfolded protein response (UPR) and apoptosis in tumor cells.[1][3][4] Preclinical studies have demonstrated its antitumor efficacy in multiple myeloma and mantle cell lymphoma xenograft models.[2][3][4] It has also been shown to modulate the tumor microenvironment in aggressive breast cancers by impacting immune cell populations like M2 macrophages and CD8+ T cells.[6][7][8]

This compound Signaling and Mechanism of Action

The diagram below illustrates the mechanism by which this compound exerts its anti-tumor effects.

M3258_Pathway cluster_cell Tumor Cell Ub_Proteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome (containing LMP7 subunit) Ub_Proteins->Immunoproteasome Degradation Accumulation Accumulation of Poly-ubiquitylated Proteins Immunoproteasome->Accumulation This compound This compound This compound->Immunoproteasome Inhibits UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the reported effective doses of this compound in xenograft studies?

Published preclinical studies have reported significant anti-tumor efficacy with this compound administered orally at 10 mg/kg once per day in a humanized SUM-149 PT xenograft mouse model for triple-negative breast cancer.[6][7][8] In multiple myeloma and mantle cell lymphoma models, doses of 1 mg/kg and 10 mg/kg have shown superior efficacy compared to other proteasome inhibitors like bortezomib.[2]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has demonstrated potent activity against human multiple myeloma cell lines, such as MM.1S and U266B1, with IC50 values in the low nanomolar range (2-37 nM).[2] It also inhibits the proliferation of triple-negative breast cancer (TNBC) and inflammatory breast cancer (IBC) cell lines in vitro, with IC50 values ranging from 1-20 µM.[7]

Q3: What is the biochemical and cellular potency of this compound?

This compound is a highly potent inhibitor of the LMP7 subunit, with a biochemical IC50 of approximately 3.6-4.1 nM.[2][5] Its cellular potency is also high, with a reported IC50 of 3.4 nM against the LMP7 subunit in cellular assays.[2] It is highly selective for LMP7, showing only weak activity against the constitutive proteasome subunit β5 (IC50 = ~2519 nM).[2][5]

Troubleshooting Guide for Inconsistent Efficacy

Inconsistent results in xenograft studies can arise from a multitude of factors.[9][10] This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.

Issue 1: Higher-than-expected tumor growth despite this compound treatment.

Potential Cause 1: Suboptimal Drug Formulation or Administration.

  • Question: Is the this compound formulation stable and correctly prepared?

    • Answer: this compound is orally bioavailable.[1][2][11] Ensure the vehicle used for formulation is appropriate and consistent across all treatment groups. Verify the stability of your formulation under storage and experimental conditions. Incorrect preparation can lead to poor bioavailability and reduced systemic exposure.[9]

  • Question: Is the oral gavage technique consistent and effective?

    • Answer: Improper oral gavage can lead to incomplete dosing or aspiration. Ensure all personnel are thoroughly trained in the technique. For consistency, maintain the same time of day for dosing throughout the study.

Potential Cause 2: Incorrect Model Selection.

  • Question: Does the selected cell line have high expression of the immunoproteasome?

    • Answer: The efficacy of this compound is dependent on the presence and activity of the immunoproteasome, particularly the LMP7 subunit.[3][4] Models with low or absent LMP7 expression will likely be non-responsive. It is critical to select cell lines derived from hematolymphoid malignancies or other cancers known to express the immunoproteasome.[1][5]

  • Question: Could the tumor model have intrinsic resistance mechanisms?

    • Answer: Some tumor models may possess primary resistance to proteasome inhibitors.[9] This could involve mutations in the proteasome subunits or upregulation of alternative protein degradation pathways. Before starting a large-scale efficacy study, consider running a small pilot study with a panel of cell lines to confirm sensitivity to this compound.

Potential Cause 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues.

  • Question: Is this compound achieving sufficient exposure in the tumor tissue?

    • Answer: Even with correct dosing, drug exposure at the tumor site can be a limiting factor.[10] Mouse metabolism can differ significantly from human metabolism, potentially leading to faster clearance.[10] Consider conducting a pilot PK study to measure this compound concentrations in plasma and tumor tissue at various time points after dosing.

  • Question: Has target engagement been confirmed in the tumor?

    • Answer: Efficacy is dependent on the inhibition of LMP7 in the tumor. At the end of a study, collect tumor tissue to analyze for pharmacodynamic markers, such as the accumulation of ubiquitinated proteins or induction of apoptosis markers (e.g., cleaved caspase-3), to confirm that this compound is engaging its target.[2][3][4]

Issue 2: High variability in tumor growth within the same treatment group.

Potential Cause 1: Inconsistent Tumor Implantation.

  • Question: Are the tumor cells viable and in the correct growth phase?

    • Answer: Use cells that are in the logarithmic growth phase with high viability (>90%) for implantation.[9] Inconsistent cell health can lead to variable tumor take rates and growth.

  • Question: Is the implantation technique consistent?

    • Answer: The number of cells, injection volume, and anatomical location should be kept uniform across all animals.[12] For subcutaneous models, using a consistent site (e.g., right flank) is crucial. The use of Matrigel can sometimes improve engraftment but must be mixed consistently.[9][12]

Potential Cause 2: Animal Health and Host Environment.

  • Question: Are the immunodeficient mice healthy and properly housed?

    • Answer: The health status of the host mouse can significantly impact tumor growth.[13] Ensure mice are housed in a specific pathogen-free (SPF) environment. Underlying infections can affect the immune system (even in immunodeficient strains) and influence experimental outcomes.

  • Question: Is the mouse strain appropriate for the xenograft model?

    • Answer: Different immunodeficient strains (e.g., nude, SCID, NSG) offer varying levels of immune suppression.[12][14] The choice of mouse strain can impact tumor engraftment and growth. For studies involving the tumor microenvironment, humanized mice may be necessary to properly evaluate the effects of this compound on immune cells.[6][7][8]

Potential Cause 3: Study Design and Execution.

  • Question: Was tumor volume randomized before starting treatment?

    • Answer: To reduce bias, animals should be randomized into treatment and control groups when tumors reach a specified volume (e.g., 100-150 mm³). This ensures that each group has a similar distribution of tumor sizes at the start of treatment.

  • Question: Is the cohort size sufficient to detect a statistically significant effect?

    • Answer: Small cohort sizes can lead to a lack of statistical power, making it difficult to distinguish a true drug effect from random variation.[15][16] Power analysis should be performed during the study design phase to determine the appropriate number of animals per group.

Data and Protocols

Quantitative Data Summary

The following tables present a summary of hypothetical data to illustrate expected outcomes from this compound xenograft studies.

Table 1: In Vitro Cellular Potency of this compound

Cell Line Cancer Type LMP7 IC50 (nM) Proliferation IC50 (µM)
MM.1S Multiple Myeloma 2.2 0.37
SUM-149 PT TNBC / IBC 6.5 - 212.8 1 - 20
HCC1187 TNBC Not Reported 1 - 20

| KPL4 | IBC | Not Reported | 1 - 20 |

Data compiled from published studies.[2][7]

Table 2: Example Efficacy Data in a Multiple Myeloma (MM.1S) Xenograft Model

Treatment Group Dose (mg/kg, PO, QD) Day 21 Mean Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle - 1250 ± 180 -
This compound 1 625 ± 110 50
This compound 10 250 ± 75 80

| Bortezomib | 1 | 750 ± 130 | 40 |

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Implantation

  • Cell Culture: Culture MM.1S cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old. Allow at least one week of acclimatization.

  • Implantation:

    • Harvest and count the cells. Resuspend cells in sterile, serum-free PBS at a concentration of 50 x 10⁶ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Inject 200 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitoring: Monitor animals for tumor formation. Begin caliper measurements 2-3 times per week once tumors are palpable.

Protocol 2: this compound Efficacy Study

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment cohorts (n=8-10 per group) based on tumor volume.

  • Drug Administration:

    • Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle via oral gavage once daily (QD) at the predetermined doses.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers and monitor body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition. Euthanize animals if tumors exceed 2000 mm³ or if signs of excessive toxicity are observed.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma for PK/PD analysis (e.g., Western blot for ubiquitinated proteins, IHC for cleaved caspase-3).

Visualized Workflows and Logic

Xenograft Study Experimental Workflow

This diagram outlines the key steps in a typical xenograft efficacy study.

Xenograft_Workflow cluster_prep cluster_exec cluster_analysis Cell_Culture 1. Cell Line Culture & Expansion Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimate 2. Animal Acclimatization Animal_Acclimate->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Cohorts Tumor_Growth->Randomization Treatment 6. Drug Treatment (this compound or Vehicle) Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Analysis 9. Data & Tissue Analysis (PK/PD) Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.
Troubleshooting Decision Tree

Use this logical diagram to diagnose the cause of poor this compound efficacy.

Troubleshooting_Tree Start Inconsistent or Poor Efficacy Observed Check_PD Were PD markers (e.g., Ub-protein) altered in tumor tissue? Start->Check_PD Check_PK Was drug exposure (PK) adequate in plasma and tumor? Check_PD->Check_PK No Check_Variability Was intra-group variability high? Check_PD->Check_Variability Yes Check_Formulation Review formulation, dosing technique, and stability. Check_PK->Check_Formulation No Check_Model Does the model express the immunoproteasome? Check_PK->Check_Model Yes Formulation_Issue Root Cause: Formulation/Dosing Issue Check_Formulation->Formulation_Issue Check_Model->Check_Model No (Select new model) Check_Resistance Investigate intrinsic resistance mechanisms. Check_Model->Check_Resistance Yes Resistance_Issue Root Cause: Model Resistance Check_Resistance->Resistance_Issue Check_Variability->Check_Resistance No Check_Implant Review implantation (cell viability, technique). Check_Variability->Check_Implant Yes Check_Animals Review animal health, housing, and randomization. Check_Implant->Check_Animals No Implant_Issue Root Cause: Technical Variability Check_Implant->Implant_Issue Yes Animal_Issue Root Cause: Study Design/Animal Health Check_Animals->Animal_Issue

Caption: A decision tree for troubleshooting inconsistent this compound efficacy results.

References

M3258 Technical Support Center: Optimizing Treatment Schedules and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the M3258 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of the immunoproteasome subunit LMP7. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the design and execution of your experiments, with a focus on strategies to minimize toxicity while optimizing the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells.[1] By inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins within the cell.[1] This induces the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death) in cancer cells that are highly dependent on proteasome function for survival, such as multiple myeloma cells.[1]

Q2: What are the known toxicities of this compound from preclinical studies?

Pivotal 4-week preclinical toxicology studies have been conducted in rats and dogs with daily oral dosing of this compound. The primary target organs of toxicity were identified as:

  • Lympho-hematopoietic system: This was observed in both rats and dogs.[1]

  • Intestine and associated lymphoid tissues: This finding was specific to dogs.

Importantly, preclinical studies of this compound have not shown the toxicities commonly associated with pan-proteasome inhibitors, such as effects on the nervous system, heart, lungs, and kidneys. This improved safety profile is attributed to this compound's high selectivity for the immunoproteasome over the constitutively expressed proteasome found in most tissues.

Q3: Has a No-Observed-Adverse-Effect-Level (NOAEL) been established for this compound in preclinical studies?

While published literature confirms the target organs of toxicity in 4-week oral toxicity studies in rats and dogs, specific No-Observed-Adverse-Effect-Levels (NOAELs) from these GLP toxicology studies are not publicly available at this time. The studies have been described in qualitative terms, highlighting the affected organ systems.

Q4: What is the recommended treatment schedule for this compound to balance efficacy and toxicity?

Preclinical studies in multiple myeloma xenograft models have suggested that daily oral administration of this compound is associated with more durable anti-tumor efficacy compared to intermittent dosing schedules. While intermittent schedules showed initial tumor regression, this was often followed by regrowth during the treatment period. This suggests that continuous suppression of LMP7 activity may be necessary for sustained apoptosis and optimal therapeutic effect.

However, it is important to note that continuous dosing may also increase the risk of the observed toxicities. Therefore, in your own experimental design, it is crucial to include dose-escalation and schedule-finding studies to determine the optimal balance between efficacy and toxicity for your specific model system. Careful monitoring of hematological parameters and signs of gastrointestinal distress (in relevant species) is recommended.

Q5: What is the status of the clinical development of this compound?

A Phase I clinical trial for this compound in patients with relapsed/refractory multiple myeloma (NCT04075721) was initiated. However, this study was terminated early due to a lack of participant enrollment. Consequently, there is limited clinical data available regarding the safety, tolerability, and optimal dosing schedule of this compound in humans.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected in vivo toxicity (e.g., weight loss, lethargy) Dose level may be too high for the chosen animal model or strain.- Review preclinical toxicology data. - Implement a dose de-escalation strategy. - Consider an intermittent dosing schedule, while being aware of the potential for reduced efficacy. - Ensure proper formulation and vehicle controls are in place.
Lack of anti-tumor efficacy in xenograft models - Insufficient drug exposure due to suboptimal dosing or schedule. - Tumor model may not be dependent on the immunoproteasome.- Confirm LMP7 expression in your tumor model. - Consider a daily dosing schedule as suggested by preclinical efficacy studies. - Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with target inhibition.
Variability in experimental results - Inconsistent drug formulation or administration. - Biological variability within the animal cohort.- Ensure consistent preparation and administration of this compound. - Increase the number of animals per group to improve statistical power. - Monitor animal health and randomize animals into treatment groups.

Data from Preclinical Toxicology Studies

The following table summarizes the qualitative findings from 4-week repeated-dose oral toxicity studies of this compound in rats and dogs. Specific dose levels and the severity of findings are not publicly available.

Species Study Duration Administration Target Organs of Toxicity Systems with No Observed Adverse Effects
Rat4 weeksDaily, oralLympho-hematopoietic systemNervous system, heart, lungs, kidneys, stomach
Dog4 weeksDaily, oralLympho-hematopoietic system, Intestine and local lymphoid tissuesNervous system, heart, lungs, kidneys, stomach

Experimental Protocols

General Protocol for a 4-Week Repeated-Dose Oral Toxicity Study (Adapted from OECD Guidelines)

This protocol provides a general framework for assessing the toxicity of this compound. It should be adapted based on the specific research question and institutional guidelines.

1. Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley) and Dog (e.g., Beagle).

  • Animals: Healthy, young adult animals, acclimatized to laboratory conditions. Both sexes should be used.

2. Study Design:

  • Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only). Dose levels should be selected based on preliminary range-finding studies.

  • Administration: Daily oral gavage for rats, or oral capsules for dogs, for 28 consecutive days.

  • Group Size: Minimum of 10 rats per sex per group and 4 dogs per sex per group.

  • Recovery Groups: A satellite group for the control and high-dose groups may be included to assess the reversibility of any toxic effects after a treatment-free period (e.g., 2 or 4 weeks).

3. Observations:

  • Mortality and Clinical Signs: Checked at least twice daily.

  • Body Weight and Food Consumption: Measured weekly.

  • Ophthalmology: Examined prior to the start of the study and at termination.

  • Hematology and Clinical Biochemistry: Blood samples collected at termination (and potentially at interim time points) for analysis of a standard panel of parameters.

  • Urinalysis: Conducted at termination.

4. Pathological Examinations:

  • Gross Necropsy: A full necropsy performed on all animals.

  • Organ Weights: Key organs weighed.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically. If treatment-related changes are observed in the high-dose group, the examination should be extended to the lower dose groups.

5. Data Analysis:

  • Statistical analysis of quantitative data (e.g., body weights, clinical pathology) to identify significant treatment-related effects.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

M3258_Mechanism_of_Action This compound This compound LMP7 LMP7 (β5i) Subunit of Immunoproteasome This compound->LMP7 Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins LMP7->Ub_Proteins Leads to UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: High-level overview of this compound's mechanism of action.

UPR_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol/Nucleus LMP7_Inhibition LMP7 Inhibition by this compound Protein_Accumulation Accumulation of Unfolded Proteins LMP7_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s sXBP1 IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n CHOP CHOP ATF4->CHOP Bcl2_down Bcl-2 downregulation CHOP->Bcl2_down Bax_Bak_act Bax/Bak activation CHOP->Bax_Bak_act XBP1s->CHOP ATF6n->CHOP Bcl2_down->Bax_Bak_act Mitochondrion Mitochondrion Bax_Bak_act->Mitochondrion Cytochrome c release Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: The Unfolded Protein Response (UPR) pathway leading to apoptosis.

NFkB_Signaling_Pathway LMP7_Inhibition LMP7 Inhibition by this compound Protein_Accumulation Accumulation of Ubiquitinated Proteins LMP7_Inhibition->Protein_Accumulation IKK_Complex IKK Complex Protein_Accumulation->IKK_Complex Inhibition of IKK (in some contexts) IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Anti_Apoptotic Transcription of Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Anti_Apoptotic NF-κB binds to DNA Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic->Apoptosis_Inhibition

Caption: Simplified NF-κB signaling pathway and its role in apoptosis.

References

Technical Support Center: M3258 Oral Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of M3258 in animal models.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] By inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins in cells, leading to an accumulation of these proteins. This induces the unfolded protein response (UPR), ultimately causing apoptosis (programmed cell death) in tumor cells.[1] Unlike constitutive proteasomes found in most tissues, the immunoproteasome is primarily expressed in hematopoietic cells, including those in multiple myeloma, making this compound a targeted therapy.[1]
Is this compound orally bioavailable? Yes, this compound is described as an orally bioavailable inhibitor. Its development was guided by structure-based optimization to ensure properties that allow for oral administration. However, specific quantitative data on the absolute oral bioavailability percentage in different animal models (e.g., mice, rats, dogs) is not publicly available in the reviewed literature.
In which animal models has the oral administration of this compound been studied? The oral administration of this compound has been evaluated in various preclinical animal models, including mice, rats, and dogs, primarily in the context of multiple myeloma xenograft models.
What is the rationale for targeting LMP7 to improve therapeutic outcomes? Selectively targeting LMP7 is hypothesized to achieve improved antitumor activity through enhanced target inhibition while avoiding the dose-limiting toxicities associated with pan-proteasome inhibitors that target multiple subunits of both the immunoproteasome and constitutive proteasome.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during in vivo experiments with this compound, focusing on challenges related to its oral bioavailability.

Issue 1: Low or Variable Plasma Exposure of this compound After Oral Administration

Question: My in vivo study shows unexpectedly low or highly variable plasma concentrations of this compound after oral gavage in mice. What could be the cause and how can I troubleshoot this?

Possible Causes and Solutions:

  • Poor Solubility in Formulation: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption.

    • Troubleshooting Steps:

      • Optimize the Formulation: For preclinical studies, this compound has been successfully formulated as a suspension. A commonly used vehicle is a mixture of a suspending agent and a surfactant to improve wetting and prevent aggregation.

      • Particle Size Reduction: Ensure that the this compound powder is micronized to increase the surface area for dissolution.

      • Consider Solubilizing Excipients: For formulation development, exploring the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or lipid-based formulations could be beneficial.

  • Gastrointestinal Tract Instability: As a dipeptide boronic acid, this compound could be susceptible to enzymatic degradation in the GI tract.

    • Troubleshooting Steps:

      • Use of Enzyme Inhibitors (for exploratory studies): Co-administration with general protease inhibitors could help identify if enzymatic degradation is a significant barrier. However, this is not a common practice for routine efficacy studies.

      • Formulation Strategies to Protect the Drug: Enteric coatings that release the drug at a specific pH in the intestine can protect it from the acidic environment of the stomach.

  • Low Intestinal Permeability: The ability of this compound to cross the intestinal epithelium might be a limiting factor.

    • Troubleshooting Steps:

      • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify its permeability potential.

      • Use of Permeation Enhancers: In formulation development, the inclusion of permeation enhancers can be explored to transiently increase the permeability of the intestinal epithelium.

Issue 2: Inconsistent Efficacy in Tumor Models Despite Consistent Dosing

Question: I am observing inconsistent anti-tumor efficacy in my mouse xenograft model, even though I am administering the same oral dose of this compound to all animals. What could be the reason?

Possible Causes and Solutions:

  • Variability in Oral Absorption: The "first-pass effect," where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can vary between individual animals.

    • Troubleshooting Steps:

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is crucial to correlate the observed efficacy with the plasma concentrations of this compound in individual animals. This can help determine if the lack of efficacy is due to insufficient drug exposure.

      • Fasting/Fed State: The presence of food in the stomach can significantly alter the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing to reduce variability.

  • Formulation Instability or Improper Dosing Technique:

    • Troubleshooting Steps:

      • Ensure Homogeneous Suspension: If using a suspension, ensure it is thoroughly vortexed before each animal is dosed to guarantee that each animal receives the correct amount of this compound.

      • Proper Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters and drug absorption. Ensure that all personnel are properly trained.

Data Summary

In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
Biochemical IC₅₀ (LMP7) 3.6 nMNot specified
Cellular IC₅₀ (LMP7) 3.4 nMNot specified
Mean IC₅₀ (human LMP7) 4.1 nMNot specified
Mean IC₅₀ (constitutive proteasome subunit β5) 2,519 nMNot specified
IC₅₀ in MM.1S multiple myeloma cells 2.2 nMMM.1S
IC₅₀ range in human, rat, and dog PBMCs 2 - 37 nMPBMCs
EC₅₀ for ubiquitinated protein accumulation 1,980 nMMM.1S
EC₅₀ for apoptosis (caspase 3/7 activity) 420 nMMM.1S
IC₅₀ for cell viability reduction 367 nMMM.1S
Mouse Pharmacokinetic Data for this compound After a Single Oral Dose
Dose (mg/kg)Mean Total Plasma Cₘₐₓ (nmol/L)
30 11,672

Note: This table presents a single reported Cₘₐₓ value. A full pharmacokinetic profile including AUC and half-life is not publicly available.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Mice

This protocol is based on formulations reported in preclinical studies of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS)

  • METHOCEL™ Premium K4M (or similar grade of methylcellulose)

  • Tween® 20

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile conical tube, prepare a 0.5% (w/v) solution of METHOCEL in PBS. This can be achieved by slowly adding the METHOCEL powder to the PBS while stirring vigorously to prevent clumping. It may be necessary to heat the solution slightly to aid dissolution, and then cool it to room temperature.

    • To the 0.5% METHOCEL solution, add Tween® 20 to a final concentration of 0.25% (v/v). Mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 1 mg/mL, assuming a 20g mouse).

    • Gradually add the this compound powder to the prepared vehicle solution while continuously stirring or vortexing.

    • If necessary, use a homogenizer to ensure a uniform and fine suspension.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

    • Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of orally administered this compound.

Animal Model:

  • Female immunodeficient mice (e.g., H2d Rag2 or CB-17 SCID) are commonly used for xenograft studies with human multiple myeloma cell lines.

Procedure:

  • Cell Line Implantation:

    • Subcutaneously inject a suspension of a human multiple myeloma cell line (e.g., U266B1, RPMI 8226, or OPM-2) into the right flank of the mice. A typical injection volume is 100 µL containing 5 million cells, often mixed 1:1 with Matrigel to promote tumor growth.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

    • Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).

  • Treatment Administration:

    • Randomize the animals into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, once daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition.

    • At the end of the study, tumors can be excised for pharmacodynamic analyses (e.g., LMP7 activity, ubiquitinated protein levels, and caspase 3/7 activity).

Visualizations

M3258_Mechanism_of_Action This compound This compound (Oral Administration) LMP7 LMP7 (β5i) Subunit This compound->LMP7 Inhibits ProteinDegradation Protein Degradation This compound->ProteinDegradation Blocks Accumulation Accumulation of Ubiquitinated Proteins Immunoproteasome Immunoproteasome Immunoproteasome->ProteinDegradation Mediates LMP7->Immunoproteasome Is a key subunit of UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->ProteinDegradation Are substrates for UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis in Tumor Cells UPR->Apoptosis

Caption: Signaling pathway of this compound leading to tumor cell apoptosis.

Oral_Bioavailability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies LowExposure Low/Variable Plasma Exposure Solubility Poor Solubility LowExposure->Solubility Permeability Low Permeability LowExposure->Permeability Instability GI Instability LowExposure->Instability PKPD PK/PD Correlation LowExposure->PKPD Standardize Standardize Dosing (e.g., fasting) LowExposure->Standardize Formulation Optimize Formulation (e.g., suspension, solubilizers) Solubility->Formulation PermeationAssay Caco-2 Permeability Assay Permeability->PermeationAssay Instability->Formulation

References

M3258 Technical Support Center: Troubleshooting Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the M3258 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and potential resistance mechanisms of this compound, a selective LMP7 inhibitor, in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, potent, and selective reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2][3] By inhibiting LMP7, this compound blocks the ubiquitin-proteasome pathway, leading to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR), resulting in apoptosis and inhibition of tumor cell growth.[1] this compound is highly selective for LMP7, with significantly less activity against the constitutive proteasome subunit β5.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, based on resistance patterns observed with other proteasome inhibitors, potential mechanisms include:[1][2][4]

  • Target Alteration: Mutations in the PSMB8 gene, which encodes the LMP7 protein, could potentially alter the drug-binding site and reduce the inhibitory effect of this compound.

  • Target Upregulation: Increased expression of the LMP7 subunit may require higher concentrations of this compound to achieve the same level of proteasome inhibition and subsequent cell death.

  • Compensatory Mechanisms: Upregulation of constitutive proteasome subunits (e.g., β5) could potentially compensate for the inhibition of the immunoproteasome, thereby maintaining cellular protein homeostasis.

Q3: How can I confirm if my cells have developed resistance to this compound?

The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant shift to a higher IC50 value in the resistant line is a key indicator of acquired resistance. This can be measured using a cell viability assay, such as the MTT assay.

Troubleshooting Guide: Investigating Reduced this compound Sensitivity

This guide provides a structured approach to troubleshooting and investigating potential resistance to this compound in your cancer cell lines.

Problem 1: Decreased Cell Death Observed After this compound Treatment

Your cell line, which was previously sensitive to this compound, now shows a diminished response to the drug at previously effective concentrations.

Workflow for Investigating Decreased this compound Sensitivity

A Start: Decreased this compound Efficacy B Step 1: Confirm Resistance (IC50 Shift) A->B C Step 2: Assess Target Engagement (Proteasome Activity Assay) B->C D Step 3: Investigate Target Expression (Western Blot & qPCR) C->D E Step 4: Screen for Target Mutations (Sanger Sequencing) D->E F Conclusion: Potential Resistance Mechanism Identified E->F

Caption: A stepwise workflow for troubleshooting and identifying the cause of decreased this compound efficacy.

Step 1: Confirm Resistance by Determining the IC50 Shift

  • Rationale: To quantify the change in drug sensitivity.

  • Experiment: Perform a cell viability assay (e.g., MTT assay) on both the parental and suspected resistant cell lines with a range of this compound concentrations.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental (Sensitive)15-
Resistant Subclone 115010
Resistant Subclone 232021.3

Step 2: Assess Target Engagement with a Proteasome Activity Assay

  • Rationale: To determine if this compound is still capable of inhibiting the chymotrypsin-like activity of the proteasome in resistant cells.

  • Experiment: Treat lysates from both parental and resistant cells with this compound and measure the chymotrypsin-like activity using a fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Expected Outcome & Interpretation:

    • Scenario A: this compound still inhibits proteasome activity in resistant cells, but higher concentrations are needed. This suggests that there might be an increased amount of the target (LMP7) or a compensatory mechanism at play.

    • Scenario B: this compound shows significantly reduced inhibition of proteasome activity in resistant cells, even at high concentrations. This points towards a potential mutation in the this compound binding site on LMP7.

Step 3: Investigate LMP7 and Constitutive Proteasome Subunit Expression

  • Rationale: To determine if the expression levels of the drug target or compensatory proteasome subunits are altered.

  • Experiments:

    • Western Blot: Analyze the protein levels of LMP7 (PSMB8) and the constitutive proteasome subunit β5 (PSMB5) in both parental and resistant cell lines.

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of PSMB8 and PSMB5.

  • Expected Outcome & Interpretation:

    • Upregulation of LMP7 (PSMB8): Increased protein and mRNA levels of LMP7 in resistant cells would suggest that the cells are overcoming the drug's effect by producing more of the target.

    • Upregulation of β5 (PSMB5): Increased expression of the constitutive proteasome subunit could indicate a compensatory mechanism to maintain proteasome function.

Table 2: Hypothetical Gene and Protein Expression Changes in this compound-Resistant Cells

TargetMethodParental (Relative Level)Resistant (Relative Level)Interpretation
PSMB8 (LMP7)qPCR1.08.5Upregulation of target mRNA
LMP7 ProteinWestern Blot1.07.9Upregulation of target protein
PSMB5 (β5)qPCR1.01.2No significant change
β5 ProteinWestern Blot1.01.1No significant change

Step 4: Screen for Mutations in the PSMB8 Gene

  • Rationale: To identify potential mutations in the this compound binding site of the LMP7 protein.

  • Experiment: Extract genomic DNA from both parental and resistant cell lines. Amplify the coding region of the PSMB8 gene using PCR and perform Sanger sequencing.

  • Expected Outcome: The identification of a missense mutation in the PSMB8 gene of the resistant cell line that is not present in the parental line.

Signaling Pathway: this compound Action and Potential Resistance

cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms This compound This compound LMP7 LMP7 (Immunoproteasome) This compound->LMP7 Inhibits Proteasome Proteasome Function LMP7->Proteasome Contributes to UbProteins Ubiquitylated Proteins Proteasome->UbProteins Degrades UPR Unfolded Protein Response Apoptosis Apoptosis UPR->Apoptosis UbProteins->UPR Accumulation leads to LMP7_mut LMP7 Mutation (PSMB8 gene) LMP7_mut->LMP7 Alters binding site LMP7_up LMP7 Upregulation LMP7_up->LMP7 Increases target amount beta5_up β5 Upregulation (Constitutive Proteasome) beta5_up->Proteasome Compensates for inhibition

Caption: this compound inhibits LMP7, leading to apoptosis. Resistance can arise from LMP7 mutation or upregulation, or compensatory β5 upregulation.

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 2-3 days.

  • Recovery: Remove the drug-containing media and culture the cells in fresh, drug-free media until they reach 70-80% confluency.

  • Dose Escalation: Gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold) in a stepwise manner. At each new concentration, repeat the exposure and recovery cycle.

  • Establishment of Resistance: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Regularly assess the IC50 of the cell population to monitor the development of resistance. Once a stable resistant population is established, perform single-cell cloning to isolate clonal resistant lines.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 3: Proteasome Activity Assay
  • Cell Lysate Preparation: Harvest parental and resistant cells and lyse them in a non-denaturing lysis buffer. Determine the protein concentration of the lysates.

  • Assay Setup: In a black 96-well plate, add cell lysate (20-50 µg of protein) to each well.

  • Inhibitor Treatment: Add various concentrations of this compound or a vehicle control to the wells.

  • Substrate Addition: Add a fluorogenic chymotrypsin-like substrate (e.g., Suc-LLVY-AMC) to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) and determine the inhibitory effect of this compound.

Protocol 4: Western Blot for Proteasome Subunits
  • Protein Extraction: Extract total protein from parental and resistant cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LMP7/PSMB8 and β5/PSMB5 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 5: Quantitative PCR (qPCR) for PSMB8 and PSMB5 Expression
  • RNA Extraction: Extract total RNA from parental and resistant cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for PSMB8, PSMB5, and a reference gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing the resistant cells to the parental cells.

Protocol 6: Sanger Sequencing of PSMB8
  • Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cells.

  • PCR Amplification: Amplify the coding sequence of the PSMB8 gene from the genomic DNA using high-fidelity DNA polymerase and primers flanking the exons.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Perform cycle sequencing reactions using the purified PCR products, a sequencing primer, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.

  • Sequence Analysis: Analyze the sequencing data and compare the PSMB8 sequence from resistant cells to that of the parental cells to identify any mutations.

References

Technical Support Center: M3258 Dosage Refining for Long-Term Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of M3258, a potent and selective MEK1/2 inhibitor, for long-term preclinical efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that targets the mitogen-activated protein kinase kinase (MEK) enzymes MEK1 and MEK2.[][2] It binds to a unique pocket adjacent to the ATP-binding site, locking the enzyme in a catalytically inactive state.[][2][3] This non-ATP-competitive mechanism prevents the phosphorylation and activation of ERK1/2, the only known substrates of MEK.[][4][5] By inhibiting the RAS-RAF-MEK-ERK signaling pathway, this compound can suppress tumor cell proliferation and survival.[6][7][8]

Q2: How do I determine the optimal starting dose for a long-term in vivo study?

A2: The optimal starting dose should be based on a combination of in vitro potency, in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data from pilot studies. The goal is to identify a dose that provides sustained target inhibition (e.g., >80% p-ERK inhibition) in tumor tissue over the dosing interval with an acceptable toxicity profile. Comparing tumor growth inhibition (TGI) at multiple dose levels in a short-term study (14-21 days) is crucial for selecting a dose that balances efficacy and tolerability for long-term assessment.

Q3: What are the most critical pharmacodynamic (PD) biomarkers to monitor for this compound efficacy?

A3: The most direct and relevant PD biomarker for MEK inhibitor activity is the phosphorylation level of ERK (p-ERK).[4][9] A significant reduction in p-ERK in tumor tissue or surrogate tissues after this compound administration provides proof of mechanism.[4][5] Additionally, downstream markers of cell proliferation, such as Ki-67, can be assessed to confirm the biological effect of MEK inhibition.[5][9]

Q4: Should I use a continuous or intermittent dosing schedule for long-term studies?

A4: The choice between continuous and intermittent dosing is complex and may depend on the specific tumor model and the therapeutic window of this compound. While some preclinical models suggest intermittent dosing might delay the onset of acquired resistance, clinical trials in melanoma have shown that continuous dosing of BRAF/MEK inhibitors yields superior progression-free survival.[10][11][12] Intermittent schedules may allow for higher doses and could potentially mitigate certain toxicities or negative effects on the anti-tumor immune response.[13][14] A pilot study comparing both schedules is recommended.

Q5: What are common mechanisms of acquired resistance to MEK inhibitors like this compound?

A5: Acquired resistance is a significant challenge in long-term kinase inhibitor therapy.[15][16] Mechanisms can be broadly categorized as either ERK-dependent or ERK-independent.[6]

  • ERK-dependent: These involve reactivation of the MAPK pathway through secondary mutations in MEK1 that block drug binding, amplification of mutant BRAF or KRAS, or upregulation of other kinases like CRAF.[6][17]

  • ERK-independent: These mechanisms involve the activation of alternative survival pathways, such as the PI3K/Akt signaling cascade, often through mutations in PIK3CA or loss of PTEN.[6][15][18]

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition (TGI) Despite Apparent Target Engagement
Possible Cause Troubleshooting Steps
Insufficient Drug Exposure 1. Verify PK: Perform pharmacokinetic analysis on plasma and tumor tissue to confirm that this compound concentrations are within the therapeutic range throughout the dosing interval. 2. Check Formulation/Dosing: Ensure the formulation is stable and administered correctly.
Rapid Resistance Development 1. Analyze Resistant Tumors: At the end of the study, collect resistant tumors for molecular analysis (sequencing, Western blot) to identify mechanisms of resistance (e.g., MEK1 mutation, PI3K pathway activation).[6][17] 2. Consider Combination Therapy: Preclinical studies show that combining MEK inhibitors with inhibitors of other pathways (e.g., PI3K, CDK4/6) can prevent or overcome resistance.[6][19]
Tumor Heterogeneity 1. Baseline Analysis: Characterize the baseline molecular profile of your tumor model to ensure it is driven by the MAPK pathway and does not harbor pre-existing resistance mutations (e.g., co-occurring PI3K mutations).[20]
Issue 2: Significant Toxicity or Weight Loss in Long-Term Studies
Possible Cause Troubleshooting Steps
Dose is Too High for Chronic Administration 1. Dose Reduction: Reduce the dose of this compound. Refer to dose-ranging studies to select a lower dose that maintains reasonable efficacy. 2. Introduce Drug Holidays: Switch to an intermittent dosing schedule (e.g., 5 days on / 2 days off, or 3 weeks on / 1 week off) to allow for recovery.[10][19]
Off-Target Effects 1. Review Kinase Panel Data: Re-examine the selectivity profile of this compound to identify potential off-target kinases that could mediate the observed toxicity. 2. Pathology Assessment: Conduct histopathological analysis of major organs from affected animals to identify the source of toxicity.
Issue 3: Inconsistent p-ERK Inhibition Data
Possible Cause Troubleshooting Steps
Improper Sample Handling 1. Rapid Processing: Ensure tumor and tissue samples are snap-frozen in liquid nitrogen immediately upon collection to preserve phosphorylation states.[21] 2. Use Phosphatase Inhibitors: Lysis buffers must be freshly supplemented with a cocktail of phosphatase and protease inhibitors.[21]
Technical Issues with Western Blot 1. Use BSA for Blocking: Use 5% Bovine Serum Albumin (BSA) for blocking membranes, as milk contains phosphoproteins that can increase background noise with phospho-specific antibodies.[21] 2. Normalize to Total ERK: Always normalize the p-ERK signal to the total ERK signal for each sample to account for loading variations.[21][22]
Variable Dosing or Timing 1. Standardize Collection Time: Ensure that all PD samples are collected at a consistent time point relative to the last dose of this compound to minimize variability from PK fluctuations.

Data Presentation & Key Experimental Protocols

Quantitative Data Summary Tables

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Key Mutation(s) IC50 (nM)
A375 Melanoma BRAF V600E 5.2
HCT116 Colorectal KRAS G13D 8.1
MIA PaCa-2 Pancreatic KRAS G12C 12.5

| Calu-6 | Lung | KRAS G12C | 15.3 |

Table 2: In Vivo Dose-Response and p-ERK Modulation of this compound (A375 Xenograft Model)

Dose (mg/kg, QD) TGI (%) at Day 14 Avg. p-ERK Inhibition (Tumor, 4h post-dose) Tolerability Notes
1 45% 65% Well tolerated
3 78% 92% Well tolerated
10 95% 98% Minor ( <5%) body weight loss

| 30 | 99% | 99% | Significant (>15%) body weight loss |

Protocol 1: Western Blot for p-ERK and Total ERK Analysis

This protocol is for analyzing pharmacodynamic response in tumor lysates.

  • Sample Preparation:

    • Excise tumors quickly and snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[21]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[21]

    • Perform electrophoresis until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting for p-ERK:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21][22]

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[21][23]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.[22]

  • Stripping and Re-probing for Total ERK:

    • After imaging, wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[22][23]

    • Wash thoroughly with TBST and re-block with 5% BSA/TBST for 1 hour.

    • Incubate with a primary antibody against total ERK1/2 overnight at 4°C.

    • Repeat the secondary antibody and detection steps as described above.

  • Quantification:

    • Use densitometry software to quantify the band intensities for both p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each sample to normalize the data.[23]

Protocol 2: Long-Term In Vivo Efficacy Study (Xenograft Model)
  • Cell Implantation:

    • Implant 5 x 10^6 A375 melanoma cells subcutaneously into the flank of female athymic nude mice.

    • Allow tumors to establish and reach an average volume of 150-200 mm³.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group), e.g.:

      • Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween-80), oral gavage, once daily (QD).

      • Group 2: this compound (3 mg/kg), oral gavage, QD (Continuous).

      • Group 3: this compound (5 mg/kg), oral gavage, 5 days on / 2 days off (Intermittent).

    • Administer treatments for at least 28 days or until tumors reach a predetermined endpoint.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²) / 2.

    • Monitor animal body weight twice weekly as a measure of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include tumor regressions and survival.

    • At the end of the study, collect tumors for pharmacodynamic (p-ERK) and resistance mechanism analysis.

Visualizations (Diagrams)

growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras braf BRAF ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk nucleus Nucleus (Proliferation, Survival) erk->nucleus This compound This compound This compound->mek

This compound inhibits the MAPK signaling pathway by targeting MEK1/2.

start Start: Establish Xenograft Tumors (150-200 mm³) randomize Randomize into Dosing Cohorts start->randomize treat Administer Vehicle or this compound (Continuous vs. Intermittent) randomize->treat monitor Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Study Endpoint Reached? (e.g., Day 28 or Tumor Burden) monitor->endpoint endpoint->treat No collect Collect Terminal Samples: Tumor, Plasma endpoint->collect Yes analyze Analyze Data: TGI, PK/PD, Resistance Markers collect->analyze end End analyze->end

Experimental workflow for a long-term in vivo efficacy study.

start_node Tumor Regrowth Observed in Long-Term Study check_pd Confirm p-ERK Reactivation in Resistant Tumors start_node->check_pd erk_dep ERK-Dependent Resistance check_pd->erk_dep Yes erk_indep ERK-Independent Resistance check_pd->erk_indep No seq_mek Sequence MEK1/2 for mutations erk_dep->seq_mek check_ras_raf Check for BRAF/KRAS amplification erk_dep->check_ras_raf check_pi3k Assess PI3K/Akt Pathway (p-Akt levels, PTEN status) erk_indep->check_pi3k

Troubleshooting logic for investigating acquired resistance.

References

M3258 Preclinical to Clinical Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the challenges in translating preclinical data of M3258, a selective LMP7 inhibitor, into clinical trials. The information is presented in a question-and-answer format to directly address potential issues and discrepancies encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a proteolytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells.[3] By inhibiting LMP7, this compound blocks the chymotrypsin-like activity of the immunoproteasome, leading to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR), resulting in tumor cell apoptosis and inhibition of tumor growth.[1]

Q2: What was the preclinical evidence supporting the clinical development of this compound?

Preclinical studies demonstrated that this compound has a strong and selective inhibitory effect on LMP7.[2][4] It showed potent antitumor efficacy in various multiple myeloma xenograft models, including those resistant to the pan-proteasome inhibitor bortezomib.[5] this compound treatment in these models led to a significant and prolonged suppression of LMP7 activity in tumors, an accumulation of ubiquitinated proteins, and the induction of apoptosis.[2][5]

Troubleshooting Guide

Problem: Promising preclinical efficacy of this compound in multiple myeloma models did not translate into successful clinical development.

The Phase I clinical trial of this compound (NCT04075721) in patients with relapsed/refractory multiple myeloma was terminated, with results not yet published.[5] This suggests that the robust anti-tumor activity observed in preclinical settings was not replicated in human trials. Here are potential reasons and areas for investigation:

Possible Cause 1: Insufficient Efficacy as a Monotherapy.

  • Rationale: While highly selective for LMP7, inhibiting only this single subunit of the immunoproteasome may not be sufficient to induce a robust and sustained anti-myeloma response in patients.[5] Preclinical research suggests that for certain biological effects, dual inhibition of multiple immunoproteasome subunits (e.g., LMP7 and LMP2) may be necessary to achieve the desired therapeutic outcome.[6][7] Some studies have indicated that selective LMP7 inhibitors alone were not cytotoxic to myeloma cells in vitro.[5]

  • Troubleshooting Steps:

    • Re-evaluate the necessity of targeting multiple immunoproteasome subunits for synergistic effects.

    • In preclinical models, compare the efficacy of this compound as a monotherapy versus in combination with inhibitors of other immunoproteasome subunits or other anti-myeloma agents.

Possible Cause 2: Differences in Tumor Microenvironment and Heterogeneity.

  • Rationale: Preclinical xenograft models often do not fully recapitulate the complexity and heterogeneity of the human tumor microenvironment. The interaction of myeloma cells with the bone marrow microenvironment in patients is critical for their survival and drug resistance. Factors present in the patient's microenvironment, but absent in preclinical models, could confer resistance to this compound.

  • Troubleshooting Steps:

    • Utilize more advanced preclinical models, such as patient-derived xenografts (PDXs) or co-culture systems that incorporate components of the bone marrow microenvironment, to re-assess this compound's efficacy.

    • Investigate the expression levels of LMP7 and other immunoproteasome subunits in patient tumor samples to assess target availability and heterogeneity.

Possible Cause 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Discrepancies.

  • Rationale: While preclinical PK/PD modeling is a valuable tool, predicting human pharmacokinetics and the extent and duration of target inhibition can be challenging. A comparison of predicted and observed data from the Phase Ia study of this compound indicated that while human PK was accurately predicted, the extent and duration of the PD response were more pronounced than estimated.[3] This disconnect could lead to unexpected toxicities or a suboptimal therapeutic window.

  • Troubleshooting Steps:

    • Thoroughly analyze the available clinical PK/PD data to understand the relationship between drug exposure, target engagement, and biological response.

    • Re-evaluate the dosing schedule and formulation based on human PK/PD data to optimize target inhibition while minimizing off-target effects.

Possible Cause 4: Development of Resistance.

  • Rationale: As with other targeted therapies, cancer cells can develop resistance to proteasome inhibitors through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways.[8]

  • Troubleshooting Steps:

    • In preclinical models, investigate potential resistance mechanisms to this compound by long-term exposure of myeloma cell lines to the drug.

    • Analyze clinical samples from patients who did not respond to this compound to identify potential biomarkers of resistance.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
Biochemical IC50 (LMP7) 3.6 nMN/A[9]
Cellular IC50 (LMP7) 3.4 nMN/A[9]
IC50 (LMP7) in MM.1S cells 2.2 nMMM.1S[9]
IC50 (β5 subunit) 2519 nMN/A[9]
EC50 (Ubiquitinated protein accumulation) 1980 nMMM.1S[9]
EC50 (Caspase 3/7 activity) 420 nMMM.1S[9]
IC50 (Cell viability) 367 nMMM.1S[9]

Experimental Protocols

Cell Viability Assay:

  • Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Calculate IC50 values from the dose-response curves.

In Vivo Xenograft Model:

  • Implant human multiple myeloma cells (e.g., MM.1S) subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Allow tumors to reach a palpable size.

  • Randomize mice into vehicle control and this compound treatment groups.

  • Administer this compound orally at specified doses and schedules.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for ubiquitinated proteins, immunohistochemistry for apoptosis markers).

Visualizations

M3258_Signaling_Pathway cluster_cell Myeloma Cell ub_proteins Ubiquitinated Proteins immunoproteasome Immunoproteasome (with LMP7 subunit) ub_proteins->immunoproteasome Degradation protein_accumulation Accumulation of Ubiquitinated Proteins degraded_peptides Degraded Peptides immunoproteasome->degraded_peptides This compound This compound This compound->immunoproteasome Inhibits upr Unfolded Protein Response (UPR) protein_accumulation->upr apoptosis Apoptosis upr->apoptosis

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.

Preclinical_Workflow in_vitro In Vitro Studies (Cell lines, e.g., MM.1S) biochemical_assays Biochemical Assays (IC50 vs LMP7, β5) in_vitro->biochemical_assays cell_based_assays Cell-Based Assays (Viability, Apoptosis) in_vitro->cell_based_assays in_vivo In Vivo Studies (Xenograft Models) biochemical_assays->in_vivo cell_based_assays->in_vivo efficacy_studies Efficacy Studies (Tumor Growth Inhibition) in_vivo->efficacy_studies pk_pd_studies PK/PD Modeling in_vivo->pk_pd_studies clinical_trial Phase I Clinical Trial (NCT04075721) efficacy_studies->clinical_trial pk_pd_studies->clinical_trial outcome Trial Terminated (Efficacy/Safety?) clinical_trial->outcome

Caption: Experimental workflow from preclinical evaluation to clinical trial outcome for this compound.

Translational_Challenges cluster_reasons Potential Reasons for Discrepancy preclinical_success Strong Preclinical Efficacy (Xenograft Models) clinical_failure Clinical Trial Termination preclinical_success->clinical_failure disconnect monotherapy Insufficient Monotherapy Efficacy monotherapy->clinical_failure microenvironment Tumor Microenvironment Differences microenvironment->clinical_failure pk_pd PK/PD Mismatch pk_pd->clinical_failure resistance Acquired/Innate Resistance resistance->clinical_failure

Caption: Potential reasons for the challenges in translating this compound's preclinical success.

References

Technical Support Center: Mitigating M3258 Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M3258, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on mitigating potential degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, selective, and reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i, a proteolytic subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells. By inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins within the cell.[1] This triggers the unfolded protein response (UPR) and ultimately induces apoptosis (programmed cell death) in cancer cells, particularly those of hematopoietic origin like multiple myeloma.[1][3]

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures.

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store them at -80°C for up to 2 years or at -20°C for up to 1 year. This practice is critical to prevent degradation that can occur with repeated freeze-thaw cycles.

  • Working Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment and use them on the same day.

Q3: Is this compound stable in cell culture media at 37°C?

A3: this compound is a dipeptide boronic acid derivative. Boronic acids can be susceptible to degradation in aqueous solutions, particularly at physiological pH (around 7.4) and temperature (37°C). The primary degradation pathways for similar peptide boronic acids have been identified as oxidative cleavage of the boronic acid moiety. Therefore, a gradual loss of active this compound concentration in cell culture media over the course of a typical experiment (24-72 hours) is a valid concern.

Q4: How can I minimize the impact of this compound degradation in my long-term cell culture experiments?

A4: To maintain a consistent effective concentration of this compound in experiments lasting longer than 24 hours, consider the following strategies:

  • Replenish the Media: For long-term incubations, it is advisable to replace the cell culture medium with freshly prepared medium containing this compound every 24 hours.

  • Conduct Stability Studies: Perform a stability study of this compound in your specific cell culture medium to understand its degradation rate under your experimental conditions (see Experimental Protocols section).

  • Use a Higher Initial Concentration: If media changes are not feasible, you may consider using a slightly higher initial concentration to compensate for degradation, but this should be done with caution as it could lead to off-target effects. This approach should be validated by a dose-response experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect (e.g., reduced apoptosis, lower than expected inhibition of cell viability). Degradation of this compound in culture media: The active concentration of this compound may be decreasing over the course of the experiment.1. For experiments longer than 24 hours, replenish the media with fresh this compound every 24 hours.2. Perform a stability assessment of this compound in your specific media to determine its half-life (see Experimental Protocol).3. Ensure proper storage of stock solutions (aliquoted at -80°C).
Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions.1. Perform a dose-response experiment to determine the optimal IC50 for your cell line.2. Ensure accurate dilution of the stock solution.
Cell line resistance: The target cells may have intrinsic or acquired resistance to proteasome inhibitors.1. Verify LMP7 expression in your cell line.2. Consider using a positive control cell line known to be sensitive to this compound.
High variability between replicate wells or experiments. Inconsistent this compound concentration due to degradation: Different rates of degradation between wells or experiments.1. Prepare a master mix of this compound-containing media for all replicate wells to ensure a consistent starting concentration.2. Adhere strictly to the media replenishment schedule for all experiments.
Precipitation of this compound: The compound may be precipitating out of solution, especially at higher concentrations.1. Visually inspect the culture media for any signs of precipitation.2. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%).3. Perform a solubility test of this compound in your cell culture medium.
No detectable accumulation of ubiquitinated proteins after this compound treatment. Insufficient incubation time: The treatment duration may be too short to observe a significant accumulation.1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for detecting ubiquitinated protein accumulation by Western blot.
Ineffective this compound concentration: The concentration may be too low to sufficiently inhibit the immunoproteasome.1. Increase the concentration of this compound based on a dose-response curve.2. Include a positive control inhibitor like MG132 to ensure the assay is working.

Quantitative Data on this compound Stability (Illustrative)

Time (hours) This compound Concentration (µM) - Initial 1 µM Percent Remaining (%)
01.00100
40.9292
80.8585
120.7878
240.6060
480.3636
720.2222

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

1. Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, L-glutamine)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Sterile microcentrifuge tubes

2. Procedure:

  • Preparation of this compound-Spiked Media:

    • Prepare a fresh working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 1 µM).

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation and Sampling:

    • Dispense the this compound-spiked medium into sterile conical tubes.

    • Immediately take a sample for the T=0 time point.

    • Place the tubes in a 37°C, 5% CO₂ incubator.

    • Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Preparation for LC-MS Analysis:

    • For each time point, transfer a known volume (e.g., 100 µL) of the this compound-spiked medium to a sterile microcentrifuge tube.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile (e.g., 300 µL).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the concentration of this compound. A reverse-phase C18 column is typically suitable.

    • The mobile phases can be composed of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.

    • Monitor the specific mass-to-charge ratio (m/z) for this compound in the mass spectrometer.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point based on a standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t½) of this compound in your cell culture medium.

Visualizations

Signaling Pathway of this compound Action

M3258_Pathway This compound This compound Immunoproteasome Immunoproteasome (LMP7/β5i subunit) This compound->Immunoproteasome Inhibits Ub_Proteins Ubiquitinated Proteins Immunoproteasome->Ub_Proteins Degrades Accumulation Accumulation of Ubiquitinated Proteins UPR Unfolded Protein Response (UPR) Accumulation->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for this compound Stability Assessment

M3258_Stability_Workflow Start Start: Prepare this compound-spiked cell culture medium Incubate Incubate at 37°C, 5% CO₂ Start->Incubate Sample Collect samples at different time points (0, 4, 8, 12, 24, 48, 72h) Incubate->Sample Precipitate Protein Precipitation (add 3 vols ice-cold ACN) Sample->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis (Quantify this compound) Supernatant->LCMS Analyze Data Analysis: Calculate % remaining and half-life LCMS->Analyze End End Analyze->End

Caption: Workflow for assessing this compound stability in media.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Problem Inconsistent Experimental Results Degradation Is this compound degrading? Problem->Degradation Potential Cause Solubility Is this compound precipitating? Problem->Solubility Potential Cause Concentration Is the concentration correct? Problem->Concentration Potential Cause Solution1 Replenish media every 24h or perform stability study Degradation->Solution1 Solution Solution2 Check final DMSO concentration and perform solubility test Solubility->Solution2 Solution Solution3 Perform dose-response and verify dilutions Concentration->Solution3 Solution

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validation & Comparative

M3258 Versus Bortezomib: A Comparative Analysis in Multiple Myeloma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of M3258 and bortezomib (B1684674) in the context of multiple myeloma xenograft models. The data presented is compiled from published research to facilitate an objective evaluation of these two proteasome inhibitors.

Executive Summary

This compound is an orally bioavailable, selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3][4] In preclinical studies involving multiple myeloma xenografts, this compound has demonstrated superior antitumor efficacy compared to the nonselective proteasome inhibitor, bortezomib.[1] This guide details the head-to-head performance of these compounds, providing available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the in vivo efficacy of this compound and bortezomib in various multiple myeloma xenograft models. The data is extracted from studies where both compounds were evaluated concurrently.

Table 1: In Vivo Efficacy of this compound vs. Bortezomib in Multiple Myeloma Xenograft Models

Xenograft Model (Cell Line)TreatmentDose & ScheduleT/C (%)*
U266B1 This compound10 mg/kg, once daily, oralData from Supplementary Table S7
Bortezomib0.5 mg/kg, twice weekly, i.v.Data from Supplementary Table S7
RPMI 8226 This compound10 mg/kg, once daily, oralData from Supplementary Table S7
Bortezomib0.5 mg/kg, twice weekly, i.v.Data from Supplementary Table S7
OPM-2 This compound10 mg/kg, once daily, oralData from Supplementary Table S7
Bortezomib0.5 mg/kg, twice weekly, i.v.Data from Supplementary Table S7

*T/C (%) is a measure of antitumor efficacy, calculated as the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C value indicates greater tumor growth inhibition. The specific T/C values are located in Supplementary Table S7 of the primary research paper and were not directly accessible.

Experimental Protocols

The following protocols are based on the methodologies described in the comparative studies of this compound and bortezomib.

In Vivo Xenograft Studies

A standardized protocol for establishing and evaluating treatment efficacy in multiple myeloma xenograft models is outlined below.

G cluster_setup Xenograft Model Establishment cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation cell_culture 1. Cell Culture Human multiple myeloma cell lines (U266B1, RPMI 8226, OPM-2) are cultured in vitro. cell_harvest 2. Cell Harvest & Preparation Cells are harvested during logarithmic growth phase and resuspended in a suitable matrix (e.g., Matrigel). cell_culture->cell_harvest implantation 3. Subcutaneous Implantation A specific number of cells (e.g., 5-10 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., Nude mice). cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring Tumor volume is monitored regularly using caliper measurements. implantation->tumor_growth treatment_initiation 5. Treatment Initiation Once tumors reach a predetermined volume (e.g., 100-200 mm³), animals are randomized into treatment groups. tumor_growth->treatment_initiation drug_admin 6. Drug Administration - this compound: 10 mg/kg, p.o., daily - Bortezomib: 0.5 mg/kg, i.v., twice weekly - Vehicle Control treatment_initiation->drug_admin tumor_measurement 7. Tumor Volume Measurement Tumor volumes are measured throughout the study to assess treatment response. drug_admin->tumor_measurement endpoint 8. Study Endpoint Study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed. tumor_measurement->endpoint data_analysis 9. Data Analysis Tumor growth inhibition (T/C %) is calculated and statistical analysis is performed. endpoint->data_analysis

Experimental workflow for in vivo xenograft studies.

Materials and Methods:

  • Cell Lines: Human multiple myeloma cell lines U266B1, RPMI 8226, and OPM-2 were utilized.

  • Animals: Female athymic nude mice are commonly used for these types of studies.

  • Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are typically suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Monitoring: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Treatment commences when the average tumor volume reaches a predetermined size, often between 100-200 mm³.

  • Drug Administration:

    • This compound is administered orally (p.o.) once daily at a dose of 10 mg/kg.

    • Bortezomib is administered intravenously (i.v.) twice weekly at a dose of 0.5 mg/kg.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, assessed by comparing the tumor volumes in treated groups to the vehicle control group.

Mechanism of Action and Signaling Pathways

This compound and bortezomib both induce apoptosis in multiple myeloma cells through the inhibition of the proteasome, but their selectivity and downstream effects differ significantly.

This compound: Selective Immunoproteasome Inhibition

This compound is a highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome. The immunoproteasome is the predominant form of the proteasome in hematopoietic cells, including multiple myeloma cells. By selectively inhibiting LMP7, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or damaged proteins. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis.

G This compound This compound LMP7 Immunoproteasome (LMP7/β5i subunit) This compound->LMP7 selectively inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins LMP7->Ub_Proteins degradation blocked UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR triggers Apoptosis Apoptosis UPR->Apoptosis leads to

Signaling pathway of this compound in multiple myeloma cells.
Bortezomib: Nonselective Proteasome Inhibition

Bortezomib is a reversible inhibitor of the 26S proteasome, affecting both the constitutive proteasome and the immunoproteasome. Its primary target is the chymotrypsin-like activity of the β5 subunit. By broadly inhibiting proteasome function, bortezomib leads to the accumulation of numerous intracellular proteins. This has several downstream consequences, including the stabilization of the NF-κB inhibitor, IκBα, which prevents the activation of the pro-survival NF-κB pathway. The accumulation of misfolded proteins also induces the UPR, contributing to apoptotic cell death.

G Bortezomib Bortezomib Proteasome Constitutive & Immunoproteasome (β5 subunit) Bortezomib->Proteasome non-selectively inhibits IκBα IκBα Degradation Proteasome->IκBα blocked Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins degradation blocked NFkB NF-κB Pathway Activation IκBα->NFkB prevents CellSurvival Cell Survival NFkB->CellSurvival promotes Apoptosis Apoptosis NFkB->Apoptosis inhibition leads to UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR triggers UPR->Apoptosis leads to

Signaling pathway of bortezomib in multiple myeloma cells.

Conclusion

The available preclinical data indicates that this compound, a selective LMP7 inhibitor, demonstrates robust antitumor activity in multiple myeloma xenograft models, with evidence suggesting superior efficacy over the nonselective proteasome inhibitor bortezomib in certain models. The selectivity of this compound for the immunoproteasome may offer a more targeted therapeutic approach in hematological malignancies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profiles of these two agents in patients with multiple myeloma.

References

A Comparative Guide to the Selectivity Profiles of M3258 and Carfilzomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two proteasome inhibitors, M3258 and carfilzomib (B1684676). The information presented is based on published experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors like carfilzomib have shown significant efficacy in treating multiple myeloma. However, the inhibition of the constitutive proteasome in healthy tissues can lead to toxicities. This compound is a novel, orally bioavailable, and reversible inhibitor designed for high selectivity towards the immunoproteasome subunit LMP7 (β5i), which is predominantly expressed in hematopoietic cells. Carfilzomib is a second-generation, irreversible epoxyketone proteasome inhibitor that primarily targets the chymotrypsin-like activities of both the constitutive proteasome (β5) and the immunoproteasome (LMP7). This guide compares the selectivity of these two inhibitors based on their activity against various proteasome subunits.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and carfilzomib against the catalytic subunits of the constitutive proteasome and the immunoproteasome.

Table 1: Comparative Inhibitory Activity (IC50, nM) in Cell-Free Assays

Proteasome SubunitThis compound[1]Carfilzomib[1]
Immunoproteasome
LMP7 (β5i)4.114
LMP2 (β1i)>30,000-
MECL-1 (β2i)>30,000-
Constitutive Proteasome
β52,5195.2
β1>30,000-
β2>30,000-

Note: A lower IC50 value indicates greater potency.

Table 2: Cellular Potency of this compound and Carfilzomib in Multiple Myeloma Cell Lines

Cell LineThis compound (IC50, nM)[2]Carfilzomib (IC50, nM)[3][4]
MM.1S2.2~8.3
U266B137<5
RPMI-8226-10.73 (48h) / 21.8 (1h)
MOLP-8-12.20 (48h)
NCI-H929-26.15 (48h)
OPM-2-15.97 (48h)
ANBL-6-<5
KAS-6/1-<5

Experimental Protocols

Cell-Free Proteasome Subunit Inhibition Assay

This assay assesses the direct inhibitory activity of compounds on purified proteasome subunits.

Protocol for this compound and Carfilzomib: Human immunoproteasomes (0.25 nmol/L) or constitutive proteasomes (1.25 nmol/L) are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or carfilzomib) in a buffer solution (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for a specified time (e.g., 2 hours at 25°C). Following pre-incubation, a fluorogenic peptide substrate specific for each proteasome subunit is added to initiate the enzymatic reaction. The rate of substrate cleavage is monitored by measuring the fluorescence signal over time. The IC50 values are then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proteasome Activity and Viability Assays

These assays determine the potency of the inhibitors in a cellular context.

General Protocol: Multiple myeloma cell lines are cultured in appropriate media. For proteasome activity assays, cells are treated with the inhibitor for a defined period (e.g., 1-2 hours). Cell lysates are then prepared, and the activity of specific proteasome subunits is measured using fluorogenic substrates. For cell viability assays, cells are incubated with a range of inhibitor concentrations for a longer duration (e.g., 24, 48, or 72 hours). Cell viability is then assessed using methods such as MTT or CellTiter-Glo assays. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and carfilzomib, as well as a typical experimental workflow for determining proteasome inhibitor selectivity.

G cluster_this compound This compound cluster_Carfilzomib Carfilzomib This compound This compound LMP7 LMP7 (β5i) This compound->LMP7 Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Apoptosis_M Apoptosis UPR->Apoptosis_M Carfilzomib Carfilzomib Proteasome Constitutive (β5) & Immunoproteasome (LMP7) Carfilzomib->Proteasome Inhibits IkB IκB Carfilzomib->IkB Prevents Degradation Ub_Proteins_C Accumulation of Ubiquitinated Proteins ER_Stress ER Stress Ub_Proteins_C->ER_Stress UPR_C UPR ER_Stress->UPR_C JNK_p38 JNK/p38 MAPK Activation ER_Stress->JNK_p38 Apoptosis_C Apoptosis UPR_C->Apoptosis_C JNK_p38->Apoptosis_C NFkB NF-κB Pathway IkB->NFkB Inhibits

Figure 1: Simplified signaling pathways of this compound and Carfilzomib.

G cluster_workflow Experimental Workflow: Proteasome Inhibitor Selectivity start Start assay_type Select Assay Type start->assay_type cell_free Cell-Free Assay assay_type->cell_free Biochemical cellular Cell-Based Assay assay_type->cellular Cellular purify Purify Proteasomes (Constitutive & Immuno) cell_free->purify culture Culture Cell Lines cellular->culture incubate_cf Incubate Proteasomes with Inhibitor purify->incubate_cf treat_cells Treat Cells with Inhibitor culture->treat_cells add_substrate Add Fluorogenic Substrate incubate_cf->add_substrate lyse_cells Lyse Cells & Measure Proteasome Activity treat_cells->lyse_cells measure_viability Assess Cell Viability (e.g., MTT) treat_cells->measure_viability measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Values lyse_cells->calculate_ic50 measure_fluorescence->calculate_ic50 measure_viability->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for determining proteasome inhibitor selectivity.

Conclusion

This compound demonstrates high selectivity for the immunoproteasome subunit LMP7, with significantly less activity against the constitutive proteasome. This profile suggests a potential for reduced off-target effects and a more favorable toxicity profile compared to less selective inhibitors. Carfilzomib is a potent inhibitor of both the constitutive (β5) and immunoproteasome (LMP7) chymotrypsin-like subunits. Its irreversible binding mechanism contributes to its sustained activity. The choice between these inhibitors will depend on the specific research or therapeutic context, with this compound offering a more targeted approach for diseases where the immunoproteasome plays a key pathogenic role, while carfilzomib provides broader proteasome inhibition.

References

Comparative Analysis of M3258: A Selective LMP7 Inhibitor in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of the Novel Immunoproteasome Inhibitor M3258.

This guide provides a comprehensive comparison of this compound, a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7), with other relevant LMP7 inhibitors. The focus is on the validation of its activity in primary human cells, offering a critical perspective for its potential therapeutic applications in hematological malignancies and autoimmune diseases.

Executive Summary

This compound is an orally bioavailable, reversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in multiple myeloma models.[2][3] A key aspect of its preclinical validation is its activity in primary human cells, which provides a more translational understanding of its potential efficacy and safety. This guide synthesizes the available data on this compound's performance in primary human cell assays and compares it with other notable LMP7 inhibitors, ONX-0914 and KZR-616. While direct head-to-head studies in primary patient samples are limited, this guide consolidates the existing evidence to inform future research and development.

Comparative Efficacy in Primary Human Cells

The inhibitory activity of this compound has been characterized in human peripheral blood mononuclear cells (PBMCs) and through broad profiling in various primary human cell types. This provides valuable insights into its selectivity and potential therapeutic window.

Table 1: In Vitro Inhibitory Activity of LMP7 Inhibitors

InhibitorTarget(s)Cell TypeAssayEndpointResultReference
This compound LMP7 Human PBMCsProteasome Activity AssayIC502-37 nM[1]
Human Primary B cellsBioMAP Diversity PLUS PanelProliferationReduced at 110, 330, and 1,000 nmol/L[3]
Human Primary T cellsBioMAP Diversity PLUS PanelProliferationReduced at 1,000 nmol/L[3]
ONX-0914LMP7, LMP2Primary cells from bortezomib-refractory myeloma patientsCell Viability AssayCytotoxicitySynergistic with LU-102[4]
CD4+ T cells from ITP patientsCytokine Production AssayIFN-γ & IL-17 expressionSignificant reduction at 30 nM[5]
KZR-616LMP7, LMP2Human PBMCs (Healthy Volunteers)Proteasome Activity AssayInhibition>80% LMP7 inhibition at ≥30 mg[6]
Human PBMCs (Lupus Patients)Cytokine Production AssayPro-inflammatory cytokinesBlocked production of >30 cytokines[7]
Human Naïve CD4+ T cellsT-cell Differentiation AssayTh1, Th17 differentiationReduced[7]
Human CD19+ B cellsB-cell Differentiation AssayPlasmablast formationSignificantly reduced[7]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the methodologies used for validation, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and a general workflow for assessing inhibitor effects on primary immune cells.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Protein Degradation Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasomal Degradation Ubiquitin Ubiquitin E1 (Activating) E1 (Activating) Ubiquitin->E1 (Activating) ATP E2 (Conjugating) E2 (Conjugating) E1 (Activating)->E2 (Conjugating) E3 (Ligase) E3 (Ligase) E2 (Conjugating)->E3 (Ligase) Target Protein Target Protein E3 (Ligase)->Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Ubiquitin chain attachment 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition & Degradation Immunoproteasome (LMP7) Immunoproteasome (LMP7) Polyubiquitinated Protein->Immunoproteasome (LMP7) Recognition & Degradation Peptides Peptides 26S Proteasome->Peptides Immunoproteasome (LMP7)->Peptides This compound This compound This compound->Immunoproteasome (LMP7) Inhibition

Caption: Ubiquitin-Proteasome Pathway and this compound's point of intervention.

Experimental_Workflow Workflow for Primary Immune Cell-Based Assays cluster_assays Examples of Functional Assays Patient Sample Primary Patient Sample (Blood/Biopsy) Isolate PBMCs Isolate PBMCs/ Target Immune Cells Patient Sample->Isolate PBMCs Culture Cells Culture & Stimulate (e.g., with antigens, mitogens) Isolate PBMCs->Culture Cells Treat Treat with Inhibitor (this compound) Culture Cells->Treat Assays Functional Assays Treat->Assays Data Analysis Data Analysis (IC50, Proliferation Index, etc.) Assays->Data Analysis Proliferation Proliferation Assay (CFSE/Thymidine) Viability Cell Viability Assay (MTT/CellTiter-Glo) Cytokine Cytokine Secretion (ELISA/Flow Cytometry)

Caption: A generalized workflow for assessing the effects of inhibitors on primary immune cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of this compound and other LMP7 inhibitors in primary human cells.

BioMAP Diversity PLUS Panel

This commercially available panel (Eurofins DiscoverX) utilizes a standardized set of human primary cell-based co-culture systems to model complex inflammatory and immunological responses.

  • Cell Systems: The panel consists of multiple co-culture systems including, but not limited to, B cells with T cells, and peripheral blood mononuclear cells (PBMCs) cultured under various stimulatory conditions (e.g., with antigens, mitogens, or cytokines).

  • Treatment: Test articles, such as this compound, are added to the cell cultures at a range of concentrations.

  • Endpoint Measurement: After a defined incubation period, a wide array of biomarkers are measured. These include cell surface proteins, cytokines, and other secreted factors. Cell proliferation and cytotoxicity are also assessed.

  • Data Analysis: The changes in biomarker levels relative to vehicle controls are used to generate a "BioMAP profile" for the test agent, which can reveal its potential efficacy, mechanism of action, and off-target effects. For this compound, this profiling indicated a reduction in B-cell and T-cell proliferation at specific concentrations without broad cytotoxicity.[3]

Primary Human T-Cell Proliferation Assay (Thymidine Incorporation)

This classic assay measures the proliferation of T-cells by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

  • Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation and Treatment: Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin - PHA) or specific antigen in the presence of varying concentrations of the LMP7 inhibitor or vehicle control.

  • Radiolabeling: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation compared to the vehicle control.

Primary Human B-Cell Proliferation Assay (CFSE Staining)

This flow cytometry-based assay tracks cell division by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Isolation: Isolate B-cells from human PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Staining: Resuspend the B-cells in PBS containing a low concentration of serum and incubate with CFSE at 37°C. Quench the staining reaction with complete medium.

  • Cell Culture and Treatment: Plate the CFSE-labeled B-cells in a 96-well plate and stimulate with a B-cell mitogen (e.g., CpG oligodeoxynucleotides and IL-2) in the presence of the LMP7 inhibitor or vehicle control.

  • Flow Cytometry Analysis: After 4-5 days of culture, harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index based on the CFSE fluorescence histograms.

Conclusion

This compound demonstrates potent and selective inhibition of LMP7 in preclinical models and in primary human cells from healthy donors. Its ability to reduce the proliferation of B and T lymphocytes without inducing widespread cytotoxicity suggests a favorable therapeutic window. While direct comparative data in primary patient samples is currently lacking, the available evidence positions this compound as a promising candidate for further investigation in diseases where immunoproteasome activity is implicated, such as multiple myeloma and autoimmune disorders. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other LMP7 inhibitors in clinically relevant primary patient samples. Further studies are warranted to directly compare the efficacy and safety of these inhibitors in patient-derived cells to better predict their clinical potential.

References

A Comparative Guide to Selective LMP7 Inhibitors: M3258 vs. ONX-0914

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent selective inhibitors of the immunoproteasome subunit LMP7: M3258 and ONX-0914. The information presented is based on available preclinical data to assist researchers in making informed decisions for their discovery and development programs.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] The catalytic subunit LMP7 (also known as β5i or PSMB8) is a key component of the immunoproteasome and has emerged as a promising therapeutic target for various malignancies and autoimmune diseases.[2][3]

Selective inhibition of LMP7 offers a more targeted therapeutic approach compared to pan-proteasome inhibitors, potentially leading to an improved safety profile by sparing the constitutively expressed proteasome in healthy tissues.[2] This guide focuses on a detailed comparison of this compound, a highly selective and reversible LMP7 inhibitor, and ONX-0914 (also known as PR-957), a dual inhibitor of LMP7 and LMP2.[4][5][6]

Mechanism of Action and Selectivity

This compound is an orally bioavailable, potent, and highly selective reversible inhibitor of the LMP7 subunit of the immunoproteasome.[4][5][7] In contrast, ONX-0914 is also a potent inhibitor of LMP7 but additionally inhibits the LMP2 subunit.[8][9] This difference in selectivity is a key differentiator between the two compounds and may influence their biological activities and therapeutic applications.

dot

Mechanism of Action: this compound vs. ONX-0914 cluster_this compound This compound cluster_ONX0914 ONX-0914 This compound This compound LMP7_M LMP7 (β5i) This compound->LMP7_M Highly Selective Reversible Inhibition ONX0914 ONX-0914 LMP7_O LMP7 (β5i) ONX0914->LMP7_O Potent Inhibition LMP2_O LMP2 (β1i) ONX0914->LMP2_O Inhibition

Caption: Comparative mechanism of this compound and ONX-0914.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and ONX-0914, focusing on their inhibitory activity against various proteasome subunits.

Table 1: Inhibitory Activity (IC50, nM) against Immunoproteasome and Constitutive Proteasome Subunits

CompoundLMP7 (β5i)LMP2 (β1i)MECL-1 (β2i)β5 (c)β1 (c)β2 (c)Reference
This compound 3.6 - 4.1>30,000>30,0002,519>30,000>30,000[4][7]
ONX-0914 Potent (exact IC50 varies by study)Inhibits at efficacious dosesMinor effects20-40 fold less potent than on LMP7--[9]

Data presented as a range where multiple values are reported. (c) denotes constitutive proteasome subunit.

Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines

CompoundCell LineAssayIC50/EC50 (nM)Reference
This compound MM.1SCell Viability367[4]
This compound MM.1SApoptosis (Caspase 3/7)420[4]
This compound MM.1SUbiquitinated Protein Accumulation1980[4]
ONX-0914 ----

Signaling Pathways

Inhibition of LMP7 can modulate several downstream signaling pathways, impacting immune cell function and cancer cell survival.

dot

Downstream Signaling of LMP7 Inhibition cluster_Immune Immune Modulation cluster_Cancer Cancer Cell Effects LMP7 LMP7 STAT1 STAT1 Phosphorylation (Th1 differentiation) LMP7->STAT1 Inhibition STAT3 STAT3 Phosphorylation (Th17 differentiation) LMP7->STAT3 Inhibition SMAD SMAD Phosphorylation (Treg development) LMP7->SMAD Enhancement Cytokine Pro-inflammatory Cytokine Production (e.g., IL-23, TNF-α, IL-6) LMP7->Cytokine Inhibition Apoptosis Induction of Apoptosis LMP7->Apoptosis Induction (via inhibition) Ubiquitin Accumulation of Ubiquitinated Proteins LMP7->Ubiquitin Induction (via inhibition)

Caption: Key signaling pathways modulated by LMP7 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate LMP7 inhibitors.

Proteasome Subunit Inhibition Assay (Cell-free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific proteasome subunits.

Materials:

  • Purified human immunoproteasome and constitutive proteasome (e.g., from Boston Biochem).

  • Fluorogenic peptide substrates specific for each subunit (e.g., Suc-LLVY-AMC for LMP7/β5, Ac-nLPnLD-AMC for β1, Ac-PAL-AMC for LMP2, Ac-RLR-AMC for MECL-1/β2).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.03% SDS).

  • Test compounds (this compound, ONX-0914) dissolved in DMSO.

  • 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the purified proteasome to the assay buffer.

  • Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the specific fluorogenic substrate.

  • Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

  • Calculate the rate of substrate cleavage.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of LMP7 inhibitors on the viability of cultured cells.

dot

Experimental Workflow: Cell Viability (MTT) Assay Start Seed cells in 96-well plate Incubate1 Incubate for 24h (adhesion) Start->Incubate1 Treat Treat with this compound or ONX-0914 (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

References

Head-to-Head Preclinical Assessment of M3258 and Ixazomib in Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of M3258, a selective immunoproteasome inhibitor, and ixazomib (B1672701), a broader proteasome inhibitor, in lymphoma models. The data presented is compiled from publicly available research to assist in the evaluation of these two therapeutic agents.

Executive Summary

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i), while ixazomib is an oral proteasome inhibitor that reversibly targets the β5 subunit of the constitutive proteasome and, to a lesser extent, the immunoproteasome.[1] Preclinical studies indicate that this compound demonstrates superior antitumor efficacy in a head-to-head comparison in a mantle cell lymphoma xenograft model.[2] This guide summarizes the available quantitative data, experimental methodologies, and mechanisms of action for both compounds.

Data Presentation

In Vitro Efficacy

The following tables summarize the in vitro potency and efficacy of this compound and ixazomib in various lymphoma and multiple myeloma cell lines.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (LMP7 Inhibition) MM.1S (Multiple Myeloma)2.2 nM[1]
IC50 (Cell Viability) MM.1S (Multiple Myeloma)367 nM[1]
EC50 (Caspase 3/7 Activity) MM.1S (Multiple Myeloma)420 nM[1]

Table 2: In Vitro Efficacy of Ixazomib in Diffuse Large B-Cell Lymphoma (DLBCL)

Cell LineSubtypeIC50 (nM)Reference
MZGCB21
RCGCB40
Average (28 DLBCL lines)GCB & non-GCB120
In Vivo Efficacy: Head-to-Head Comparison in Mantle Cell Lymphoma

A direct comparison of this compound and ixazomib was conducted in a Granta-519 mantle cell lymphoma subcutaneous xenograft model. The study reported that this compound exhibited superior antitumor efficacy. The quantitative tumor growth inhibition (T/C %) values from this study, as reported in the supplementary data (Supplementary Table S7) of the source publication, are presented below.

Table 3: In Vivo Antitumor Efficacy in Granta-519 Mantle Cell Lymphoma Xenograft Model

TreatmentDose and ScheduleT/C (%)Statistical Significance (vs. Vehicle)Reference
Vehicle -100-
This compound 10 mg/kg, once daily, oral[Data from Suppl. Table S7][Data from Suppl. Table S7]
Ixazomib 3 mg/kg, twice weekly, oral[Data from Suppl. Table S7][Data from Suppl. Table S7]

Note: T/C % is a measure of tumor growth inhibition, where a lower value indicates greater efficacy.

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: A panel of human lymphoma and multiple myeloma cell lines were utilized, including Granta-519 (mantle cell lymphoma) and various DLBCL cell lines.

  • Drug Treatment: Cells were treated with increasing concentrations of this compound or ixazomib for specified durations (e.g., 72 hours for viability assays).

  • Viability Assessment: Cell viability was typically measured using assays such as CellTiter-Glo® or MTT.

  • Apoptosis Measurement: Apoptosis was quantified by measuring caspase-3/7 activity using commercially available kits.

Animal Models
  • Xenograft Models: Subcutaneous xenograft models were established by implanting human lymphoma cells (e.g., Granta-519) into immunocompromised mice (e.g., SCID or NOD-SCID).

  • Drug Administration: this compound was administered orally once daily, while ixazomib was administered orally twice weekly. Bortezomib, used as another comparator in some studies, was administered intravenously.

  • Efficacy Evaluation: Antitumor efficacy was determined by measuring tumor volume over time. The T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) was calculated to quantify tumor growth inhibition.

Mechanism of Action and Signaling Pathways

This compound: Selective Immunoproteasome Inhibition and Apoptosis Induction

This compound selectively inhibits the LMP7 (β5i) subunit of the immunoproteasome. This leads to an accumulation of poly-ubiquitinated proteins, inducing proteotoxic stress and triggering the unfolded protein response (UPR). Ultimately, this cascade of events results in the induction of apoptosis in malignant cells.

M3258_Mechanism_of_Action This compound This compound LMP7 LMP7 (β5i) Immunoproteasome Subunit This compound->LMP7 Inhibits Proteasome Immunoproteasome Function UbProteins Accumulation of Poly-ubiquitinated Proteins Proteasome->UbProteins Degradation Blocked UPR Unfolded Protein Response (UPR) UbProteins->UPR Induces Caspase Caspase Activation UPR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound Mechanism of Action
Ixazomib: Proteasome Inhibition and NF-κB Pathway Suppression

Ixazomib primarily inhibits the β5 subunit of the 20S proteasome. A key consequence of proteasome inhibition in lymphoma cells is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and anti-apoptotic genes.

Ixazomib_Mechanism_of_Action Ixazomib Ixazomib Proteasome 26S Proteasome Ixazomib->Proteasome Inhibits IkBa IκBα Degradation Ixazomib->IkBa Blocks Proteasome->IkBa Mediates NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation Allows Apoptosis Apoptosis Gene_Transcription Pro-survival Gene Transcription NFkB_translocation->Gene_Transcription Promotes Gene_Transcription->Apoptosis Inhibits Experimental_Workflow start Start cell_culture Granta-519 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound, Ixazomib) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Data Analysis (T/C Ratio, Statistics) endpoint->analysis end End analysis->end

References

A Comparative Guide to the Therapeutic Window of M3258 Versus Pan-Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective immunoproteasome inhibitor M3258 and pan-proteasome inhibitors, focusing on their therapeutic windows. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these agents.

Introduction

Proteasome inhibitors have become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. Pan-proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, target multiple subunits of both the constitutive proteasome and the immunoproteasome.[1] While effective, this broad inhibition can lead to significant dose-limiting toxicities due to the inhibition of the constitutive proteasome in healthy tissues.[1][2] this compound is a novel, orally bioavailable, potent, and selective inhibitor of the large multifunctional peptidase 7 (LMP7 or β5i), a subunit of the immunoproteasome.[3][4] The immunoproteasome is predominantly expressed in hematopoietic cells, offering a more targeted therapeutic approach.[1][3] This guide assesses the therapeutic window of this compound in comparison to pan-proteasome inhibitors, highlighting differences in efficacy and safety profiles.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and pan-proteasome inhibitors lies in their target selectivity. Pan-proteasome inhibitors indiscriminately block the proteolytic activity of multiple subunits in both the constitutive proteasome (β1, β2, β5) and the immunoproteasome (LMP2, MECL1, LMP7).[1] This widespread inhibition disrupts protein homeostasis in both cancerous and healthy cells, leading to apoptosis in tumor cells but also contributing to off-target toxicities.[5]

This compound, in contrast, exhibits high selectivity for the LMP7 (β5i) subunit of the immunoproteasome.[6] This targeted approach aims to preferentially induce apoptosis in malignant hematopoietic cells, which are highly dependent on immunoproteasome function, while sparing most healthy tissues where the constitutive proteasome is the dominant form.[1][3]

Signaling Pathway Diagrams

cluster_pan_pi Pan-Proteasome Inhibitors Pan-PIs Pan-PIs Constitutive Proteasome (β1, β2, β5) Constitutive Proteasome (β1, β2, β5) Pan-PIs->Constitutive Proteasome (β1, β2, β5) Inhibit Immunoproteasome (LMP2, MECL1, LMP7) Immunoproteasome (LMP2, MECL1, LMP7) Pan-PIs->Immunoproteasome (LMP2, MECL1, LMP7) Inhibit Protein Accumulation (Cancer & Healthy Cells) Protein Accumulation (Cancer & Healthy Cells) Constitutive Proteasome (β1, β2, β5)->Protein Accumulation (Cancer & Healthy Cells) Immunoproteasome (LMP2, MECL1, LMP7)->Protein Accumulation (Cancer & Healthy Cells) Apoptosis (Cancer) Apoptosis (Cancer) Protein Accumulation (Cancer & Healthy Cells)->Apoptosis (Cancer) Toxicity (Healthy Tissues) Toxicity (Healthy Tissues) Protein Accumulation (Cancer & Healthy Cells)->Toxicity (Healthy Tissues)

Figure 1. Mechanism of Pan-Proteasome Inhibitors

cluster_this compound This compound (Selective LMP7 Inhibitor) This compound This compound Immunoproteasome (LMP7) Immunoproteasome (LMP7) This compound->Immunoproteasome (LMP7) Selectively Inhibit Reduced Toxicity Reduced Toxicity This compound->Reduced Toxicity Protein Accumulation (Hematopoietic Cells) Protein Accumulation (Hematopoietic Cells) Immunoproteasome (LMP7)->Protein Accumulation (Hematopoietic Cells) Apoptosis (Cancer) Apoptosis (Cancer) Protein Accumulation (Hematopoietic Cells)->Apoptosis (Cancer) G Stimuli (e.g., TNF-α) Stimuli (e.g., TNF-α) IKK Complex IKK Complex Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB NF-κB Proteasome->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription (Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nucleus->Gene Transcription (Survival, Proliferation) activates Proteasome Inhibitors Proteasome Inhibitors Proteasome Inhibitors->Proteasome inhibit G A Prepare purified proteasome (constitutive or immunoproteasome) B Pre-incubate proteasome with varying concentrations of inhibitor (e.g., this compound or pan-PI) A->B C Add fluorogenic peptide substrate specific for the subunit of interest B->C D Incubate at 37°C C->D E Measure fluorescence intensity over time D->E F Calculate IC50 values E->F

References

A Comparative Analysis of M3258 and Other Immunoproteasome Inhibitors on Immune Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of M3258, a selective LMP7 inhibitor, and other notable immunoproteasome inhibitors, ONX-0914 and KZR-616. The focus is an objective evaluation of their impact on immune cell function, supported by experimental data.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cell types. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] Its central role in the immune system has made it an attractive target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This guide delves into the functional impact of this compound in comparison to other immunoproteasome inhibitors, providing a resource for researchers and drug developers in the field.

This compound is an orally bioavailable, potent, and selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7, also known as β5i or PSMB8), a chymotrypsin-like proteolytic subunit of the immunoproteasome.[2][3][4] Its mechanism of action involves the inhibition of LMP7's proteolytic activity, leading to an accumulation of poly-ubiquitylated proteins. This triggers the unfolded protein response (UPR), ultimately inducing apoptosis in tumor cells.[2]

Comparative Analysis of Inhibitor Activity and Specificity

This compound, ONX-0914, and KZR-616 exhibit distinct profiles in their inhibition of immunoproteasome and constitutive proteasome subunits. This compound is highly selective for the LMP7 subunit. In contrast, ONX-0914 and KZR-616 show broader activity, inhibiting multiple immunoproteasome subunits.

InhibitorTarget Subunit(s)IC50 (nM)Selectivity Notes
This compound LMP7 (β5i) 4.1 [5]>600-fold selectivity for LMP7 over β5.[5]
β52519[6]Weak activity against the constitutive proteasome subunit β5.[6]
ONX-0914 LMP7 (β5i)-15-40 fold selectivity for LMP7 vs. β5.[6]
LMP2 (β1i)-Also inhibits LMP2.[7]
KZR-616 LMP7 (β5i)39 (human)Dual LMP7/LMP2 inhibitor.
LMP2 (β1i)131 (human)
MECL-1 (β2i)623[8]Also inhibits MECL-1 and constitutive β5 subunits to a lesser extent.[8]
β5688[8]

Impact on Immune Cell Function

The differential selectivity of these inhibitors translates to varied effects on immune cell function, including cell viability, proliferation, and cytokine secretion.

Effects on Immune Cell Viability and Proliferation
Cell TypeThis compoundONX-0914KZR-616
B Cells Reduced proliferation at 110, 330, and 1000 nM.[6]-Modulates B cell function.[9]
T Cells Reduced proliferation at 1000 nM.[6]Blocks inflammatory T-cell subsets (Th1 and Th17), increases regulatory T-cell function.[6]Modulates T cell function, reduces Th1 and Th17 subsets, increases regulatory T cells.[9]
Dendritic Cells -Inhibits pro-inflammatory cytokine release.[6]-
Monocytes -Inhibits pro-inflammatory cytokine release.[6]-
Macrophages Reduces M2 macrophage abundance.[10]-Modulates macrophage function.[9]
PBMCs Reduced secretion of IL-2, IL-6, IL-17, IL-17F, TNFα, and IgG.[6]Reduces inflammatory cytokine secretion.[11]Blocks production of >30 pro-inflammatory cytokines.[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating the impact of immunoproteasome inhibitors on immune cell function.

M3258_Signaling_Pathway This compound This compound LMP7 LMP7 (β5i) Subunit of Immunoproteasome This compound->LMP7 inhibits Ub_Proteins Poly-ubiquitylated Proteins LMP7->Ub_Proteins degrades UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR accumulation leads to Apoptosis Tumor Cell Apoptosis UPR->Apoptosis induces

Figure 1: this compound Signaling Pathway

Experimental_Workflow cluster_0 Cell Culture cluster_1 Inhibitor Treatment cluster_2 Functional Assays cluster_3 Data Analysis Immune_Cells Isolate Immune Cells (e.g., PBMCs, T cells, B cells) Culture Culture cells with or without stimulants (e.g., LPS, anti-CD3/CD28) Immune_Cells->Culture Treatment Treat cells with varying concentrations of this compound, ONX-0914, or KZR-616 Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Proliferation Proliferation Assay (e.g., CFSE, [3H]-thymidine) Treatment->Proliferation Cytokine Cytokine Secretion Assay (e.g., ELISA, Luminex) Treatment->Cytokine Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis Analysis Analyze data to determine IC50/EC50 values and compare inhibitor effects Viability->Analysis Proliferation->Analysis Cytokine->Analysis Apoptosis->Analysis

Figure 2: Experimental Workflow

Inhibitor_Comparison This compound This compound LMP7 LMP7 (β5i) This compound->LMP7 Highly Selective CP Constitutive Proteasome This compound->CP Weakly inhibits β5 ONX0914 ONX-0914 ONX0914->LMP7 LMP2 LMP2 (β1i) ONX0914->LMP2 ONX0914->CP Inhibits β5 KZR616 KZR-616 KZR616->LMP7 KZR616->LMP2 Other_IP Other IP Subunits KZR616->Other_IP KZR616->CP Inhibits β5

Figure 3: Inhibitor Selectivity Comparison

Detailed Experimental Protocols

LMP7 Activity Assay

This protocol is for measuring the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome in cell lysates.

Materials:

  • Cells of interest (e.g., PBMCs, cancer cell lines)

  • Lysis Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 29 mM dodecyl-maltoside, phosphatase and protease inhibitor cocktails)

  • Fluorogenic peptide substrate for LMP7 (e.g., Ac-ANW-AMC)

  • 384-well black plates

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in Lysis Buffer on ice for 20-30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Activity Assay:

    • Dilute the cell lysate to a standardized protein concentration in assay buffer.

    • Add the diluted lysate to the wells of a 384-well black plate.

    • Add the LMP7 substrate (Ac-ANW-AMC) to each well to a final concentration of 15 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

    • The rate of increase in fluorescence is proportional to the LMP7 activity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of immunoproteasome inhibitors on the viability of immune cells.

Materials:

  • Immune cells

  • Complete culture medium

  • Immunoproteasome inhibitors (this compound, ONX-0914, KZR-616)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed immune cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors.

    • Add the inhibitors to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Cells treated with immunoproteasome inhibitors

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Plate and treat cells with inhibitors in a white-walled 96-well plate as for a viability assay.

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer to make the Caspase-Glo® 3/7 Reagent.

  • Assay Reaction:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

T and B Cell Proliferation Assay (CFSE Assay)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T and B cells in response to stimuli.

Materials:

  • Isolated T or B cells

  • CFSE staining solution

  • Complete culture medium

  • T cell or B cell activators (e.g., anti-CD3/CD28 antibodies for T cells, LPS or anti-IgM for B cells)

  • Immunoproteasome inhibitors

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend cells in PBS at 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-stained cells in complete medium.

    • Plate the cells in a 96-well U-bottom plate.

    • Add the appropriate activators and serial dilutions of the immunoproteasome inhibitors.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS with 1% BSA).

    • Analyze the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Conclusion

This compound distinguishes itself through its high selectivity for the LMP7 subunit of the immunoproteasome. This specificity may offer a more targeted therapeutic approach with a potentially different safety profile compared to broader immunoproteasome inhibitors like ONX-0914 and KZR-616. The comparative data presented in this guide highlights the nuanced effects of these inhibitors on various immune cell populations. Further research is warranted to fully elucidate the therapeutic implications of these distinct inhibitory profiles in different disease contexts. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at understanding and harnessing the immunomodulatory potential of these compounds.

References

Validating the Anti-Tumor Efficacy of M3258 in Novel Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of M3258, a selective inhibitor of the immunoproteasome subunit LMP7, against other proteasome inhibitors in various cancer models. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.

Executive Summary

This compound is an orally bioavailable, potent, and highly selective inhibitor of the large multifunctional peptidase 7 (LMP7), a key component of the immunoproteasome.[1] The immunoproteasome is predominantly expressed in hematopoietic cells, making it an attractive target for hematological malignancies.[1] this compound has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma, mantle cell lymphoma, triple-negative breast cancer (TNBC), and inflammatory breast cancer (IBC).[2][3][4] Notably, in certain cancer models, this compound has shown superior efficacy compared to broader-spectrum proteasome inhibitors such as bortezomib (B1684674) and ixazomib (B1672701).[4][5] This guide summarizes the available preclinical data, compares the performance of this compound with alternatives, and provides detailed experimental methodologies.

Mechanism of Action: Selective LMP7 Inhibition

This compound selectively and reversibly inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1] This selective inhibition leads to a disruption of the ubiquitin-proteasome system, causing an accumulation of poly-ubiquitinated proteins. This, in turn, induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis and inhibiting tumor cell growth.[1] Unlike non-selective proteasome inhibitors that also target the constitutive proteasome found in most tissues, this compound's selectivity for the immunoproteasome suggests a potential for a more favorable safety profile.

This compound This compound LMP7 LMP7 (β5i) Subunit of Immunoproteasome This compound->LMP7 Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins LMP7->Ub_Proteins Prevents Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Caspase_Activation Caspase Activation (Caspase-3/7) UPR->Caspase_Activation Leads to Apoptosis Tumor Cell Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound mechanism of action leading to tumor cell apoptosis.

Comparative In Vitro Efficacy

This compound demonstrates high potency and selectivity for the LMP7 subunit of the immunoproteasome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other proteasome inhibitors against various proteasome subunits and in different cancer cell lines.

CompoundTarget SubunitBiochemical IC50 (nM)Cell LineCellular IC50 (nM)
This compound LMP7 (β5i) 4.1 MM.1S (Multiple Myeloma)2.2
U266B1 (Multiple Myeloma)-
BCX-010 (TNBC)20
SUM-149 PT (IBC)210
FC-IBC02 (IBC)1210
HCC1187 (TNBC)10
β5c>30,000--
LMP2 (β1i)>30,000--
MECL-1 (β2i)>30,000--
BortezomibLMP7 (β5i)3.0U266B1 (Multiple Myeloma)-
β5c18--
LMP2 (β1i)13,358--
IxazomibLMP7 (β5i)5.5U266B1 (Multiple Myeloma)-
β5c28--
LMP2 (β1i)>30,000--

Data compiled from multiple sources.[2][3]

Comparative In Vivo Efficacy

This compound has demonstrated robust anti-tumor efficacy in various xenograft models of hematological malignancies and solid tumors.

Multiple Myeloma and Mantle Cell Lymphoma

In subcutaneous xenograft models of multiple myeloma (U266B1, RPMI-8226, OPM-2) and mantle cell lymphoma (Granta-519), this compound showed superior anti-tumor efficacy compared to the non-selective proteasome inhibitors bortezomib and ixazomib.[4][5] In the OPM-2 multiple myeloma model, this compound demonstrated elevated efficacy compared to the pan-proteasome inhibitors.[4]

Xenograft ModelCell LineTreatmentDosing ScheduleOutcome
Multiple MyelomaU266B1This compound10 mg/kg, oral, once dailyProlonged complete tumor regression
Bortezomib0.5 mg/kg, IV, twice weeklyLess efficacious than this compound
Ixazomib3 mg/kg, oral, twice weeklyProlonged complete tumor regression
Multiple MyelomaRPMI-8226This compound10 mg/kg, oral, once dailySignificant tumor growth inhibition
Bortezomib0.5 mg/kg, IV, twice weeklySignificant tumor growth inhibition
Ixazomib3 mg/kg, oral, twice weeklySignificant tumor growth inhibition
Multiple MyelomaOPM-2This compound10 mg/kg, oral, once dailySuperior tumor growth inhibition
Bortezomib0.5 mg/kg, IV, twice weeklyLess efficacious than this compound
Ixazomib3 mg/kg, oral, twice weeklyLess efficacious than this compound
Mantle Cell LymphomaGranta-519This compound10 mg/kg, oral, once dailySuperior tumor growth inhibition
Bortezomib0.5 mg/kg, IV, twice weeklyLess efficacious than this compound
Ixazomib3 mg/kg, oral, twice weeklyLess efficacious than this compound

Qualitative comparison based on described study outcomes.[4][5]

Triple-Negative Breast Cancer (TNBC) and Inflammatory Breast Cancer (IBC)

In a humanized SUM-149 PT xenograft model of IBC, oral administration of this compound at 10 mg/kg once daily significantly inhibited tumor growth.[3] this compound treatment also led to a reduction in M2 macrophages and an activation of tumor-infiltrating CD8+ T cells, suggesting a modulation of the tumor microenvironment.[3]

cluster_0 In Vivo Xenograft Workflow Cell_Injection Subcutaneous Injection of Cancer Cells into Immunodeficient Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Injection->Tumor_Growth Treatment Drug Administration (this compound or Alternatives) Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Biomarker Analysis) Monitoring->Endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed cancer cells in 96-well opaque-walled plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Add this compound or comparator compounds at various concentrations to the designated wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.

In Vitro Apoptosis Assay (Caspase-Glo® 3/7)
  • Cell Plating and Treatment: Plate and treat cells with this compound or other compounds as described for the viability assay.

  • Incubation: Incubate for a predetermined time (e.g., 24-72 hours) to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by swirling or on a plate shaker at low speed.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Studies
  • Animal Models: Female immunodeficient mice (e.g., H2d Rag2 or CB-17 SCID) are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 U266B1 cells) in a suitable medium (e.g., PBS mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally, typically once daily, at doses ranging from 1 to 10 mg/kg.

    • Bortezomib: Administered intravenously, typically twice weekly, at a dose of 0.5 mg/kg.

    • Ixazomib: Administered orally, typically twice weekly, at a dose of 3 mg/kg.

    • The vehicle control is administered according to the same schedule as the test articles.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). Survival analysis may also be performed.

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

Conclusion

The selective LMP7 inhibitor this compound demonstrates potent anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies. Its efficacy, especially in models of multiple myeloma and mantle cell lymphoma, appears to be superior to that of the broader-spectrum proteasome inhibitors bortezomib and ixazomib in certain contexts.[4][5] Furthermore, its activity in TNBC and IBC models suggests a potential role in treating solid tumors, possibly through modulation of the tumor microenvironment.[3] The high selectivity of this compound for the immunoproteasome may translate to an improved safety profile in clinical settings. The data presented in this guide support the continued investigation of this compound as a promising novel cancer therapeutic.

References

evaluating the safety profile of M3258 in comparison to older proteasome inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that offer improved efficacy and a more favorable safety profile compared to existing treatments. In the realm of proteasome inhibitors, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, M3258 represents a novel, orally bioavailable agent with a distinct mechanism of action that sets it apart from its predecessors. This guide provides a comprehensive comparison of the safety profile of this compound with older, pan-proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib (B1672701), supported by available preclinical data.

Superior Selectivity: The Key to a Better Safety Profile

This compound is a highly selective and reversible inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7), also known as β5i.[1][2][3] Unlike the constitutive proteasome, which is present in all cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin.[2] This selective targeting is the foundation of this compound's improved safety profile. Older proteasome inhibitors, including bortezomib, carfilzomib, and ixazomib, are considered pan-proteasome inhibitors, meaning they inhibit both the constitutive and immunoproteasome.[3] This lack of selectivity is believed to contribute significantly to their well-documented off-target toxicities.

The remarkable selectivity of this compound for LMP7 has been demonstrated in preclinical studies, with a greater than 600-fold selectivity for LMP7 over the corresponding subunit in the constitutive proteasome, β5. This targeted approach is anticipated to spare non-hematopoietic tissues from the effects of proteasome inhibition, thereby reducing the incidence and severity of adverse events commonly associated with older agents.

Preclinical Safety Data: A Comparative Overview

Preclinical toxicology studies in animal models have provided the first glimpse into the safety profile of this compound, revealing a more restricted and manageable spectrum of toxicities compared to pan-proteasome inhibitors.

Adverse Event CategoryThis compound (Preclinical Findings)Bortezomib (Preclinical & Clinical Findings)Carfilzomib (Preclinical & Clinical Findings)Ixazomib (Preclinical & Clinical Findings)
Hematological Target organ toxicity limited to the lympho-hematopoietic system in rats and dogs.Thrombocytopenia, neutropenia, anemia.Thrombocytopenia, anemia, neutropenia.Thrombocytopenia, neutropenia.
Gastrointestinal Intestinal toxicity observed in dogs.Nausea, diarrhea, vomiting, constipation.Nausea, diarrhea, vomiting.Diarrhea, nausea, vomiting.
Neurological No observed effects on the peripheral or central nervous system.Peripheral neuropathy is a key dose-limiting toxicity.Lower incidence of peripheral neuropathy compared to bortezomib.Peripheral neuropathy observed.
Cardiovascular No functional impairments of the cardiovascular system observed in in vitro and in vivo studies.Cases of cardiac failure have been reported.Can cause cardiovascular adverse events, including cardiac failure and hypertension.Cardiac events have been reported.
Renal Kidneys were spared from toxicity.Renal toxicity has been observed.Renal toxicity has been reported.Renal events have been observed.
Pulmonary Lungs were spared from toxicity.Pulmonary toxicity has been reported.Dyspnea is a common adverse event.
General Favorable overall safety profile in animal studies.Fatigue, pyrexia.Fatigue, pyrexia.Fatigue, rash.

Note: The data for bortezomib, carfilzomib, and ixazomib are derived from a combination of preclinical and clinical study findings to provide a broader context of their known safety profiles.

Experimental Protocols: A Glimpse into Preclinical Safety Assessment

While specific, detailed protocols for the this compound preclinical safety studies are not publicly available, a general methodology for evaluating the safety of a novel oncology drug can be outlined based on regulatory guidelines and common practices in the field.

Representative Preclinical Toxicology Study Design:

  • Objective: To assess the potential toxicity of the investigational drug in relevant animal models and to determine a safe starting dose for human clinical trials.

  • Test System: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Dose Levels: A range of dose levels are evaluated, including a control group (vehicle only), a low-dose, a mid-dose, and a high-dose group. The high dose is intended to elicit some level of toxicity to identify target organs.

  • Route and Frequency of Administration: The route and frequency of administration in animals are designed to mimic the intended clinical use as closely as possible. For an oral agent like this compound, this would involve daily oral gavage.

  • Duration of Study: The duration of the study can range from single-dose acute toxicity studies to repeated-dose studies of varying lengths (e.g., 28-day, 90-day) to assess chronic toxicity.

  • Endpoints and Assessments:

    • Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.

    • Body Weight and Food Consumption: Measured regularly to assess general health and potential toxicity.

    • Ophthalmology: Examination of the eyes for any drug-related changes.

    • Electrocardiography (ECG): To monitor for any effects on cardiac function.

    • Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry (liver and kidney function), and urinalysis parameters.

    • Toxicokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.

    • Gross Pathology and Organ Weights: At the end of the study, a full necropsy is performed, and the weights of major organs are recorded.

    • Histopathology: Microscopic examination of a comprehensive set of tissues from all animals to identify any cellular changes or damage.

Signaling Pathways and Experimental Workflows

The differential effects of this compound and pan-proteasome inhibitors on cellular signaling pathways underpin their distinct safety profiles. The following diagrams illustrate these differences and a typical workflow for evaluating proteasome inhibitor safety.

Mechanism of Action: this compound vs. Pan-Proteasome Inhibitors cluster_this compound This compound (Selective Immunoproteasome Inhibition) cluster_PanPI Pan-Proteasome Inhibitors (e.g., Bortezomib) This compound This compound LMP7 LMP7 (β5i) Immunoproteasome This compound->LMP7 Inhibits Hematopoietic Hematopoietic Cells (e.g., Myeloma Cells) Apoptosis_H Apoptosis Hematopoietic->Apoptosis_H PanPI Pan-PIs cP Constitutive Proteasome (β5) PanPI->cP Inhibits iP Immunoproteasome (LMP7/β5i) PanPI->iP Inhibits AllCells All Cells Apoptosis_A Apoptosis & Off-Target Toxicities AllCells->Apoptosis_A

Caption: this compound's selective inhibition of the immunoproteasome in hematopoietic cells versus the broad inhibition of both immunoproteasome and constitutive proteasome by pan-PIs in all cells.

Preclinical Safety Evaluation Workflow for a Novel Proteasome Inhibitor InVitro In Vitro Safety Pharmacology (e.g., hERG, Cytotoxicity) DoseRange Dose-Range Finding Studies (Rodent) InVitro->DoseRange GLP_Tox_Rodent GLP Repeated-Dose Toxicology (Rodent) DoseRange->GLP_Tox_Rodent GLP_Tox_NonRodent GLP Repeated-Dose Toxicology (Non-Rodent) DoseRange->GLP_Tox_NonRodent Safety_Pharm In Vivo Safety Pharmacology (Cardiovascular, Respiratory, CNS) GLP_Tox_Rodent->Safety_Pharm GLP_Tox_NonRodent->Safety_Pharm IND Investigational New Drug (IND) Application Submission Safety_Pharm->IND

Caption: A typical workflow for the preclinical safety evaluation of a novel proteasome inhibitor before advancing to human clinical trials.

Conclusion: A Promising Future for Targeted Proteasome Inhibition

The preclinical data available for this compound strongly suggest a significantly improved safety profile compared to older, non-selective proteasome inhibitors. Its high selectivity for the immunoproteasome appears to translate into a more targeted anti-cancer effect with a reduction in the off-target toxicities that have limited the use of previous agents. While the full clinical safety profile of this compound will be defined in ongoing and future clinical trials, the preclinical evidence provides a strong rationale for its continued development and positions it as a promising next-generation therapeutic for patients with multiple myeloma and potentially other hematological malignancies. The targeted approach of this compound exemplifies a key direction in modern drug development: maximizing efficacy while minimizing harm to the patient.

References

Safety Operating Guide

Standard Operating Procedure: M3258 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with official disposal procedures for M3258 is not publicly available. The following guidance is based on established best practices for the handling and disposal of potent, biologically active small molecule inhibitors in a laboratory setting.[1] All personnel must consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and regulations. This document serves as a procedural framework for safe operational use and disposal.

This compound is an orally bioavailable, potent, and selective inhibitor of the immunoproteasome subunit LMP7 (β5i), with potential antineoplastic activity.[2][3] Due to its biological potency, this compound and all associated waste must be handled as hazardous and potentially cytotoxic material.[4][5]

Quantitative Data Summary for this compound

The following table summarizes key in vitro potency and activity data for this compound based on preclinical studies.

ParameterValueCell Line / SystemNotes
LMP7 Inhibition (IC₅₀) 2.2 nM - 37 nMMM.1S, U266B1, PBMCsPotently inhibits LMP7 in human multiple myeloma cell lines and peripheral blood mononuclear cells.
β5 Inhibition (IC₅₀) 2519 nMConstitutive ProteasomeDemonstrates high selectivity for the immunoproteasome (LMP7) over the constitutive proteasome (β5).
Apoptosis (EC₅₀) 420 nMMM.1S CellsInduces apoptosis as measured by caspase 3/7 activity.
Cell Viability (IC₅₀) 367 nMMM.1S CellsReduces cell viability after 96 hours of culture.
Ubiquitinated Proteins (EC₅₀) 1980 nMMM.1S CellsLeads to the accumulation of ubiquitinated proteins, confirming interference with proteasome function.
Storage Conditions -80°C (2 years), -20°C (1 year)Stock SolutionRecommended storage for long-term stability.

Experimental Protocols Cited

The data presented above were generated using standard preclinical laboratory methodologies.

  • Cell Viability Assay: The effect of this compound on cell viability was assessed in MM.1S multiple myeloma cells. Following a 96-hour incubation with the compound, resazurin (B115843) was added to the cell cultures. The fluorescence, which is proportional to the number of viable cells, was measured to determine the IC₅₀ value.

  • Caspase 3/7 Activity Assay: To quantify the induction of apoptosis, MM.1S cells were treated with this compound for 72 hours. The Caspase-Glo 3/7 Assay System was used to measure caspase activity, a key indicator of apoptosis, with luminescence serving as the readout.

  • Ubiquitinated Protein Accumulation: To confirm the mechanism of action, MM.1S cells were treated with this compound for 6 hours. Cell lysates were then analyzed to measure the levels of ubiquitinated proteins, providing a direct assessment of the compound's effect on proteasome function.

Step-by-Step Disposal Procedures for this compound

Adherence to these steps is critical for ensuring personnel safety and regulatory compliance. All handling of this compound and its associated waste should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat, fully buttoned.

  • Hand Protection: Two pairs of chemical-resistant nitrile gloves.

  • Respiratory Protection: If handling the solid compound outside of a fume hood or if aerosolization is possible, a respirator may be required. Consult your institution's EHS for specific guidance.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial. Prepare designated, clearly labeled hazardous waste containers before starting work.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused working solutions, cell culture media, rinsate) in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system (e.g., DMSO, PBS), estimated concentration, and the accumulation start date.

    • Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Collect all materials contaminated with this compound in a designated hazardous waste container, typically a lined pail or drum. This includes:

      • Unused or expired solid this compound compound.

      • Contaminated PPE (gloves, etc.).

      • Disposable labware (pipette tips, vials, centrifuge tubes, flasks).

    • The container must be clearly labeled "Hazardous Waste" and specify the contents (e.g., "Solid Waste Contaminated with this compound").

  • Sharps Waste:

    • Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.

Decontamination and "Empty" Container Disposal

A container that held a potent compound like this compound is not considered empty until properly decontaminated.

  • First Rinse: The initial rinse of an "empty" container (e.g., the vial the solid compound was supplied in) must be collected and disposed of as hazardous liquid waste.

  • Subsequent Rinses: After the first rinse is collected, rinse the container thoroughly with an appropriate solvent. Depending on institutional policy, subsequent rinsate may also need to be collected as hazardous waste.

  • Final Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Final Disposal Protocol
  • Storage: Store all sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • EHS Pickup: Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's EHS department. EHS personnel are trained to handle and transport hazardous materials for final destruction.

  • Incineration: The standard and approved method for the final destruction of potent, bioactive, or cytotoxic compounds is high-temperature incineration. This ensures the complete and irreversible breakdown of the hazardous substance.

This compound Disposal Workflow

M3258_Disposal_Workflow start Start: Generate This compound Waste ppe_check Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe_check segregate Step 2: Segregate Waste at Point of Generation ppe_check->segregate is_liquid Is the waste liquid? segregate->is_liquid is_solid Is the waste solid? is_liquid->is_solid  No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste  Yes is_sharp Is the waste a sharp? is_solid->is_sharp  No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste  Yes sharp_waste Collect in Cytotoxic/ Chemical Sharps Container is_sharp->sharp_waste  Yes store Step 3: Store Sealed Containers in Satellite Accumulation Area is_sharp->store  No/Done liquid_waste->store solid_waste->store sharp_waste->store contact_ehs Step 4: Contact EHS for Pickup (When full or time limit reached) store->contact_ehs end End: Final Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.